PINAVERIUM BROMIDE
Description
Properties
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19?,21-,22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXLCMLVINENI-HWSQDURDSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CCC([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Pinaverium (B1222119) Bromide, a gastrointestinal-selective L-type calcium channel blocker. The document synthesizes quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to offer a thorough resource for researchers in pharmacology and drug development.
Executive Summary
Pinaverium Bromide exerts its therapeutic effects primarily by inhibiting the influx of extracellular calcium into smooth muscle cells of the gastrointestinal tract.[1][2] This action is mediated through the blockade of L-type voltage-gated calcium channels (L-VGCCs), which play a crucial role in excitation-contraction coupling in these tissues.[3][4] By binding to the α1 subunit of the L-type calcium channel, this compound prevents the conformational changes required for channel opening, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation.[5] This selective action on the gut makes it an effective treatment for irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[6]
Quantitative Data on this compound's Potency
The inhibitory potency of this compound on L-type calcium channels has been quantified across various experimental models. The following tables summarize the key findings, including IC50 and Ki values, providing a comparative look at its efficacy under different conditions.
Table 1: IC50 Values of this compound for Inhibition of Smooth Muscle Contraction
| Tissue/Cell Type | Agonist | IC50 (µM) | Species | Reference |
| Canine Colonic Circular Smooth Muscle | Cholinergic Nerve Stimulation | 1.0 | Canine | [6][7] |
| Canine Colonic Circular Smooth Muscle | Spontaneous Contraction | 3.8 | Canine | [6][7] |
| Rat Colonic Circular Muscle (Control) | Acetylcholine (10 µM) | 0.91 | Rat | [8] |
| Rat Colonic Circular Muscle (Stressed) | Acetylcholine (10 µM) | 1.66 | Rat | [8] |
| Rat Colonic Circular Muscle (Control) | KCl (60 mM) | 0.38 | Rat | [9] |
| Rat Colonic Circular Muscle (Stressed) | KCl (60 mM) | 0.813 | Rat | [9] |
| Rabbit Jejunum Smooth Muscle Cells | Voltage-gated inward current | 1.5 | Rabbit | [1] |
| Human Colonic Smooth Muscle Cells | Cholecystokinin (CCK) | 0.00092 | Human | [5] |
| Human Colonic Smooth Muscle Cells | Carbachol (CCh) | 0.00073 | Human | [5] |
Table 2: Binding Affinity (Ki) of this compound for L-type Calcium Channels
| Radioligand | Preparation | Ki (µM) | Species | Reference |
| [3H]-(+)-PN200-110 ([3H]-(+)-isradipine) | Rat Ileum Smooth Muscle Homogenates | 0.38 | Rat | [2] |
| [3H]-(+)-PN200-110 ([3H]-(+)-isradipine) | Isolated Rat Ileum Smooth Muscle Cells | 0.77 | Rat | [2] |
Signaling Pathway of this compound Action
This compound's mechanism is centered on the modulation of the signaling cascade that governs smooth muscle contraction. The following diagram illustrates this pathway.
Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.
Isolation of Smooth Muscle Cells from Intestinal Tissue
A reliable method for isolating viable smooth muscle cells is crucial for subsequent electrophysiological and calcium imaging studies.
-
Tissue Preparation:
-
Euthanize the animal (e.g., rat, rabbit) via cervical dislocation and excise a segment of the desired intestinal tissue (e.g., colon, jejunum).
-
Immediately place the tissue in ice-cold, oxygenated (95% O2, 5% CO2) physiological salt solution (PSS) of the following composition (in mM): 120 NaCl, 5.9 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11 glucose.
-
Remove the mucosa and serosa layers by careful dissection under a stereomicroscope.
-
Cut the remaining smooth muscle layer into small strips (e.g., 2 mm x 8 mm).
-
-
Enzymatic Digestion:
-
Transfer the muscle strips to a solution containing collagenase (e.g., Type II, 1 mg/mL) and soybean trypsin inhibitor (0.1 mg/mL) in PSS.
-
Incubate at 37°C for a predetermined duration (e.g., 30-60 minutes), with gentle agitation.
-
Following digestion, gently triturate the tissue with a wide-bore pipette to release individual smooth muscle cells.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Centrifuge the filtrate at a low speed (e.g., 150 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh PSS.
-
Store the isolated cells at 4°C and use within a few hours for optimal viability.[10][11]
-
Caption: Workflow for the isolation of single smooth muscle cells.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of L-type calcium currents and the effect of this compound on their activity.
-
Solutions and Reagents:
-
External Solution (for recording Ba2+ currents through Ca2+ channels) (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl. Adjust pH to 7.4 with TEA-OH.[10]
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[10]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
-
-
Recording Protocol:
-
Transfer a coverslip with adherent isolated smooth muscle cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass microelectrodes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking smooth muscle cell with the micropipette and form a high-resistance (>1 GΩ) seal (gigaseal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the availability of voltage-gated channels.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
After establishing a stable baseline recording, perfuse the chamber with external solution containing various concentrations of this compound.
-
Record the currents at each concentration after a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the current amplitude to the baseline control current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
-
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Intracellular Calcium Imaging
This method allows for the visualization and quantification of changes in intracellular calcium concentration in response to stimuli and the inhibitory effect of this compound.
-
Reagents:
-
Fura-2 AM: A ratiometric calcium indicator. Prepare a stock solution in anhydrous DMSO.
-
Pluronic F-127: A non-ionic surfactant to aid in the dispersion of Fura-2 AM in aqueous media.
-
Physiological Salt Solution (PSS): As described in the cell isolation protocol.
-
-
Cell Loading Protocol:
-
Incubate the isolated smooth muscle cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in PSS for 30-60 minutes at room temperature in the dark.
-
After the loading period, wash the cells with fresh PSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes before imaging.[5][12]
-
-
Imaging Protocol:
-
Mount the coverslip with Fura-2-loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Establish a baseline fluorescence ratio.
-
Stimulate the cells with an agonist (e.g., KCl or a neurotransmitter) to induce calcium influx.
-
To test the effect of this compound, pre-incubate the cells with the drug for a defined period before adding the agonist.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calculate the peak change in the fluorescence ratio in the absence and presence of different concentrations of this compound.
-
Determine the concentration-dependent inhibition of the agonist-induced calcium signal by this compound.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the L-type calcium channel.
-
Materials:
-
Radioligand: [3H]-(+)-PN200-110 (isradipine), a high-affinity L-type calcium channel antagonist.[2][13]
-
Membrane Preparation: Homogenize smooth muscle tissue or isolated cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by differential centrifugation.
-
Non-specific Binding Control: A high concentration of an unlabeled L-type calcium channel blocker (e.g., nifedipine (B1678770) or this compound itself).
-
-
Assay Protocol (Competition Binding):
-
In a series of tubes, add a fixed concentration of the radioligand ([3H]-(+)-PN200-110).
-
Add increasing concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The collective evidence from electrophysiological, pharmacological, and molecular studies unequivocally establishes this compound as a potent and selective blocker of L-type calcium channels in gastrointestinal smooth muscle. Its mechanism of action, centered on the direct inhibition of calcium influx, provides a clear rationale for its clinical efficacy in treating motility disorders characterized by smooth muscle hypercontractility. The detailed protocols and quantitative data presented in this guide offer a robust framework for further research into the nuanced interactions of this compound with its molecular target and for the development of next-generation gastrointestinal-selective calcium channel modulators.
References
- 1. Effects of pinaverium on voltage-activated calcium channel currents of single smooth muscle cells isolated from the longitudinal muscle of the rabbit jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of pinaverium (a quaternary ammonium compound) with 1,4-dihydropyridine binding sites in rat ileum smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tabaslab.com [tabaslab.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Pharmacology of Pinaverium (B1222119) Bromide in Gut Motility
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinaverium bromide is a quaternary ammonium (B1175870) antispasmodic agent utilized in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS). Its therapeutic efficacy stems from a targeted mechanism of action on the smooth muscle of the gastrointestinal tract. Unlike systemic calcium channel blockers, its pharmacological profile is characterized by high selectivity for the gut, minimizing cardiovascular side effects. This selectivity is largely attributed to its pharmacokinetic properties, including poor oral absorption and significant hepatobiliary excretion, which confines the majority of the administered dose to the gastrointestinal lumen. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects on gut motility.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The primary molecular mechanism of this compound is the blockade of L-type voltage-dependent calcium channels located on the surface of gastrointestinal smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the excitation-contraction coupling of smooth muscle. By inhibiting this influx, pinaverium prevents the downstream signaling cascade that leads to muscle contraction, thereby inducing smooth muscle relaxation and alleviating spasms.
Pinaverium interacts competitively with the 1,4-dihydropyridine (B1200194) binding sites within the alpha 1S subunit of the L-type calcium channel. This interaction is believed to stabilize a non-conducting state of the channel, effectively reducing the probability of channel opening in response to membrane depolarization. This leads to a dose-dependent inhibition of contractions induced by various stimuli, including neurohormonal agents like acetylcholine (B1216132) (ACh) and depolarizing agents like potassium chloride (KCl). Furthermore, pinaverium has been shown to affect the slow wave electrical activity of colonic smooth muscle by selectively inhibiting the plateau potential, which is directly associated with contractile activity.
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified in various preclinical models. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking smooth muscle contractions induced by different agonists.
Table 1: IC50 Values for this compound on Gut Smooth Muscle Contraction
| Preparation | Species | Stimulus | IC50 Value | Reference |
| Colonic Circular Muscle (Control) | Rat | Acetylcholine (10⁻⁵ mol/L) | 0.91 x 10⁻⁶ mol/L | |
| Colonic Circular Muscle (Stress-induced) | Rat | Acetylcholine (10⁻⁵ mol/L) | 1.66 x 10⁻⁶ mol/L | |
| Colonic Circular Muscle (Control) | Rat | Potassium Chloride (60 mmol/L) | 3.80 x 10⁻⁷ mol/L | |
| Colonic Circular Muscle (Stress-induced) | Rat | Potassium Chloride (60 mmol/L) | 8.13 x 10⁻⁷ mol/L | |
| Colonic Circular Smooth Muscle | Canine | Cholinergic Nerve Stimulation | 1.0 x 10⁻⁶ M | |
| Colonic Circular Smooth Muscle | Canine | Spontaneous Contractions | 3.8 x 10⁻⁶ M | |
| Antral Smooth Muscle Cells | Rabbit | Cholecystokinin-8 (CCK-8) | 1 nM |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Description | Reference |
| Absorption | Very Low (< 1% bioavailability) | Poorly absorbed after oral administration due to its polar quaternary ammonium group. | |
| Peak Plasma Concentration | ~1 hour | Rapidly absorbed with peak plasma levels reached within an hour. | |
| Protein Binding | ~97% | Highly bound to human plasma proteins. | |
| Metabolism | Extensive | Extensively metabolized by the liver. | |
| Elimination Half-Life | ~1.5 hours | Rapidly eliminated. | |
| Excretion | Primarily Fecal | Predominantly eliminated via the liver into feces. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's blockade of L-type calcium channels.
Caption: Workflow for in vitro assessment of this compound.
Detailed Experimental Protocols
In Vitro Smooth Muscle Contractility Assay
This protocol is designed to measure the effect of this compound on agonist-induced contractions of isolated intestinal smooth muscle.
-
Tissue Preparation:
-
Colonic circular muscle strips are isolated from rats.
-
Each strip is suspended vertically in a tissue chamber (organ bath) containing warmed (37°C) and oxygenated (95% O₂, 5% CO₂) Tyrode-Ringer solution.
-
One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity on a recorder.
-
-
Experimental Procedure:
-
The muscle strips are allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.
-
A submaximal contraction is induced by adding a known concentration of an agonist, such as acetylcholine (ACh, e.g., 10⁻⁵ mol/L) or potassium chloride (KCl, e.g., 60 mmol/L), to the bath.
-
After washing the tissue and allowing it to return to baseline, the strips are incubated with varying concentrations of this compound for a set period.
-
The agonist is re-applied in the presence of this compound, and the resulting contraction is measured.
-
-
Data Analysis:
-
The contractile response is expressed as the percentage of the control response recorded before exposure to this compound.
-
A dose-response curve is generated, and the IC50 value is calculated to determine the potency of this compound.
-
Intracellular Calcium ([Ca²⁺]i) Measurement
This protocol assesses the effect of this compound on intracellular calcium mobilization in smooth muscle cells.
-
Cell Preparation:
-
Colon smooth muscle cells are isolated and cultured from rats.
-
The cultured cells are loaded with a Ca²⁺ fluorescent indicator dye, such as Fura-2/AM.
-
-
Experimental Procedure:
-
The Fura-2-loaded cells are placed in a fluorometer cuvette.
-
A baseline fluorescence measurement is taken.
-
An agonist (ACh or KCl) is added to the cell suspension to induce an increase in [Ca²⁺]i.
-
The experiment is repeated after pre-incubating the cells with this compound (e.g., 10⁻⁶ mol/L).
-
-
Data Analysis:
-
The change in fluorescence ratio is used to calculate the change in [Ca²⁺]i.
-
The inhibitory effect of this compound on the agonist-induced [Ca²⁺]i increment is quantified.
-
In Vivo Colonic Motility and Transit Time Studies
These protocols evaluate the effects of orally administered this compound in a clinical setting.
-
Jejunal Motility Measurement:
-
Healthy volunteers or IBS patients undergo prolonged (e.g., 14-hour) jejunal manometry using a multi-lumen catheter to measure pressure changes and contractile patterns, such as the migrating motor complex.
-
Measurements are taken before and after a treatment period with oral this compound (e.g., 150 mg/day for 14 days).
-
-
Colonic Transit Time (CTT) Measurement:
-
Subjects ingest radiopaque markers on successive days.
-
Abdominal X-rays are taken at specific time points to track the progression of the markers through different segments of the colon (ascending, descending, rectosigmoid).
-
CTT is calculated before and after a treatment course with this compound (e.g., 50 mg, three times a day).
-
-
Data Analysis:
-
For manometry, parameters such as the frequency and amplitude of contractions are compared before and after treatment.
-
For CTT, the mean transit time through the total colon and its specific segments is calculated and compared between the pinaverium and placebo/baseline phases.
-
Conclusion
This compound is a selective, peripherally acting L-type calcium channel blocker with a well-defined mechanism of action on gastrointestinal smooth muscle. Its efficacy in reducing the hypercontractility and motility disturbances characteristic of IBS is supported by robust preclinical and clinical data. The quantitative data from in vitro studies consistently demonstrate its potent inhibitory effects on agonist-induced contractions at micromolar to nanomolar concentrations. Its unique pharmacokinetic profile ensures targeted action within the gut, enhancing its safety and tolerability. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other gut-selective pharmacological agents.
An In-depth Technical Guide on the Synthesis and Chemical Characterization of Pinaverium (B1222119) Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of pinaverium bromide (C₂₆H₄₁Br₂NO₄), a quaternary ammonium (B1175870) compound and selective calcium channel blocker used in the treatment of gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2][3] This document details synthetic routes, experimental protocols for characterization, and a summary of its mechanism of action, presented with clarity for professionals in drug development and research.
This compound is a spasmolytic agent that acts locally on the gastrointestinal tract.[4] Its synthesis is typically achieved through a multi-step process involving the quaternization of a morpholine (B109124) derivative. Several synthetic routes have been reported, generally culminating in the reaction between an advanced morpholine intermediate and a substituted benzyl (B1604629) bromide.
General Synthesis Routes
The core of the synthesis involves the formation of the quaternary ammonium salt. This is typically achieved by reacting 4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine with 2-bromo-4,5-dimethoxybenzyl bromide.[5] Variations in the synthesis primarily concern the preparation of these key intermediates.
One common two-step synthesis begins with dihydronopol and morpholinochloroethane hydrochloride.[6] Another approach starts from morpholine and an acylating agent to create a novel intermediate, which is then reacted to form this compound, reportedly yielding a high percentage of the desired cis-isomer.[7]
| Route | Starting Materials | Key Intermediates | Final Reaction Solvent | Overall Yield | Reference |
| Route A | Dihydronopol, Morpholinochloroethane hydrochloride, 1-bromo-2-bromomethyl-4,5-dimethoxybenzene | N/A | Methyl ethyl ketone | 60% | [6] |
| Route B | 4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine, 2-Bromo-4,5-Dimethoxybenzyl Bromide | N/A | Methyl ethyl ketone | 92.1% | [5] |
| Route C | Morpholine, Acylating agent | Proprietary Intermediate | Ethyl acetate (B1210297) or Dichloromethane | 89.7% - 90.5% | [7] |
Detailed Experimental Protocol: Synthesis Route B
This protocol is based on the quaternization reaction described in the literature.[5]
Objective: To synthesize this compound from (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine and 2-Bromo-4,5-Dimethoxybenzyl Bromide.
Materials:
-
(1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine (Formula IV)
-
2-Bromo-4,5-dimethoxybenzyl bromide
-
Methyl ethyl ketone (MEK)
Procedure:
-
Dissolve 6.0 g of (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine and 8.5 g of 2-bromo-4,5-dimethoxybenzyl bromide in 60 mL of methyl ethyl ketone in a suitable reaction vessel.
-
Heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture.
-
Filter the resulting precipitate.
-
Wash the filtered solid with methyl ethyl ketone.
-
Dry the product under reduced pressure to yield this compound.
Expected Outcome: Approximately 11.6 g of this compound (92.1% yield) as a white powder.[5] The product should have a high cis-isomer content (≥99%).[5][7]
Synthesis Workflow Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104650005A - this compound synthesis method - Google Patents [patents.google.com]
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pinaverium (B1222119) bromide, a quaternary ammonium (B1175870) morpholine (B109124) derivative, has carved a niche in the therapeutic landscape as a gastrointestinal-selective antispasmodic. First registered by Solvay Pharmaceuticals in 1975, its journey from synthesis to clinical application is a compelling narrative of targeted drug discovery.[1] This technical guide delves into the foundational preclinical research that elucidated the unique pharmacological profile of pinaverium bromide, focusing on the in-vitro and in-vivo studies that established its mechanism of action and its potent antispasmodic properties. For researchers and professionals in drug development, this retrospective analysis offers valuable insights into the early-stage evaluation of a successful gut-focused therapeutic agent.
The Discovery and Initial Synthesis
The development of this compound originated from a dedicated research program at Solvay Pharmaceuticals aimed at identifying novel compounds with potent and selective spasmolytic activity on gastrointestinal smooth muscle, thereby minimizing the systemic side effects associated with then-available antispasmodics. The synthesis of this compound involves a multi-step process, with early methods reportedly starting from β-pinene, a bicyclic monoterpene.[2][3] The synthetic pathway aimed to create a quaternary ammonium compound, a chemical feature known to limit systemic absorption and confer localized action within the gastrointestinal tract.[4]
Elucidation of the Mechanism of Action: A Focus on Calcium Channel Blockade
Early pharmacological investigations swiftly pinpointed the primary mechanism of action of this compound as the blockade of L-type voltage-gated calcium channels in gastrointestinal smooth muscle cells.[5][6] This was a significant finding, as the influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of smooth muscle contraction.
In-Vitro Evidence
A series of seminal in-vitro experiments using isolated animal tissues provided the foundational evidence for this compound's calcium antagonist activity. These studies demonstrated its ability to inhibit contractions induced by various spasmogens.
Quantitative Analysis of Spasmolytic Activity
The following tables summarize the key quantitative data from early in-vitro studies, showcasing the inhibitory potency of this compound on smooth muscle contractions in different animal models and under various stimulation conditions.
| Animal Model | Tissue | Stimulant | IC50 (M) | Reference |
| Canine | Colon | Cholinergic | 1.0 x 10⁻⁶ | [7] |
| Canine | Colon | Spontaneous | 3.8 x 10⁻⁶ | [7] |
| Rat | Colon (Control) | Acetylcholine (10⁻⁵ M) | 0.91 x 10⁻⁶ | [7] |
| Rat | Colon (Stress) | Acetylcholine (10⁻⁵ M) | 1.66 x 10⁻⁶ | [7] |
| Rat | Colon (Control) | Potassium Chloride (60 mM) | 3.80 x 10⁻⁷ | [7] |
| Rat | Colon (Stress) | Potassium Chloride (60 mM) | 8.13 x 10⁻⁷ | [7] |
Table 1: Inhibitory Concentration (IC50) of this compound on Induced Contractions in Isolated Colon Tissue.
| Animal Model | Tissue | Stimulant | IC50 (nM) | Reference |
| Rabbit | Antrum Smooth Muscle Cells | Gastrin | 1 | |
| Rabbit | Antrum Smooth Muscle Cells | Cholecystokinin-8 (CCK-8) | 1 | |
| Rabbit | Antrum Smooth Muscle Cells | Motilin | 25 |
Table 2: Inhibitory Concentration (IC50) of this compound on Hormone-Induced Contractions in Isolated Gastric Antrum Smooth Muscle Cells.
These data clearly illustrate the potent inhibitory effect of this compound on contractions mediated by both receptor-operated and voltage-operated calcium channels.
Key Experimental Protocols
The following sections detail the methodologies employed in the pivotal experiments that characterized the antispasmodic effects of this compound.
In-Vitro Organ Bath Experiments
Objective: To assess the effect of this compound on the contractility of isolated gastrointestinal smooth muscle.
Methodology:
-
Tissue Preparation: Segments of intestine (e.g., ileum or colon) were excised from euthanized laboratory animals (e.g., rats, guinea pigs). The segments were cleaned of mesenteric attachments and luminal contents. Strips of longitudinal or circular muscle of specific dimensions were then carefully dissected.
-
Organ Bath Setup: The muscle strips were suspended in an organ bath chamber containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[8][9][10][11]
-
Tension Recording: One end of the muscle strip was fixed to a stationary hook, while the other was connected to an isometric force transducer. The transducer was linked to a data acquisition system to record changes in muscle tension. An initial resting tension was applied to the tissue.
-
Equilibration: The tissue was allowed to equilibrate in the organ bath for a defined period (typically 30-60 minutes) until a stable baseline of spontaneous activity was achieved. The physiological salt solution was periodically replaced.[10]
-
Induction of Contraction: Stable, reproducible contractions were induced by the addition of a contractile agonist to the bath. Common agonists used in early studies included:
-
Acetylcholine (ACh): To stimulate muscarinic receptors.
-
Potassium Chloride (KCl): To induce membrane depolarization and open voltage-gated calcium channels.
-
-
Drug Administration: Once a stable contractile response to the agonist was established, this compound was added to the bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Analysis: The inhibitory effect of this compound was quantified by measuring the reduction in the amplitude of the agonist-induced contractions. Dose-response curves were constructed to determine the IC50 value.
Composition of Physiological Salt Solutions:
-
Tyrode's Solution (typical composition in g/L): NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0.[12][13][14]
-
Krebs-Henseleit Solution (typical composition in g/L): NaCl 6.9, KCl 0.35, CaCl₂ 0.28, MgSO₄ 0.14, KH₂PO₄ 0.16, NaHCO₃ 2.1, Glucose 2.0.[15][16][17][18][19]
Electrophysiological Studies
Objective: To investigate the effects of this compound on the electrical activity of single gastrointestinal smooth muscle cells.
Methodology:
-
Cell Isolation: Single smooth muscle cells were enzymatically dispersed from segments of gastrointestinal tissue.
-
Recording Setup: The isolated cells were placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological salt solution.
-
Intracellular Recording: Sharp glass microelectrodes filled with a high concentration of KCl were used to impale individual smooth muscle cells. The potential difference across the cell membrane was recorded using a high-impedance amplifier.
-
Stimulation and Recording: The resting membrane potential and spontaneous electrical activity (slow waves) were recorded. The effects of this compound on these parameters were assessed by adding the compound to the superfusion solution. Changes in the amplitude, duration, and frequency of slow waves, as well as the occurrence of action potentials, were analyzed.
Visualizing the Molecular and Experimental Frameworks
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound's antispasmodic action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN104650005A - this compound synthesis method - Google Patents [patents.google.com]
- 3. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CN105315230A - Amorphous this compound - Google Patents [patents.google.com]
- 6. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 9. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 10. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrode's Solution - Elabscience® [elabscience.com]
- 13. Tyrode solution: Significance and symbolism [wisdomlib.org]
- 14. Tyrode's solution - Wikipedia [en.wikipedia.org]
- 15. Method of preparing isolated colonic epithelial cells (colonocytes) for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 17. bostonbioproducts.com [bostonbioproducts.com]
- 18. support.harvardapparatus.com [support.harvardapparatus.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinaverium (B1222119) bromide is a locally acting spasmolytic agent with marked selectivity for the smooth muscle of the gastrointestinal (GI) tract. Its therapeutic efficacy in functional GI disorders, most notably irritable bowel syndrome (IBS), is well-established.[1][2][3][4][5][6] This technical guide provides an in-depth examination of the pharmacological basis for pinaverium bromide's GI selectivity. It consolidates quantitative data from key preclinical and clinical studies, details the experimental protocols used to elucidate its mechanism of action, and presents visual representations of the relevant signaling pathways and experimental workflows. The primary mechanism of action of this compound is the blockade of L-type calcium channels in colonic smooth muscle cells, which is fundamental to its spasmolytic effect.[7][8][9][10][11][12][13] Its selectivity is largely a consequence of its pharmacokinetic profile; as a quaternary ammonium (B1175870) compound, it exhibits poor oral absorption and is therefore largely confined to the gastrointestinal lumen.[14][15][16]
Mechanism of Action: L-Type Calcium Channel Blockade
The contraction of gastrointestinal smooth muscle is a complex process that is critically dependent on an increase in the intracellular calcium concentration ([Ca²⁺]i).[17][18][19][20][21] This increase in [Ca²⁺]i can be initiated by both electrical and chemical stimuli, a process known as excitation-contraction coupling. A key event in this process is the influx of extracellular calcium through voltage-gated L-type calcium channels (Caᵥ1.2) located on the plasma membrane of smooth muscle cells.[22][23][24][25]
This compound exerts its spasmolytic effect by directly inhibiting these L-type calcium channels.[7][8][9][10][11][12][13] It interacts with the 1,4-dihydropyridine (B1200194) binding site on the α1 subunit of the channel in a competitive manner.[16][26][27] By blocking the influx of calcium, this compound reduces the intracellular calcium available to initiate the contractile cascade, leading to smooth muscle relaxation and the alleviation of spasms.[8][11][14][15][16]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway of gastrointestinal smooth muscle contraction and the inhibitory action of this compound.
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound from various preclinical studies.
Table 1: Inhibition of Induced Contractions in Colonic Smooth Muscle
| Preparation | Agonist | IC₅₀ Value | Species | Reference |
| Colonic Circular Muscle (Control) | Acetylcholine (B1216132) (10⁻⁵ mol/L) | 0.91 x 10⁻⁶ mol/L | Rat | [7][28] |
| Colonic Circular Muscle (Stressed) | Acetylcholine (10⁻⁵ mol/L) | 1.66 x 10⁻⁶ mol/L | Rat | [7][28] |
| Colonic Circular Muscle (Control) | Potassium Chloride (60 mmol/L) | 3.80 x 10⁻⁷ mol/L | Rat | [28] |
| Colonic Circular Muscle (Stressed) | Potassium Chloride (60 mmol/L) | 8.13 x 10⁻⁷ mol/L | Rat | [28] |
| Colonic Circular Smooth Muscle | Cholinergic Nerve Stimulation | 1.0 x 10⁻⁶ M | Canine | [10][13] |
| Colonic Circular Smooth Muscle | Spontaneous Contractions | 3.8 x 10⁻⁶ M | Canine | [10][13] |
Table 2: Inhibition of Ligand Binding to L-type Calcium Channels
| Preparation | Radioligand | Kᵢ Value | Species | Reference |
| Ileum Smooth Muscle Homogenates | [³H]-(+)-isradipine | 0.38 µM | Rat | [26][27] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments that have been instrumental in characterizing the pharmacological profile of this compound.
Isolated Organ Bath for Smooth Muscle Contractility
This in vitro technique is used to assess the direct effect of this compound on the contractility of isolated gastrointestinal smooth muscle strips.
-
Tissue Preparation: Animals (e.g., rats, canines) are euthanized, and segments of the colon are excised and placed in a cold, oxygenated physiological salt solution (e.g., Tyrode-Ringer or Krebs solution).[7][13][28] The circular smooth muscle layer is carefully dissected into strips of a standardized size.
-
Mounting: Each muscle strip is suspended vertically in a tissue chamber (organ bath) containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).[7][13][28] One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
Equilibration: The muscle strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), during which the bathing solution is periodically changed.
-
Induction of Contraction: A contractile agonist, such as acetylcholine (ACh) to stimulate muscarinic receptors or potassium chloride (KCl) to induce depolarization-mediated calcium influx, is added to the organ bath to elicit a stable contraction.[7][28]
-
Application of this compound: Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the bath. The resulting relaxation (inhibition of contraction) is recorded.
-
Data Analysis: The inhibitory effect of this compound is expressed as a percentage of the maximal contraction induced by the agonist. The IC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect) is then calculated from the concentration-response curve.[7][10][13][28]
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This method allows for the direct measurement of changes in intracellular calcium levels in response to stimuli and the inhibitory effect of this compound.
-
Cell Culture: Smooth muscle cells are isolated from the colon of rats and cultured.[7][28]
-
Fluorescent Dye Loading: The cultured cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM.[7][28] The AM ester form allows the dye to cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator (Fura-2) in the cytoplasm.
-
Measurement: The cell suspension is placed in a fluorometer or a fluorescence microscope imaging system. The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the fluorescence emission at a specific wavelength (e.g., 510 nm) is measured. This ratio is proportional to the intracellular calcium concentration.
-
Stimulation and Inhibition: A baseline [Ca²⁺]i is established. A stimulating agent (ACh or KCl) is then added to the cell suspension to induce an increase in [Ca²⁺]i. Subsequently, different concentrations of this compound are added to assess its ability to inhibit this rise in intracellular calcium.[7][28]
-
Data Analysis: The change in [Ca²⁺]i is calculated by subtracting the baseline fluorescence ratio from the peak ratio after stimulation. The inhibitory effect of this compound is determined by comparing the rise in [Ca²⁺]i in the presence and absence of the drug.
Electrophysiological Recordings
Electrophysiological techniques, such as intracellular microelectrode recording or patch-clamp, are employed to study the effects of this compound on the electrical properties of single smooth muscle cells.[10][13][29][30][31][32][33]
-
Cell Isolation: Single smooth muscle cells are enzymatically isolated from the gastrointestinal tract (e.g., canine colon).[10][13]
-
Recording Configuration: A glass micropipette with a very fine tip is used as an electrode.
-
Intracellular Recording: The micropipette impales the cell membrane to record the membrane potential.
-
Patch-Clamp: A tight seal (giga-seal) is formed between the micropipette tip and the cell membrane. This allows for the recording of ionic currents through single or multiple ion channels within the patched membrane area. The whole-cell configuration is often used to study the total ionic currents of the cell.[29][30][32]
-
-
Experimental Protocol:
-
The electrical activity of the smooth muscle cells, such as spontaneous slow waves, is recorded.[10][13]
-
The effects of this compound on the resting membrane potential and the characteristics of the slow wave (e.g., amplitude, duration of the plateau phase) are examined.[10][13]
-
The influence of this compound on ionic currents, particularly the L-type calcium current, is investigated using voltage-clamp protocols.
-
-
Data Analysis: The changes in electrophysiological parameters before and after the application of this compound are analyzed to determine its specific effects on ion channel function and cellular excitability.
Radioligand Binding Assays
These assays are used to investigate the direct interaction of this compound with specific receptor sites, in this case, the L-type calcium channel.
-
Membrane Preparation: Homogenates of smooth muscle tissue (e.g., rat ileum) or preparations of single cells are prepared.[26][27]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the L-type calcium channel, such as [³H]-(+)-isradipine.[26][27] The incubation is carried out in the presence of varying concentrations of unlabeled this compound (the competitor).
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The ability of this compound to displace the radioligand from its binding site is determined. A competition curve is generated, from which the inhibitory constant (Kᵢ) of this compound for the L-type calcium channel binding site can be calculated. This provides a measure of its binding affinity.[26][27]
Basis of Gastrointestinal Selectivity
The remarkable selectivity of this compound for the gastrointestinal tract is a key feature that distinguishes it from other calcium channel blockers and contributes to its favorable safety profile.[11][14][15]
Pharmacokinetic Properties
The primary reason for the GI selectivity of this compound lies in its pharmacokinetics.[14][15]
-
Quaternary Ammonium Structure: this compound is a quaternary ammonium compound. This structure confers a permanent positive charge, which significantly limits its ability to diffuse across biological membranes.[16]
-
Low Oral Absorption: Consequently, after oral administration, less than 1% of the dose is systemically absorbed.[16] The vast majority of the drug remains within the gastrointestinal lumen, where it can exert its local effect on the smooth muscle.
-
Hepatobiliary Excretion: The small fraction of this compound that is absorbed is rapidly taken up by the liver and efficiently excreted into the bile, further minimizing its systemic exposure.[14][15]
Lack of Cardiovascular Effects
The GI selectivity is further supported by studies demonstrating a lack of significant cardiovascular side effects at therapeutic doses.[14][15] Electrophysiological studies in patients with cardiac disorders have shown that intravenous administration of this compound does not affect atrial excitability, sino-atrial conduction, atrioventricular conduction, or intraventricular conduction.[34][35] This contrasts with systemic calcium channel blockers, which often have pronounced cardiovascular effects.
References
- 1. msjonline.org [msjonline.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Efficacy of this compound in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msjonline.org [msjonline.org]
- 5. Efficacy of this compound in the treatment of irritable bowel syndrome: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. This compound: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 15. Action of this compound, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular calcium and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium signaling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles [jnmjournal.org]
- 22. Control of intestinal motility by the Ca(v)1.2 L-type calcium channel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. Interaction of pinaverium (a quaternary ammonium compound) with 1,4-dihydropyridine binding sites in rat ileum smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Interaction of pinaverium (a quaternary ammonium compound) with 1,4-dihydropyridine binding sites in rat ileum smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 28. brain.urjc.es [brain.urjc.es]
- 29. m.youtube.com [m.youtube.com]
- 30. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 31. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Electrophysiology - Wikipedia [en.wikipedia.org]
- 33. drexel.edu [drexel.edu]
- 34. Electrophysiological study of intravenous this compound in cardiology [pubmed.ncbi.nlm.nih.gov]
- 35. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium (B1222119) bromide is a spasmolytic agent that exerts its effects locally on the gastrointestinal (GI) tract.[1] Its primary mechanism of action is the inhibition of calcium ion influx into smooth muscle cells, functioning as an L-type calcium channel blocker.[2] This selective action on the GI tract is largely dictated by its pharmacokinetic profile, which is characterized by low systemic absorption and targeted distribution. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of pinaverium bromide, summarizing available data from studies in various animal models.
I. Pharmacokinetics
The pharmacokinetic profile of this compound in preclinical models, primarily rats and dogs, has been characterized by its poor absorption, selective distribution to the gastrointestinal tract, and rapid elimination.
Absorption
Following oral administration in animal models such as rats, this compound exhibits poor absorption from the gastrointestinal tract, with reported absorption rates between 5% and 10%.[3] This limited absorption is attributed to its highly polar quaternary ammonium (B1175870) group and high molecular weight.[3]
Distribution
Due to its poor absorption and significant hepatobiliary excretion, this compound is selectively distributed to the digestive tract.[2] Studies in rats using 14C-labeled this compound have demonstrated that the radioactivity is rapidly taken up by the liver.[3] Furthermore, in vitro studies have shown that this compound is highly bound to both animal and human plasma proteins, with a binding rate of approximately 97%.[3]
Metabolism
A key study involving 14C-labeled this compound in rats reported no evidence of metabolic structure modification.[3][4] The metabolic pathway is described as involving demethylation of one of the methoxy (B1213986) groups, hydroxylation of the norpinanyl ring, and elimination of the benzyl (B1604629) group, leading to the opening of the morpholine (B109124) ring.[3]
Excretion
The primary route of elimination for this compound is through biliary excretion.[3][4] The absorbed fraction is rapidly taken up by the liver and excreted into the bile, with minimal enterohepatic recirculation.[3] Consequently, the majority of the administered dose is eliminated in the feces.[2]
Quantitative Pharmacokinetic Data
Table 1: Oral Absorption and Plasma Protein Binding
| Parameter | Species | Value | Reference |
| Oral Absorption | Rat | 5 - 10% | [3] |
| Plasma Protein Binding | Animal (unspecified) | 97% | [3] |
Table 2: Acute Toxicity (LD50)
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 1531 | [3] |
| Intraperitoneal (I.P.) | 41 | [3] | |
| Subcutaneous (S.C.) | 436 | [3] | |
| Intravenous (I.V.) | 62 | [3] | |
| Rat | Oral | 1145 | [3] |
| Intraperitoneal (I.P.) | 36 | [3] | |
| Rabbit | Oral | 154 | [3] |
II. Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic and metabolism studies of this compound are not extensively published. However, based on standard methodologies and available information, the following outlines the likely approaches used.
In Vivo Pharmacokinetic Studies (Rat Model)
A typical pharmacokinetic study in rats would involve the following steps:
-
Animal Model: Male and female Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration:
-
Oral (p.o.): A solution of this compound (e.g., 2.46 mg/kg) is administered by oral gavage.[3]
-
Intravenous (i.v.): A solution of this compound is administered via a tail vein to determine absolute bioavailability and other pharmacokinetic parameters.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Analysis: Plasma is separated, and this compound concentrations are determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, half-life, and bioavailability are calculated from the plasma concentration-time data.
Tissue Distribution Study (Radiolabeled Compound)
The tissue distribution is typically assessed using a radiolabeled compound, such as 14C-pinaverium bromide:
-
Animal Model: Rats are administered a single oral or intravenous dose of 14C-pinaverium bromide.
-
Sample Collection: At various time points, animals are euthanized, and tissues of interest (e.g., liver, GI tract, kidneys, brain) are collected.
-
Radioactivity Measurement: The amount of radioactivity in each tissue is quantified using techniques like liquid scintillation counting or quantitative whole-body autoradiography.
-
Data Analysis: Tissue-to-plasma concentration ratios are calculated to determine the extent of drug distribution.
In Vitro Metabolism (Liver Microsomes)
To investigate the metabolic stability and identify potential metabolites, in vitro studies using liver microsomes are conducted:
-
Preparation: Liver microsomes are prepared from the livers of preclinical species (e.g., rats).
-
Incubation: this compound is incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).
-
Sample Analysis: At different time points, samples are analyzed by LC-MS/MS to measure the disappearance of the parent drug and the formation of any metabolites.
-
Data Analysis: The rate of metabolism and the structure of any identified metabolites are determined.
Analytical Method: LC-MS/MS for Plasma Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for quantifying the low plasma concentrations of this compound.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation.
-
Chromatography: Separation is achieved on a C18 analytical column.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
III. Visualizations
Pharmacokinetic Study Workflow
Caption: General workflow for a preclinical pharmacokinetic study.
ADME Pathway of this compound
Caption: Proposed ADME pathway for this compound.
Conclusion
The preclinical pharmacokinetic profile of this compound is well-aligned with its clinical use as a locally acting GI spasmolytic. Its poor oral absorption, high plasma protein binding, selective distribution to the gastrointestinal tract, and primary elimination via hepatobiliary excretion collectively contribute to its targeted therapeutic effect with minimal systemic side effects. A pivotal study from 1978 using a radiolabeled compound in rats suggests that the drug undergoes little to no metabolic structural change. While this provides a foundational understanding, further modern metabolic profiling studies would be beneficial to definitively characterize any potential minor metabolites. The lack of publicly available, detailed quantitative pharmacokinetic data from preclinical studies remains a limitation, with much of the foundational knowledge residing in older, less accessible literature. Future research efforts could focus on generating and publishing comprehensive pharmacokinetic profiles in various preclinical species to further solidify the understanding of this compound.
References
- 1. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of this compound, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14C this compound synthesis and pharmacokinetics study in the rat [inis.iaea.org]
- 4. This compound [drugfuture.com]
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Pinaverium (B1222119) bromide is a quaternary ammonium (B1175870) compound recognized for its clinical efficacy as a spasmolytic agent in functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2][3] Its therapeutic action is rooted in its function as a selective, locally acting L-type calcium channel blocker on the smooth muscle cells of the gastrointestinal tract.[1][4] By inhibiting the influx of calcium, pinaverium bromide effectively mitigates the hypermotility and spasms that characterize conditions like IBS.[5] This technical guide provides a comprehensive overview of the pharmacology of this compound, delves into the likely structure-activity relationships based on its chemical architecture, presents detailed experimental protocols for its evaluation, and summarizes key quantitative data. A significant gap in the public domain is the lack of systematic structure-activity relationship (SAR) studies on this compound analogs; this paper addresses this by postulating the functional roles of its key structural motifs.
Core Pharmacology and Mechanism of Action
This compound exerts its spasmolytic effect by antagonizing the voltage-dependent L-type calcium channels in the smooth muscle cells of the gastrointestinal tract.[1] This action is highly selective for the gut, with minimal systemic effects, largely due to its nature as a quaternary ammonium compound which limits its intestinal absorption. The mechanism involves binding to the 1,4-dihydropyridine (B1200194) sites on the alpha 1S subunit of the calcium channel, which stabilizes a non-conducting state and prevents the influx of extracellular calcium ions.[2] This reduction in intracellular calcium concentration is the pivotal step that leads to smooth muscle relaxation, as it prevents the activation of the calcium-dependent signaling cascade responsible for muscle contraction.[5]
Signaling Pathway of Smooth Muscle Contraction and Inhibition by this compound
Gastrointestinal smooth muscle contraction is a tightly regulated process initiated by an increase in cytosolic calcium ([Ca²⁺]i). The influx of Ca²⁺ through L-type voltage-gated channels is a primary trigger. The subsequent cascade of events is as follows:
-
Calcium-Calmodulin Complex Formation: Four calcium ions bind to the ubiquitous intracellular calcium-binding protein, calmodulin (CaM).[6][7]
-
Activation of Myosin Light Chain Kinase (MLCK): The Ca²⁺-CaM complex activates MLCK.[8][9]
-
Myosin Phosphorylation: Activated MLCK phosphorylates the 20 kDa regulatory light chain of myosin II (MLC20).[10]
-
Cross-Bridge Cycling: Phosphorylation of MLC20 initiates the binding of myosin to actin, leading to cross-bridge cycling and, consequently, muscle contraction.[10]
This compound interrupts this pathway at the very first step by blocking the L-type calcium channels, thus preventing the initial rise in [Ca²⁺]i required to trigger the entire contraction cascade.
Structural Analysis and Postulated Structure-Activity Relationship (SAR)
While formal SAR studies on a series of this compound analogs are not available in the peer-reviewed literature, we can infer the functional significance of its key structural components based on established medicinal chemistry principles.
The structure of this compound (IUPAC name: 4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium bromide) is complex, incorporating several distinct moieties.[3][5]
-
Quaternary Ammonium Morpholinium Head: This positively charged group is crucial. It renders the molecule highly polar, which significantly limits its passive diffusion across the gastrointestinal membrane. This is the primary reason for its low systemic bioavailability (<1%) and high selectivity for the GI tract.[1] Any modification that reduces this charge would likely increase systemic absorption and potentially lead to off-target effects, such as cardiovascular side effects common to other calcium channel blockers.
-
Brominated Dimethoxybenzyl Group: This aromatic portion of the molecule is essential for binding to the L-type calcium channel. The specific substitution pattern—a bromine atom and two methoxy (B1213986) groups—likely contributes to the electronic and steric properties required for optimal interaction with the receptor pocket, presumably the 1,4-dihydropyridine binding site.[2] Altering the position or nature of these substituents would be expected to significantly impact binding affinity and potency.
-
Bicyclic Terpenoid Tail (from dihydronopol): This bulky, lipophilic moiety, derived from β-pinene, likely serves as a lipophilic anchor, enhancing the drug's interaction with the lipid bilayer of the cell membrane in proximity to the ion channel.[11] Its size and conformation are probably critical for orienting the rest of the molecule for effective channel blockade.
-
Ethoxyethyl Spacer: This flexible chain connects the polar head to the lipophilic tail. Its length and flexibility are likely optimized to allow the pharmacophoric groups to adopt the correct conformation for binding to the channel protein.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Assay Description | Tissue/Cell Type | Agonist | IC₅₀ Value | Reference |
| Inhibition of Contractile Response | Rat Colonic Circular Muscle | ACh | 0.91 µM (control) | [4] |
| Inhibition of Contractile Response | Rat Colonic Circular Muscle | ACh | 1.66 µM (stressed) | [4] |
| Inhibition of Contractile Response | Rat Colonic Circular Muscle | KCl | 0.38 µM (control) | [4] |
| Inhibition of Contractile Response | Rat Colonic Circular Muscle | KCl | 0.81 µM (stressed) | [4] |
| Inhibition of Cholinergic Responses | Canine Colonic Circular Muscle | - | 1.0 µM | |
| Inhibition of Spontaneous Contractile Activity | Canine Colonic Circular Muscle | - | 3.8 µM |
Experimental Protocols
The evaluation of this compound and its potential analogs relies on a suite of well-established pharmacological assays.
Isolated Organ Bath for Smooth Muscle Contractility
This ex vivo assay is the gold standard for assessing the direct effect of a compound on muscle tissue contractility.[12][13]
Methodology:
-
Tissue Preparation: A segment of animal intestine (e.g., rat or guinea pig colon) is excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution. The longitudinal or circular smooth muscle layer is carefully dissected into strips (e.g., 10 mm long, 2 mm wide).[14][15]
-
Mounting: The muscle strip is suspended vertically in a temperature-controlled (37°C) organ bath chamber filled with Krebs solution and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[15] One end is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram), with the Krebs solution being replaced every 15-20 minutes.[14]
-
Viability Test: The contractility of the tissue is verified by inducing a contraction with a high concentration of potassium chloride (e.g., 50-80 mM KCl).[14][15]
-
Cumulative Concentration-Response Curve: After washout and a return to baseline, a contractile agonist (e.g., acetylcholine) is added to the bath in a cumulative manner to establish a stable contraction.
-
Inhibition Assay: In a separate experiment, after inducing a stable contraction with the agonist, the test compound (this compound or an analog) is added in increasing concentrations. The resulting relaxation is recorded.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and an IC₅₀ value is determined by non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through L-type calcium channels in isolated smooth muscle cells.[16][17]
Methodology:
-
Cell Preparation: Smooth muscle cells are enzymatically isolated from intestinal tissue and plated on glass coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is fabricated using a pipette puller. It is then fire-polished and filled with an intracellular solution (e.g., containing Cs⁺ to block K⁺ channels) and the compound of interest if testing internal blockade.[17]
-
Seal Formation: The micropipette is precisely positioned against a single cell using a micromanipulator. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[18]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[19]
-
Voltage Clamp: The amplifier is set to voltage-clamp mode. The cell's membrane potential is held at a negative potential (e.g., -80 mV) where most channels are closed.
-
Current Recording: The membrane is depolarized to a series of test potentials (e.g., from -40 mV to +60 mV) to activate the voltage-gated calcium channels. The resulting inward flow of Ca²⁺ (or Ba²⁺ as a charge carrier) is recorded as an electrical current.
-
Inhibition Protocol: The baseline calcium current is recorded. The cell is then perfused with a solution containing this compound or an analog, and the voltage-clamp protocol is repeated. The reduction in the current amplitude indicates channel blockade.
-
Data Analysis: The peak current at each voltage is measured before and after drug application. The percentage of inhibition is calculated to determine the compound's effect on channel function.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for its receptor target by measuring the displacement of a known radiolabeled ligand.[20][21]
Methodology:
-
Membrane Preparation: Tissue (e.g., intestinal smooth muscle) or cells expressing L-type calcium channels are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. The protein concentration is determined (e.g., via BCA assay).[22]
-
Assay Setup: The assay is performed in 96-well plates. Each well contains:
-
The prepared cell membrane homogenate.
-
A fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., [³H]-nitrendipine).
-
A variable concentration of the unlabeled test compound (this compound or analog).
-
-
Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[22]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes (with bound radioligand), while the unbound radioligand passes through.[20][22]
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter is measured using a scintillation counter.[22]
-
Data Analysis: The data are used to construct a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ is determined, and the binding affinity (Ki) is calculated using the Cheng-Prusoff equation.[22]
Conclusion and Future Directions
This compound is a well-established, effective, and safe treatment for IBS, with a clear mechanism of action centered on the selective blockade of L-type calcium channels in the gut. Its unique chemical structure, particularly the quaternary ammonium head, ensures its local action and favorable safety profile.
The most significant gap in the current understanding of this drug class is the absence of public data on the structure-activity relationships of its analogs. A systematic medicinal chemistry campaign to synthesize and evaluate derivatives of this compound would be highly valuable. Such studies should focus on modifying the three key domains: the aromatic head, the lipophilic tail, and the spacer chain, to probe their precise roles in binding affinity and channel blockade. This research could lead to the development of second-generation compounds with potentially improved potency, duration of action, or an even more refined selectivity profile, further enhancing the therapeutic options for patients with functional gastrointestinal disorders.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Calcium and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calmodulin and the regulation of smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. Regulation of gastrointestinal motility—insights from smooth muscle biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. Whole Cell Patch Clamp Protocol [protocols.io]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a cardinal feature of Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the gastrointestinal (GI) tract.[1][2] This phenomenon is a key contributor to the chronic abdominal pain and discomfort experienced by IBS patients. Pinaverium (B1222119) bromide, a locally acting antispasmodic, has demonstrated efficacy in alleviating IBS symptoms.[3][4][5] This technical guide provides an in-depth analysis of the preclinical evidence supporting the role of pinaverium bromide in mitigating visceral hypersensitivity in IBS models, with a focus on its mechanism of action, relevant experimental protocols, and quantitative outcomes.
Core Mechanism of Action: L-type Calcium Channel Blockade
This compound primarily exerts its therapeutic effects by acting as a selective blocker of L-type voltage-gated calcium channels located on the smooth muscle cells of the gastrointestinal tract.[6][7][8] This targeted action leads to a reduction in calcium influx into these cells, which is a critical step in the initiation of muscle contraction.[6][9] By inhibiting smooth muscle contractility, this compound effectively reduces the colonic spasms that contribute to abdominal pain in IBS.[5][9]
While the antispasmodic effect on smooth muscle is well-established, evidence also suggests a potential direct effect on sensory afferent nerves. By modulating calcium influx in these neurons, this compound may desensitize them to painful stimuli, thereby contributing to its visceral analgesic properties.[7] Furthermore, some studies indicate that this compound can inhibit the contractile effects of inflammatory mediators and neurotransmitters, such as substance P and cholecystokinin, which are implicated in the sensitization of visceral nociceptive pathways.[10][11]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on intestinal contractility and visceral hypersensitivity.
Table 1: Effect of this compound on Colonic Smooth Muscle Contractility
| Parameter | Animal Model | Preparation | Agonist | This compound Concentration | Outcome | Reference(s) |
| IC50 | Canine | Colonic circular smooth muscle | Cholinergic nerve stimulation | 1.0 x 10⁻⁶ M | Inhibition of cholinergic responses | [12] |
| IC50 | Canine | Colonic circular smooth muscle | Spontaneous contractions | 3.8 x 10⁻⁶ M | Inhibition of spontaneous contractile activity | [12] |
| IC50 | Rat (Control) | Colonic circular muscle strips | Acetylcholine (10⁻⁵ M) | 0.91 x 10⁻⁶ M | Inhibition of ACh-induced contraction | [13] |
| IC50 | Rat (Stress-induced) | Colonic circular muscle strips | Acetylcholine (10⁻⁵ M) | 1.66 x 10⁻⁶ M | Inhibition of ACh-induced contraction | [13] |
| IC50 | Rat (Control) | Colonic circular muscle strips | Potassium Chloride (60 mM) | 3.80 x 10⁻⁷ M | Inhibition of KCl-induced contraction | [13] |
| IC50 | Rat (Stress-induced) | Colonic circular muscle strips | Potassium Chloride (60 mM) | 8.13 x 10⁻⁷ M | Inhibition of KCl-induced contraction | [13] |
| Inhibition | Human | Colonic circular and longitudinal muscle | Carbachol (10⁻⁵ M) | 10⁻⁵ M | 36.9% - 45.5% reduction in contraction | [14] |
| Inhibition | Human | Colonic circular muscle | Electrical field stimulation | 10⁻⁵ M | 38.8% reduction in neurally-mediated contraction | [15] |
Table 2: Effect of this compound on Visceral Hypersensitivity in IBS Models
| Animal Model | Method of Induction | Measurement | Treatment | Key Finding | Reference(s) |
| Rat | Chronic visceral hypersensitivity model | Abdominal Withdrawal Reflex (AWR) Score | This compound | Markedly decreased AWR scores | [16] |
| Rat | Neonatal maternal separation + restraint stress | Electromyographic (EMG) response to colorectal distension | This compound | Significantly improved EMG response | [17] |
| Rat | Neonatal maternal separation + restraint stress | Abdominal Withdrawal Reflex (AWR) Score | This compound | Significantly improved AWR scores | [17] |
Experimental Protocols
Induction of Visceral Hypersensitivity in Rodent Models
Several models are employed to induce a state of visceral hypersensitivity in rodents that mimics the clinical presentation of IBS.
-
Chronic Visceral Hypersensitivity Model: This model often involves repeated colorectal distension to induce a sustained state of heightened visceral sensitivity.[16]
-
Neonatal Maternal Separation (NMS) Combined with Restraint Stress (RS): This is a well-established model for inducing IBS-like symptoms, including visceral hypersensitivity. Pups are separated from their mothers for a set period each day during their early life, and later subjected to restraint stress as adults.[17]
Measurement of Visceral Hypersensitivity
The primary methods for assessing visceral pain and hypersensitivity in preclinical models are the Abdominal Withdrawal Reflex (AWR) and the visceromotor response (VMR) to colorectal distension (CRD).
-
Colorectal Distension (CRD): A flexible balloon catheter is inserted into the descending colon and rectum of the animal. The balloon is then inflated to specific pressures to elicit a pain response.[18]
-
Abdominal Withdrawal Reflex (AWR) Scoring: This is a semi-quantitative assessment of the animal's behavioral response to CRD. The responses are typically graded on a scale, with higher scores indicating a greater pain response (e.g., abdominal muscle contraction, lifting of the abdomen).[16][17]
-
Visceromotor Response (VMR) Measurement: This method provides a more objective and quantifiable measure of visceral pain. It involves surgically implanting electromyography (EMG) electrodes into the abdominal muscles. The electrical activity of these muscles is then recorded during CRD, with an increased EMG signal indicating a stronger pain response.[17][19][20]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Colonic Smooth Muscle Cells
Caption: this compound's mechanism on smooth muscle.
Experimental Workflow for Assessing this compound's Effect on Visceral Hypersensitivity
Caption: Workflow for visceral hypersensitivity testing.
Proposed Signaling Pathway for this compound's Effect on Visceral Nociception
Caption: Pinaverium's potential effect on visceral pain pathway.
Conclusion
Preclinical evidence strongly supports the role of this compound in mitigating visceral hypersensitivity, a key driver of pain in IBS. Its primary mechanism of action, the blockade of L-type calcium channels in colonic smooth muscle, leads to a potent antispasmodic effect. Furthermore, emerging data suggests a potential direct modulatory effect on sensory afferent neurons, contributing to its visceral analgesic properties. The experimental models and methodologies outlined in this guide provide a robust framework for the continued investigation and development of therapies targeting visceral hypersensitivity in IBS. The quantitative data presented underscores the efficacy of this compound in these models and supports its clinical use in the management of IBS symptoms. Further research into the precise molecular interactions of this compound with afferent nerve signaling pathways will be crucial for a more complete understanding of its multifaceted therapeutic effects.
References
- 1. msjonline.org [msjonline.org]
- 2. The Importance of Visceral Hypersensitivity in Irritable Bowel Syndrome—Plant Metabolites in IBS Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msjonline.org [msjonline.org]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 9. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission [mdpi.com]
- 11. Efficacy of this compound in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effect of propinox and this compound on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide [frontiersin.org]
- 15. Effect of propinox and this compound on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. KoreaMed [koreamed.org]
- 18. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring the Visceromotor Response in Rodents [protocols.io]
- 20. The visceromotor responses to colorectal distension and skin pinch are inhibited by simultaneous jejunal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Pinaverium (B1222119) bromide is a quaternary ammonium (B1175870) compound that functions as a locally acting antispasmodic, primarily prescribed for the treatment of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and functional biliary disorders.[1][2][3][4] Its therapeutic efficacy is rooted in its high selectivity for the smooth muscle cells of the gastrointestinal (GI) tract.[2][5][6][7] Unlike other calcium channel blockers, its molecular structure and pharmacokinetic properties limit systemic absorption, thereby minimizing cardiovascular side effects.[7][8][9] This profile makes it a valuable agent for managing symptoms like abdominal pain, bloating, and altered bowel habits associated with GI hypermotility.[2][3][10] Although it is utilized in over 60 countries, it has not been approved by the U.S. Food and Drug Administration (FDA).[1][11][12]
Mechanism of Action
Pinaverium bromide exerts its spasmolytic effect by acting as a selective, voltage-dependent L-type calcium channel blocker on the smooth muscle cells of the GI tract.[1][5][7][13] The influx of extracellular calcium ions through these channels is a critical step in initiating smooth muscle contraction. By binding to the 1,4-dihydropyridine (B1200194) binding sites on the alpha 1S subunit of the L-type calcium channels, pinaverium competitively antagonizes calcium ion influx.[1] This inhibition prevents the cascade of intracellular events that leads to muscle contraction, resulting in smooth muscle relaxation and alleviation of spasms.[1][5][8][13] Its selectivity for the GI tract is a key feature, preventing significant effects on cardiovascular smooth muscle.[6][7][8]
Pharmacodynamics
Pinaverium's primary pharmacodynamic effect is the relaxation of GI smooth muscle. It inhibits contractions induced by various stimuli, including acetylcholine (B1216132) (ACh) and potassium chloride (KCl).[14][15] Its activity has been quantified in several in vitro studies. Pinaverium competitively interacts with dihydropyridine (B1217469) binding sites and has demonstrated inhibitory effects on colonic smooth muscle from both healthy and stressed animal models.[14][16][17]
| Parameter | Value | Species/Model | Condition | Reference |
| IC₅₀ (vs. ACh-induced contraction) | 0.91 µM | Rat (non-stressed) | Colonic circular muscle strips | [14] |
| 1.66 µM | Rat (cold-restraint stressed) | Colonic circular muscle strips | [14] | |
| 1.0 x 10⁻⁶ M (1.0 µM) | Canine | Colonic circular smooth muscle | [18] | |
| IC₅₀ (vs. KCl-induced contraction) | 3.80 µM | Rat (non-stressed) | Colonic circular muscle strips | [14] |
| 8.13 µM | Rat (cold-restraint stressed) | Colonic circular muscle strips | [14] | |
| IC₅₀ (L-type Ca²⁺ channels) | 1.5 µM | Rabbit | Jejunal smooth muscle cells | [14] |
| IC₅₀ (Spontaneous contraction) | 3.8 x 10⁻⁶ M (3.8 µM) | Canine | Colonic circular smooth muscle | [18] |
| Kᵢ (Caᵥ1.2 α₁C-a subunit) | 1.5 µM | CHO Cells | Recombinant L-type channels | [14] |
| Kᵢ (Caᵥ1.2 α₁C-b subunit) | 2.92 µM | CHO Cells | Recombinant L-type channels | [14] |
| Kᵢ ([³H]-(+)-isradipine binding) | 0.38 µM | Rat | Ileum smooth muscle homogenates | [17] |
Pharmacokinetics
The pharmacokinetic profile of this compound is central to its GI-selective action.[7][9] As a quaternary ammonium compound, its absorption from the GI tract is inherently poor.[1][9]
| Parameter | Value | Notes | Reference |
| Absorption | Poor (5-10%) | Due to high polarity and molecular weight. | [1][9] |
| Absolute Bioavailability | < 1% | Result of poor absorption and extensive first-pass metabolism. | [1][6][19] |
| Time to Peak Plasma (Tₘₐₓ) | ~ 1 hour | After oral administration. | [1][6][19][20] |
| Plasma Protein Binding | 95-97% | Highly bound to human plasma proteins. | [1][6] |
| Metabolism | Extensive (Hepatic) | Pathways include demethylation, hydroxylation, and opening of the morpholine (B109124) ring. | [1][19][21] |
| Elimination Half-life (t₁/₂) | ~ 1.5 hours | [1][6][19][20] | |
| Excretion | Predominantly Fecal | Due to poor absorption and significant hepatobiliary excretion. | [1][6][19] |
digraph "Pinaverium_PK" { graph [rankdir="TB", size="10,6!", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Oral [label="Oral Administration\n(Tablet with food)"]; GI_Tract [label="GI Tract"]; Absorption [label="Poor Absorption (<10%)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Portal_Vein [label="Portal Vein"]; Liver [label="Liver\n(Extensive First-Pass Metabolism)"]; Systemic_Circulation [label="Systemic Circulation\n(Bioavailability <1%)\nPlasma Protein Binding (97%)"]; Feces [label="Elimination via Feces\n(Majority of dose)"]; Biliary_Excretion [label="Hepatobiliary Excretion"];
Oral -> GI_Tract; GI_Tract -> Absorption [label=" "]; GI_Tract -> Feces [label="Unabsorbed Drug"]; Absorption -> Portal_Vein; Portal_Vein -> Liver; Liver -> Systemic_Circulation; Liver -> Biliary_Excretion [color="#34A853"]; Biliary_Excretion -> GI_Tract [color="#34A853"]; Systemic_Circulation -> Liver [label="Metabolism", style=dashed]; }
Clinical Efficacy
This compound has demonstrated efficacy in improving the symptoms of IBS, including abdominal pain, gas, and altered bowel habits.[10] Multiple clinical trials and meta-analyses have found it to be superior to placebo.[22][23]
| Study / Analysis | Patient Population | Key Finding(s) | Quantitative Outcome | Reference |
| Zheng L, et al. (2015) | IBS patients (Rome III criteria) | Significantly higher symptom improvement vs. placebo. | 60% of patients in the pinaverium group reported improvement vs. 34% in the placebo group. | [11][12] |
| Meta-analysis (Bor S, et al. 2021) | 8 studies of IBS patients | Pinaverium showed a beneficial effect on overall IBS symptom relief. | Standardized Mean Difference (SMD): 0.64Relative Risk (RR): 1.75Odds Ratio (OR): 3.43Number Needed to Treat (NNT): 4 | [22][24] |
| Wittmann T, et al. (1999) | 22 IBS patients | Normalized stool frequency and reduced pain/bloating after 14 days. | Diarrhea group: stool frequency decreased from 16 to 7/week.Constipation group: stool frequency increased from 2 to 6/week. | [25] |
| Awad R, et al. (1995) | 40 IBS patients | Significantly diminished pain duration. | Pain duration reduced from several hours to a few minutes (P < 0.001). | [26] |
Safety and Tolerability
This compound is generally well-tolerated.[10][23] The most common side effects are gastrointestinal in nature.[8][19][27] Due to the risk of esophageal irritation, it is crucial that tablets are swallowed whole with a glass of water during a meal and not while lying down or before bedtime.[9][19][28]
-
Common Adverse Effects: Nausea, abdominal pain, constipation, dry mouth, headache, and heartburn.[3][19][28]
-
Rare Adverse Effects: Allergic reactions (rash, pruritus), dizziness, and hypersensitivity reactions.[8][27][29]
-
Drug Interactions: Co-administration with other anticholinergic agents may lead to enhanced spasmolysis.[8][19] Clinical trials have shown no significant interactions with digitalis drugs, oral anti-diabetics, insulin, or oral anticoagulants.[20][29]
-
Contraindications: Known hypersensitivity to this compound.[29] Caution is advised for patients with pre-existing esophageal lesions or hiatal hernia.[9][19]
Detailed Experimental Protocols
In Vitro Colonic Smooth Muscle Contractility Assay
This protocol is based on methodologies used to assess the effect of this compound on smooth muscle contractility in rats.[15]
-
Objective: To determine the inhibitory effect of this compound on contractions induced by acetylcholine (ACh) and potassium chloride (KCl) in isolated rat colonic muscle strips.
-
Methodology:
-
Animal Model: Male Wistar rats (250-300g) are used. Animals are housed individually and fasted for 24 hours before the experiment with free access to water.[15]
-
Tissue Preparation: Rats are euthanized, and a segment of the distal colon is excised and placed in oxygenated Tyrode-Ringer solution. The circular muscle layer is carefully dissected and cut into strips (e.g., 10 mm long, 3 mm wide).
-
Experimental Setup: Each muscle strip is mounted in an organ bath containing Tyrode-Ringer solution, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Protocol:
-
Strips are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1g).
-
Stable contractions are induced by adding a stimulant to the bath, typically ACh (e.g., 10⁻⁵ mol/L) or KCl (e.g., 60 mmol/L).
-
After washing and a recovery period, this compound is added to the bath in cumulatively increasing concentrations (e.g., 10⁻⁷ to 3x10⁻⁵ mol/L), with an equilibration period of at least 15 minutes for each concentration.[15]
-
The contractile response to the stimulant (ACh or KCl) is measured again in the presence of each concentration of pinaverium.
-
-
Data Analysis: The inhibitory effect is calculated as the percentage decrease in the contraction amplitude compared to the pre-drug baseline. IC₅₀ values are determined from the concentration-response curve. Statistical analysis is performed using appropriate tests like the Student's t-test.[15]
-
Randomized, Double-Blind, Placebo-Controlled Clinical Trial
This protocol is based on the trial conducted by Zheng et al. to evaluate the efficacy and safety of this compound in IBS patients.[11][24]
-
Objective: To assess the efficacy and safety of this compound compared to placebo for the treatment of Irritable Bowel Syndrome.
-
Methodology:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Patients diagnosed with IBS according to the Rome III criteria are recruited.[11]
-
Randomization and Blinding: Eligible patients are randomly assigned to receive either this compound or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
-
Intervention:
-
Treatment Group: Receives this compound (e.g., 50 mg) orally three times a day.[24]
-
Control Group: Receives an identical-looking placebo three times a day.
-
-
Treatment Duration: The treatment period typically lasts for several weeks (e.g., 4 weeks), followed by a follow-up period.
-
Outcome Measures:
-
Primary Endpoint: The proportion of patients reporting overall relief of IBS symptoms at the end of the treatment period.
-
Secondary Endpoints: Changes in individual symptom scores (abdominal pain, bloating, stool consistency), quality of life assessments, and incidence of adverse events.
-
-
Data Analysis: The primary analysis is typically performed on an intention-to-treat (ITT) basis. The percentage of responders in each group is compared using statistical tests such as the Chi-squared test. Symptom scores are compared using t-tests or non-parametric equivalents.
-
References
- 1. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. msjonline.org [msjonline.org]
- 3. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. grokipedia.com [grokipedia.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. mims.com [mims.com]
- 7. This compound: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. medindia.net [medindia.net]
- 13. Facebook [cancer.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Action of this compound, a calcium-antagonist, on gastrointestinal motility disorders. | Semantic Scholar [semanticscholar.org]
- 17. Interaction of pinaverium (a quaternary ammonium compound) with 1,4-dihydropyridine binding sites in rat ileum smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mims.com [mims.com]
- 20. verification.fda.gov.ph [verification.fda.gov.ph]
- 21. This compound [benchchem.com]
- 22. Efficacy of this compound in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [The clinical pharmacological profile of this compound]. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. [Effectiveness of this compound therapy on colonic motility disorders in irritable bowel syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Irritable bowel syndrome treatment using this compound as a calcium channel blocker. A randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. What are the side effects of this compound? [synapse.patsnap.com]
- 28. Pinaverium - Oral [myhealth.alberta.ca]
- 29. aapharma.ca [aapharma.ca]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinaverium (B1222119) bromide is a locally acting antispasmodic agent primarily utilized in the management of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2] Its principal mechanism of action is the selective blockade of L-type voltage-dependent calcium channels in the smooth muscle cells of the gastrointestinal tract.[3][4] This inhibition of calcium influx leads to smooth muscle relaxation and a reduction in spasms.[3][5] While often grouped with anticholinergic antispasmodics, the direct interaction of pinaverium bromide with muscarinic receptors is less defined. This technical guide consolidates the available quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways to clarify the current understanding of this compound's effects on muscarinic receptor-mediated processes. The evidence suggests that its influence on the cholinergic system is largely a downstream consequence of its calcium channel blocking activity rather than a high-affinity, direct antagonism of muscarinic receptors.
Quantitative Data on the Interaction of this compound with Cholinergic Pathways
Direct competitive binding assays quantifying the affinity (Kᵢ or Kₐ) of this compound for individual muscarinic receptor subtypes (M₁, M₂, M₃, M₄, M₅) are not extensively reported in the scientific literature. However, functional assays have been employed to determine its inhibitory effect on contractions induced by muscarinic agonists like acetylcholine (B1216132) (ACh) and carbachol. This functional antagonism reflects the compound's overall impact on the signaling cascade initiated by muscarinic receptor activation.
| Parameter | Species/Tissue | Agonist | Value (mol/L) | Reference |
| IC₅₀ (Inhibition of Cholinergic Responses) | Canine Colonic Circular Smooth Muscle | Endogenous ACh | 1.0 x 10⁻⁶ | [6] |
| IC₅₀ (Inhibition of ACh-induced Contraction) | Rat Colonic Circular Smooth Muscle (Control) | Acetylcholine (10⁻⁵ mol/L) | 0.91 x 10⁻⁶ | [7] |
| IC₅₀ (Inhibition of ACh-induced Contraction) | Rat Colonic Circular Smooth Muscle (Stress) | Acetylcholine (10⁻⁵ mol/L) | 1.66 x 10⁻⁶ | [7] |
Table 1: Functional Inhibitory Concentrations of this compound on Cholinergic-Mediated Contractions.
| Parameter | Species/Tissue | Value (mol/L) | Reference |
| IC₅₀ (Inhibition of Spontaneous Contractions) | Canine Colonic Circular Smooth Muscle | 3.8 x 10⁻⁶ | [6] |
Table 2: Inhibitory Concentration of this compound on Spontaneous Muscle Contractions.
Experimental Protocols
The quantitative data presented above are primarily derived from in vitro studies on isolated gastrointestinal smooth muscle preparations. Below are detailed methodologies for the key experiments cited.
Isometric Contraction Measurement in Isolated Colon Strips
This protocol is fundamental for assessing the functional effect of this compound on smooth muscle contractility in response to muscarinic agonists.
Objective: To determine the concentration-response relationship of this compound's inhibitory effect on acetylcholine-induced muscle contractions.
Methodology:
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and a segment of the distal colon is excised and placed in oxygenated Tyrode-Ringer solution.
-
The circular muscle layer is carefully dissected and cut into strips (e.g., 10 mm long and 2 mm wide).
-
-
Experimental Setup:
-
Each muscle strip is suspended in a tissue chamber containing warm (37°C), oxygenated Tyrode-Ringer solution.
-
One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.
-
The strips are allowed to equilibrate under a resting tension (e.g., 1 gram) for a period (e.g., 60 minutes) with regular changes of the bathing solution.
-
-
Contraction Induction and Inhibition:
-
A stable baseline contraction is induced by adding a fixed concentration of acetylcholine (e.g., 10⁻⁵ mol/L) to the tissue bath.
-
Once the contraction reaches a plateau, this compound is added cumulatively in increasing concentrations.
-
The inhibitory effect of each concentration of this compound is recorded as the percentage decrease from the maximal acetylcholine-induced contraction.
-
-
Data Analysis:
-
The concentration-response curve for this compound's inhibition is plotted.
-
The IC₅₀ value, the concentration of this compound that produces 50% inhibition of the acetylcholine-induced contraction, is calculated using non-linear regression analysis.
-
Intracellular Calcium Measurement in Dispersed Smooth Muscle Cells
This method allows for the investigation of the effect of this compound on intracellular calcium concentration ([Ca²⁺]ᵢ), a key second messenger in muscle contraction.
Objective: To measure the effect of this compound on the increase in [Ca²⁺]ᵢ induced by muscarinic agonists.
Methodology:
-
Cell Isolation:
-
Smooth muscle cells are isolated from the rat colon by enzymatic digestion using collagenase.
-
The serosal and mucosal layers are removed, and the muscle tissue is minced and incubated in a digestive enzyme solution.
-
The dispersed cells are then washed and suspended in a suitable buffer.
-
-
Fluorescent Dye Loading:
-
The isolated smooth muscle cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM, which can enter the cells.
-
Inside the cell, esterases cleave the AM group, trapping the Fura-2 in its active, calcium-sensitive form.
-
-
Fluorometry:
-
The cell suspension is placed in a fluorometer cuvette.
-
The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the fluorescence emission (e.g., at 510 nm) is measured.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca²⁺]ᵢ.
-
-
Experimental Procedure:
-
A baseline [Ca²⁺]ᵢ is established.
-
A muscarinic agonist (e.g., acetylcholine) is added to the cell suspension to induce an increase in [Ca²⁺]ᵢ.
-
In separate experiments, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
The inhibitory effect of this compound on the agonist-induced [Ca²⁺]ᵢ increase is quantified.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in muscarinic receptor activation in gastrointestinal smooth muscle and the experimental workflow for assessing the effect of this compound.
M3 Muscarinic Receptor Signaling Pathway in GI Smooth Muscle and Site of this compound Action.
Experimental Workflow for Assessing this compound's Functional Antagonism.
Discussion and Conclusion
The available evidence strongly supports the classification of this compound as a selective L-type calcium channel blocker in gastrointestinal smooth muscle.[3][8] Its ability to inhibit contractions induced by the muscarinic agonist acetylcholine is well-documented.[6][7] However, this effect is primarily attributed to the blockade of calcium influx, which is a critical downstream event in the muscarinic signaling cascade, rather than a direct competitive antagonism at the muscarinic receptor itself.[9] Some literature suggests potential weak anticholinergic effects at higher concentrations, but this does not appear to be its primary therapeutic mechanism.[10]
For researchers and drug development professionals, it is crucial to recognize that while this compound effectively counteracts cholinergic-mediated smooth muscle contraction, its molecular target is the L-type calcium channel. This distinguishes it from classical antimuscarinic drugs like atropine, which directly compete with acetylcholine for binding to muscarinic receptors. Future research involving radioligand binding assays with a comprehensive panel of muscarinic receptor subtypes would be necessary to definitively quantify any direct, albeit likely low-affinity, interaction of this compound with these receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. msjonline.org [msjonline.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Efficacy of this compound in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action of this compound, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [benchchem.com]
- 10. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinaverium (B1222119) Bromide is a spasmolytic agent that acts as a selective L-type calcium channel blocker with a localized effect on the gastrointestinal (GI) tract.[1][2][3][4] Its primary mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, which is crucial for muscle contraction.[2][5][6][7] In functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), abnormal intestinal muscle contractions can cause pain, bloating, and altered bowel habits.[6][8][9] By blocking the entry of calcium, Pinaverium Bromide reduces the contractility of these muscles, thereby alleviating spasms and associated symptoms.[6][8]
Measuring the change in intracellular calcium concentration ([Ca2+]i) is a direct method to quantify the pharmacological effect of L-type calcium channel blockers like this compound.[10][11] Calcium imaging assays using fluorescent indicators, such as Fluo-4 acetoxymethyl (AM), are powerful tools for this purpose.[12][13] Fluo-4 AM is a cell-permeable dye that, once inside the cell, is cleaved by esterases into Fluo-4.[12] Upon binding to free Ca2+, Fluo-4 exhibits a significant increase in fluorescence intensity, allowing for the real-time monitoring of [Ca2+]i changes in living cells.[12][13]
These application notes provide a detailed protocol for a calcium imaging assay to characterize the inhibitory effect of this compound on intracellular calcium influx in a relevant cell model, such as colonic smooth muscle cells.
Mechanism of Action: this compound
This compound targets voltage-gated L-type calcium channels on the plasma membrane of gastrointestinal smooth muscle cells.[5][6] Depolarization of the cell membrane or stimulation by agonists like acetylcholine (B1216132) (ACh) typically opens these channels, leading to an influx of extracellular Ca2+.[10][11] This influx triggers a further release of Ca2+ from intracellular stores (e.g., the sarcoplasmic reticulum) and activates contractile proteins, resulting in muscle contraction. This compound competitively binds to the 1,4-dihydropyridine (B1200194) binding sites on the channel's alpha 1S subunit, preventing this influx and thereby inducing muscle relaxation.[5]
Caption: this compound blocks L-type calcium channels, inhibiting Ca²⁺ influx.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on smooth muscle contraction and intracellular calcium increase from published studies. These values are critical for designing dose-response experiments.
| Parameter | Agonist/Stimulant | Cell/Tissue Type | Value (IC50 or Effective Conc.) | Reference |
| Inhibition of Contraction (IC50) | Acetylcholine (ACh) | Canine Colonic Smooth Muscle | 1.0 x 10⁻⁶ M | [14][15] |
| Inhibition of Contraction (IC50) | Acetylcholine (ACh) | Rat Colonic Smooth Muscle (Control) | 0.91 x 10⁻⁶ M | [9][10] |
| Inhibition of Contraction (IC50) | Acetylcholine (ACh) | Rat Colonic Smooth Muscle (Stressed) | 1.66 x 10⁻⁶ M | [9][10] |
| Inhibition of Contraction (IC50) | Potassium Chloride (KCl) | Rat Colonic Smooth Muscle (Control) | 3.80 x 10⁻⁷ M | [10][11][16] |
| Inhibition of Contraction (IC50) | Potassium Chloride (KCl) | Rat Colonic Smooth Muscle (Stressed) | 8.13 x 10⁻⁷ M | [10][11][16] |
| Inhibition of Spontaneous Contraction (IC50) | N/A | Canine Colonic Smooth Muscle | 3.8 x 10⁻⁶ M | [14][15] |
| Inhibition of Intracellular Ca²⁺ ([Ca²⁺]i) Increment | ACh or KCl | Rat Colonic Smooth Muscle Cells | Significant inhibition at 10⁻⁶ M | [9][10][11] |
Experimental Protocol: Fluo-4 Calcium Imaging Assay
This protocol details the steps to measure the inhibitory effect of this compound on agonist-induced calcium influx in cultured smooth muscle cells.
Principle
Cultured cells are loaded with the calcium-sensitive dye Fluo-4 AM. After loading, cells are pre-incubated with varying concentrations of this compound or a vehicle control. A stimulating agent (e.g., high-concentration KCl to induce depolarization) is then added to trigger calcium influx through L-type calcium channels. The resulting change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is recorded over time using a fluorescence microscope or a microplate reader. The inhibitory effect of this compound is quantified by comparing the fluorescence response in treated cells to control cells.
Materials and Reagents
-
Cells: Relevant cell line (e.g., primary colonic smooth muscle cells or a suitable immortalized cell line).
-
Culture Medium: As required for the specific cell line (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS) or similar physiological buffer (pH 7.2-7.4).[17][18]
-
Fluo-4 AM: Stock solution (e.g., 1 mM in anhydrous DMSO).[12]
-
Pluronic™ F-127: 20% solution in DMSO to aid dye loading.[17]
-
This compound: Stock solution (e.g., 10 mM in a suitable solvent like water or DMSO).
-
Stimulating Agent: High KCl solution (e.g., 60 mM KCl in assay buffer).[9][10]
-
Positive Control: L-type calcium channel agonist (e.g., Bay K8644) or a calcium ionophore (e.g., Ionomycin).[19]
-
Negative Control: Vehicle (the solvent used for this compound).
-
Equipment:
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Action of this compound, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. hellobio.com [hellobio.com]
- 19. assets.fishersci.com [assets.fishersci.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium (B1222119) bromide is a spasmolytic agent that acts as a selective L-type calcium channel blocker on the smooth muscle cells of the gastrointestinal tract.[1][2][3] Its primary application is in the treatment of symptoms associated with irritable bowel syndrome (IBS), such as abdominal pain and altered bowel habits.[2][3] In vitro organ bath studies are crucial for elucidating the pharmacological properties of pinaverium bromide, quantifying its effects on intestinal contractility, and understanding its mechanism of action. These studies provide valuable data for preclinical drug development and mechanistic research.
This document provides detailed application notes and protocols for conducting in vitro organ bath experiments using this compound on isolated intestinal strips from various species.
Mechanism of Action
This compound exerts its spasmolytic effect by inhibiting the influx of calcium ions into intestinal smooth muscle cells.[3] This is achieved through the blockade of voltage-dependent L-type calcium channels, which are predominant in the gastrointestinal tract.[1][3] By blocking these channels, this compound prevents the intracellular calcium concentration from rising to levels required for the activation of the contractile machinery, leading to muscle relaxation and a reduction in spasms. The inhibitory action of this compound is observed in response to various contractile agents, including acetylcholine (B1216132) (ACh) and potassium chloride (KCl).[1][3]
Quantitative Data Summary
The inhibitory effects of this compound on intestinal smooth muscle contraction have been quantified in several in vitro studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various experimental models.
Table 1: IC50 Values for this compound on Agonist-Induced Contractions in Rat Colonic Circular Smooth Muscle
| Agonist (Concentration) | Experimental Condition | IC50 (mol/L) | Reference |
| Acetylcholine (10⁻⁵ mol/L) | Control | 0.91 x 10⁻⁶ | [1] |
| Acetylcholine (10⁻⁵ mol/L) | Stress-induced hypermotility | 1.66 x 10⁻⁶ | [1] |
| Potassium Chloride (60 mmol/L) | Control | 3.80 x 10⁻⁷ | [1] |
| Potassium Chloride (60 mmol/L) | Stress-induced hypermotility | 8.13 x 10⁻⁷ | [1] |
Table 2: IC50 Values for this compound on Spontaneous and Cholinergic-Induced Contractions in Canine Colonic Circular Smooth Muscle
| Contraction Type | IC50 (M) | Reference |
| Spontaneous Contractions | 3.8 x 10⁻⁶ | [4] |
| Cholinergic Responses | 1.0 x 10⁻⁶ | [4] |
Table 3: IC50 Values for this compound on Voltage-Dependent Inward Currents in Rabbit Small Intestine Smooth Muscle Cells
| Parameter | IC50 (µM) | Reference |
| Voltage-dependent inward currents | 1.5 | [2][5] |
Table 4: Reduction of Carbachol-Induced Contractions by this compound in Human Colonic Muscle
| Muscle Layer | This compound Concentration | Reduction in Contraction (%) | Reference |
| Circular Muscle | High Concentration | 45.5 | [5] |
| Longitudinal Muscle | High Concentration | 36.9 | [5] |
Experimental Protocols
This section provides a detailed protocol for an in vitro organ bath study investigating the effect of this compound on isolated intestinal strips. This protocol is a synthesis of standard organ bath procedures and specific details from studies on this compound.
Protocol 1: Effect of this compound on Acetylcholine-Induced Contractions of Isolated Rat Ileum
1. Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
This compound
-
Acetylcholine (ACh) chloride
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5)
-
Distilled water
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Surgical instruments (scissors, forceps)
-
Organ bath system with isometric force transducers
-
Data acquisition system
2. Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Perform a midline abdominal incision to expose the gastrointestinal tract.
-
Carefully dissect a 10-15 cm segment of the terminal ileum.
-
Gently flush the lumen of the isolated ileum segment with fresh, oxygenated Tyrode's solution to remove its contents.
-
Place the ileum segment in a petri dish containing continuously oxygenated Tyrode's solution.
-
Cut the ileum into 2-3 cm long strips.
-
Tie silk ligatures to both ends of each strip.
3. Organ Bath Setup:
-
Fill the organ bath chambers with Tyrode's solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with carbogen gas.
-
Mount each ileum strip in an organ bath chamber by attaching the lower ligature to a fixed hook and the upper ligature to an isometric force transducer.
-
Apply an initial resting tension of 1 gram to each strip and allow for an equilibration period of 60 minutes.
-
During equilibration, wash the tissues with fresh Tyrode's solution every 15 minutes.
4. Experimental Procedure:
-
After equilibration, record the baseline contractile activity.
-
To assess tissue viability and obtain a reference contraction, induce a maximal contraction with a high concentration of ACh (e.g., 10⁻⁵ M).
-
Wash the tissues repeatedly with Tyrode's solution until the baseline is restored.
-
Construct a cumulative concentration-response curve for ACh. Start with a low concentration of ACh (e.g., 10⁻⁹ M) and incrementally increase the concentration until a maximal response is achieved.
-
After washing the tissues and allowing them to return to baseline, incubate the strips with a specific concentration of this compound for a predetermined period (e.g., 20 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for ACh.
-
Repeat steps 5 and 6 with different concentrations of this compound.
5. Data Analysis:
-
Measure the amplitude of contractions in response to each concentration of ACh in the absence and presence of this compound.
-
Express the responses as a percentage of the maximal contraction induced by ACh alone.
-
Plot the concentration-response curves for ACh with and without this compound.
-
Calculate the EC50 values for ACh in each condition.
-
Determine the type of antagonism (e.g., competitive, non-competitive) by analyzing the shift in the concentration-response curves.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's inhibitory action on intestinal smooth muscle contraction.
Experimental Workflow for In Vitro Organ Bath Study
Caption: Experimental workflow for assessing this compound's effect in an organ bath.
References
- 1. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of propinox and this compound on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of propinox and this compound on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide [frontiersin.org]
Introduction
Pinaverium (B1222119) bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for the treatment of irritable bowel syndrome (IBS). The quantification of pinaverium bromide in human plasma is crucial for pharmacokinetic and bioequivalence studies. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma.
Methodology
This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column with UV detection.
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Ammonium (B1175870) Acetate (B1210297) (HPLC Grade)
-
Formic Acid (AR Grade)
-
Water (Milli-Q or equivalent)
-
Human Plasma (drug-free)
2. Instrumentation
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven (e.g., Shimadzu, Agilent, Waters)
-
Reversed-phase C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 3.0) and acetonitrile in a ratio of 20:80 (v/v) was used. The buffer was prepared by dissolving ammonium acetate in water, adding formic acid to adjust the pH to 3.0, and then filtering through a 0.45 µm membrane filter.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
4. Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[2][3][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Ammonium Acetate Buffer (pH 3.0) : Acetonitrile (20:80, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 214 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Method Validation
The developed method was validated according to the ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into blank plasma at three different concentration levels (low, medium, and high).
Precision
The precision of the method was assessed by analyzing six replicate samples at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the percentage of relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Quantitative Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 20 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Intra-day Precision (%RSD) | < 1.5% | < 2.0% |
| Inter-day Precision (%RSD) | < 2.0% | < 2.0% |
| LOD | 0.03 µg/mL | - |
| LOQ | 0.1 µg/mL | - |
Visualizations
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The method was successfully validated according to ICH guidelines and can be effectively used for pharmacokinetic and bioequivalence studies of this compound. The protein precipitation method provides a clean sample extract with good recovery. This application note provides a comprehensive protocol for researchers and drug development professionals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Determination of this compound in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects. | Semantic Scholar [semanticscholar.org]
- 3. Determination of this compound in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium (B1222119) bromide is a spasmolytic agent that acts as a calcium channel blocker with a degree of selectivity for the gastrointestinal (GI) tract.[1][2][3] It is primarily used in the treatment of functional GI disorders such as irritable bowel syndrome (IBS).[1][3] Its mechanism of action involves the inhibition of L-type calcium channels in the smooth muscle cells of the gut, which leads to a reduction in muscle contractions and alleviation of spasms.[1][4] These application notes provide detailed protocols for in vivo and ex vivo studies in rodents to evaluate the effects of Pinaverium Bromide on colonic motility.
Mechanism of Action: Signaling Pathway
This compound exerts its effects on colonic smooth muscle cells by blocking the influx of extracellular calcium through L-type voltage-gated calcium channels. This action inhibits the downstream signaling cascade that leads to muscle contraction.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound on colonic motility.
Table 1: In Vitro Inhibition of Colonic Muscle Contraction in Rats
| Agonist | Condition | IC50 (mol/L) | Reference |
| Acetylcholine (ACh) | Control | 0.91 x 10⁻⁶ | [1] |
| Acetylcholine (ACh) | Stress | 1.66 x 10⁻⁶ | [1] |
| Potassium Chloride (KCl) | Control | 3.80 x 10⁻⁷ | [1][2] |
| Potassium Chloride (KCl) | Stress | 8.13 x 10⁻⁷ | [1][2] |
Table 2: Effect of this compound on Fecal Pellet Output in Stressed Rats
| Treatment | Fecal Pellets (in 2 hours) | % Increase vs. Control | Reference |
| Control | 1.49 ± 1.04 | - | [5] |
| Stress | 2.40 ± 1.23 | 61% | [5] |
Experimental Protocols
In Vivo Assessment of Colonic Motility
This protocol measures the total time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract.
Materials:
-
Mice (e.g., C57BL/6 or CD1)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Carmine Red powder (Sigma-Aldrich, Cat# C1022)
-
Methylcellulose (Sigma-Aldrich, Cat# M7027)
-
Oral gavage needles (soft-tipped)
-
1 mL syringes
-
Individual clean cages without bedding
Procedure:
-
Animal Preparation:
-
Reagent Preparation (6% Carmine Red in 0.5% Methylcellulose):
-
Prepare a 0.5% methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of warm sterile water with stirring. Allow to cool.
-
Prepare the 6% carmine red solution by dissolving 6 g of carmine red powder in 100 mL of the 0.5% methylcellulose solution with stirring.[7]
-
Store the solution at 4°C and bring to room temperature before use. Vortex well before each gavage.
-
-
Drug Administration:
-
Administer the desired dose of this compound or vehicle to the mice via oral gavage. The volume should be consistent across all animals (e.g., 100 µL).
-
-
Carmine Red Administration:
-
Observation and Data Collection:
-
Immediately after gavage, place each mouse in a clean, individual cage without bedding.
-
Check for the appearance of fecal pellets every 15 minutes.[3][7]
-
Record the time of the first appearance of a red-colored fecal pellet.
-
The whole gut transit time is the duration between the carmine red gavage and the expulsion of the first red pellet.
-
This assay specifically measures the transit time through the distal colon.
Materials:
-
Rats or mice
-
This compound
-
Vehicle
-
Petroleum jelly
-
Forceps or a sterile Q-tip
-
Individual clean cages
Procedure:
-
Animal Preparation:
-
Acclimate animals to the testing environment.
-
To induce defecation and empty the distal colon, mice can be placed in a holder for 5 minutes prior to the test.[8]
-
-
Drug Administration:
-
Administer this compound or vehicle at the desired dose and route (e.g., subcutaneous or oral).
-
-
Bead Insertion:
-
Observation and Data Collection:
Ex Vivo Assessment of Colonic Contractility
This protocol allows for the direct measurement of colonic smooth muscle contractility in response to this compound and contractile agents.
Materials:
-
Rats (e.g., Wistar) or mice
-
This compound
-
Contractile agents (e.g., Acetylcholine, Potassium Chloride)
-
Physiological saline solution (e.g., Tyrode's or Krebs solution)
-
Organ bath system with temperature control, aeration, and isometric force transducers
-
Data acquisition system
-
Dissection tools
-
Sutures
Procedure:
-
Physiological Saline Preparation (Tyrode's Solution):
-
Tissue Preparation:
-
Euthanize the rodent via an approved method.
-
Immediately dissect the colon and place it in ice-cold, oxygenated Tyrode's solution.
-
Gently flush the luminal contents and remove the mesentery.
-
Cut the colon into segments. For circular muscle strips, cut along the longitudinal axis. For longitudinal muscle strips, cut parallel to the longitudinal axis.[11]
-
The mucosa and submucosa can be removed by sharp dissection.[11]
-
-
Mounting and Equilibration:
-
Suspend the muscle strips (e.g., 1-2 cm long) in the organ bath chambers containing oxygenated Tyrode's solution at 37°C.[12]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[11][13]
-
-
Experimental Protocol:
-
Viability Test: Elicit a contraction with a high concentration of KCl (e.g., 50-60 mM) to ensure tissue viability. Wash out the KCl and allow the tissue to return to baseline.[11][13]
-
Dose-Response Curve:
-
Incubate the tissue with a specific concentration of this compound or vehicle for a set period (e.g., 20 minutes).[5][14]
-
Add a contractile agent (e.g., ACh or KCl) in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Record the isometric contractions.
-
Repeat with different concentrations of this compound to assess its inhibitory effect.
-
-
-
Data Analysis:
-
Measure the amplitude of contractions.
-
Express the response to the agonist in the presence of this compound as a percentage of the maximal contraction induced by the agonist alone.
-
Calculate the IC50 value for this compound against each contractile agent.
-
Concluding Remarks
The protocols outlined provide a robust framework for investigating the effects of this compound on colonic motility in rodents. The in vivo assays offer insights into the overall physiological effects on gut transit, while the ex vivo organ bath studies allow for a detailed examination of the drug's direct effects on smooth muscle contractility and its mechanism of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
References
- 1. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fecal Carmine Red Protocol [protocols.io]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. wjgnet.com [wjgnet.com]
- 6. mmpc.org [mmpc.org]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Tyrode's solution - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channels (VGCCs) are critical regulators of intracellular calcium concentration and play a pivotal role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. Dysregulation of these channels is implicated in numerous diseases, making them a significant target for therapeutic intervention. Pinaverium (B1222119) Bromide is a spasmolytic agent that acts as an L-type calcium channel blocker with selectivity for the smooth muscle cells of the gastrointestinal (GI) tract.[1][2][3][4] Its localized action makes it an effective treatment for irritable bowel syndrome (IBS) by inhibiting calcium influx and reducing intestinal muscle spasms.[2][5][6] These application notes provide a detailed framework for developing and implementing a high-throughput screening (HTS) assay to identify novel calcium channel blockers with similar mechanisms of action to Pinaverium Bromide.
The described assay utilizes a fluorescence-based calcium influx methodology, employing the calcium-sensitive dye Fluo-4 AM. This method allows for the rapid and sensitive detection of changes in intracellular calcium levels in a cell-based model, making it amenable to HTS formats for the discovery of new chemical entities targeting L-type calcium channels.[7]
Signaling Pathway of L-type Calcium Channel Blockade
L-type calcium channels, upon membrane depolarization, open to allow an influx of extracellular calcium ions. This increase in intracellular calcium concentration triggers a cascade of events leading to cellular responses such as muscle contraction. L-type calcium channel blockers, like this compound, bind to the channel, inhibiting the influx of calcium and thereby preventing the downstream cellular response.
Caption: Signaling pathway of L-type calcium channel blockade by this compound.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a successful screening campaign. Stably transfected cell lines expressing the target L-type calcium channel subunit are recommended for their reproducibility and robust assay performance.[8] HEK-293 or CHO cells are commonly used for their ease of culture and transfection.
-
Cell Line: HEK-293 cells stably expressing the human α1c subunit of the L-type calcium channel (HEK-hCaV1.2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain sub-confluent cultures.
High-Throughput Screening Assay Protocol using Fluo-4 AM
This protocol is designed for a 384-well plate format and can be automated using a liquid handling system and a fluorescence imaging plate reader (FLIPR) or a similar instrument.
Materials:
-
HEK-hCaV1.2 cells
-
Black-walled, clear-bottom 384-well microplates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Depolarization Buffer: Assay Buffer containing a high concentration of KCl (e.g., 90 mM)
-
This compound (as a positive control)
-
Test compounds library
Procedure:
-
Cell Plating:
-
Harvest and resuspend HEK-hCaV1.2 cells in culture medium.
-
Seed 10,000 to 20,000 cells per well in a 384-well plate.[9]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2 µM Fluo-4 AM with 0.02% Pluronic F-127. Probenecid can be added at 2.5 mM to improve dye retention.
-
Remove the culture medium from the cell plate.
-
Add 25 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[9][10]
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the positive control (this compound) in Assay Buffer.
-
Add the compounds to the cell plate. The final DMSO concentration should be kept below 0.5%.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the cell plate into a FLIPR or a similar fluorescence plate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[9]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of Depolarization Buffer to all wells to induce calcium influx.
-
Continuously record the fluorescence signal for 2-3 minutes.
-
Data Analysis
The inhibitory effect of the test compounds is determined by the reduction in the fluorescence signal peak after depolarization.
-
Calculate the change in fluorescence (ΔF): Subtract the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data: Express the response in each well as a percentage of the control (wells with no compound).
-
Dose-Response Curves: For hit compounds, generate dose-response curves and calculate the IC50 value (the concentration of the compound that inhibits 50% of the calcium influx).
Experimental Workflow Diagram
Caption: High-throughput screening experimental workflow.
Data Presentation
Quantitative data from the HTS assay should be summarized for clear comparison of the potency of different compounds.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | L-type Calcium Channel | Cholinergic Response | 1.0 | [11][12] |
| This compound | L-type Calcium Channel | Spontaneous Contraction | 3.8 | [11][12] |
| Diltiazem | L-type Calcium Channel | Cholinergic Response | 0.41 | [11][12] |
| Diltiazem | L-type Calcium Channel | Spontaneous Contraction | 0.97 | [11][12] |
| D600 | L-type Calcium Channel | Cholinergic Response | 0.53 | [11][12] |
| D600 | L-type Calcium Channel | Spontaneous Contraction | 0.80 | [11][12] |
Assay Quality Control Parameters
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A statistical measure of the quality of the HTS assay. A value greater than 0.5 indicates a robust assay. |
| Signal-to-Background | > 10 | The ratio of the fluorescence signal in the control wells to the background fluorescence. |
| CV (%) | < 15% | The coefficient of variation for the control wells, indicating the reproducibility of the assay. |
Conclusion
The described high-throughput screening assay provides a robust and reliable method for the identification of novel L-type calcium channel blockers. By utilizing a stable cell line and a fluorescent calcium indicator, this protocol can be readily adapted for large-scale screening campaigns. The data analysis workflow allows for the efficient identification and characterization of hit compounds, facilitating the discovery of new therapeutic agents for conditions such as irritable bowel syndrome and other gastrointestinal motility disorders.
References
- 1. This compound: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Two stable cell lines for screening of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium (B1222119) Bromide is a gastrointestinal-selective calcium channel blocker with antispasmodic properties.[1][2] It acts locally on the smooth muscle of the gastrointestinal tract, making it an effective treatment for conditions such as Irritable Bowel Syndrome (IBS).[1][3] The primary mechanism of action of Pinaverium Bromide is the inhibition of calcium ion influx into smooth muscle cells through L-type calcium channels.[2][4] This action leads to a reduction in muscle contractility and alleviates spasms.[2] Due to its low absorption and selective action on the gut, this compound has a favorable safety profile with minimal cardiovascular side effects.[4][5]
These application notes provide a detailed protocol for the in vivo assessment of this compound's effect on gastric emptying in a rat model using the widely accepted phenol (B47542) red method.
Data Presentation
| Agonist | Tissue | Species | Parameter | Value | Reference |
| Acetylcholine (10⁻⁵ mol/L) | Colonic Circular Muscle | Rat | IC₅₀ | 0.91 x 10⁻⁶ mol/L | [6] |
| Potassium Chloride (60 mmol/L) | Colonic Circular Muscle | Rat | IC₅₀ | 3.80 x 10⁻⁷ mol/L | [6] |
Table 1: Inhibitory Effect of this compound on Rat Colonic Smooth Muscle Contraction. IC₅₀ represents the concentration of this compound required to inhibit the agonist-induced contraction by 50%.
Signaling Pathway of this compound in Gastric Smooth Muscle
This compound exerts its effect by blocking the L-type voltage-gated calcium channels on the plasma membrane of gastrointestinal smooth muscle cells. This blockade prevents the influx of extracellular calcium, a critical step in the initiation of muscle contraction. The reduced intracellular calcium concentration leads to decreased activation of calmodulin and subsequently, myosin light-chain kinase, resulting in muscle relaxation and a decrease in gastric motility.
Caption: Signaling pathway of this compound in gastric smooth muscle cells.
Experimental Protocols
In Vivo Assessment of Gastric Emptying in Rats using the Phenol Red Method
This protocol is adapted from established methods for assessing gastric emptying in rats.[7]
1. Animals:
-
Male Wistar rats (200-250 g) are to be used.
-
Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with free access to standard laboratory chow and water.
-
Rats should be fasted for 18-24 hours before the experiment, with free access to water.
2. Materials:
-
This compound
-
Phenol Red (non-absorbable marker)
-
0.9% Saline solution
-
0.1 N NaOH
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
-
Oral gavage needles
-
Surgical instruments for dissection
3. Preparation of Reagents:
-
This compound Solution: Based on safety studies in rats, a dosage range of 25-50 mg/kg can be explored.[5] A stock solution should be prepared by dissolving this compound in an appropriate vehicle (e.g., 0.5% methylcellulose solution).
-
Phenol Red Test Meal: Prepare a 0.05% (w/v) solution of phenol red in 1.5% (w/v) methylcellulose.
4. Experimental Procedure:
-
Divide the rats into at least three groups:
-
Control group (vehicle administration)
-
This compound treated group(s) (e.g., 25 mg/kg and 50 mg/kg)
-
-
Administer the vehicle or this compound solution orally via gavage to the respective groups. A typical administration volume is 1 ml/100g of body weight. The drug should be administered 30-60 minutes prior to the test meal.
-
Following the pre-treatment period, administer 1.5 ml of the phenol red test meal to each rat via oral gavage.
-
After a set time point (e.g., 20 minutes), euthanize the rats by cervical dislocation or CO₂ asphyxiation.
-
Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage of the contents.
-
Carefully dissect out the stomach and place it in a tube containing a known volume of 0.1 N NaOH (e.g., 10 ml).
-
Homogenize the stomach and its contents.
-
Allow the homogenate to settle for 30 minutes at room temperature.
-
Transfer a sample of the supernatant (e.g., 1 ml) to another tube and add 0.5 ml of 20% (w/v) TCA to precipitate proteins.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant and add 4 ml of 0.5 N NaOH to develop the color.
-
Measure the absorbance of the resulting solution at 560 nm using a spectrophotometer.
-
To determine the initial amount of phenol red administered, a separate group of rats (n=3-5) should be euthanized immediately after receiving the test meal, and their stomach contents processed as described above. The average absorbance from this group will serve as the 0-minute time point control.
5. Calculation of Gastric Emptying: Gastric emptying (%) is calculated using the following formula:
Gastric Emptying (%) = (1 - (Absorbance of test sample / Average absorbance of 0-minute control)) x 100
6. Statistical Analysis: Data should be expressed as mean ± SEM. Statistical significance between the control and treated groups can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram illustrates the key steps in the in vivo assessment of this compound on gastric emptying in rats.
References
- 1. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Action of this compound, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium (B1222119) bromide is a spasmolytic agent that acts as a selective L-type calcium channel blocker with effects primarily localized to the smooth muscle of the gastrointestinal (GI) tract.[1][2][3][4][5] Its therapeutic efficacy in conditions such as irritable bowel syndrome (IBS) is attributed to its ability to inhibit the influx of calcium ions into smooth muscle cells, thereby reducing muscle contractions and spasms.[2][6][7] While the functional blockade of L-type calcium channels by pinaverium bromide is well-documented, its potential impact on the expression levels of these channels in GI tissue has not been extensively investigated.[1][8]
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of L-type calcium channel (Cav1.2) expression in intestinal tissue following treatment with this compound. This methodology can be utilized to explore the regulatory effects of chronic calcium channel blockade on the expression and localization of these critical ion channels.
Signaling Pathway of L-type Calcium Channel Blockade
The primary mechanism of action for this compound involves the direct blockade of L-type calcium channels on the plasma membrane of gastrointestinal smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is a critical step in the excitation-contraction coupling of these cells. The reduction in intracellular calcium concentration leads to smooth muscle relaxation and the alleviation of spasms.
Caption: Mechanism of action of this compound on L-type calcium channels.
Experimental Design and Methods
This protocol outlines a hypothetical study to assess the effect of this compound on L-type calcium channel expression in a rat model.
Animal Model and Treatment
-
Subjects: Male Wistar rats (200-250g).
-
Groups:
-
Control Group (n=8): Administered vehicle (e.g., saline) orally once daily for 14 days.
-
This compound Group (n=8): Administered this compound (e.g., 10 mg/kg) orally once daily for 14 days.
-
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and sections of the colon are collected for histological analysis.
Immunohistochemistry Protocol for L-type Calcium Channel (Cav1.2)
This protocol is adapted from standard immunohistochemistry procedures for paraffin-embedded tissues.[9][10][11]
1. Tissue Preparation:
- Fix colonic tissue samples in 10% neutral buffered formalin for 24 hours at room temperature.[11]
- Dehydrate the tissue through a graded series of ethanol (B145695) solutions (70%, 80%, 90%, 100%).[9][10]
- Clear the tissue in xylene and embed in paraffin (B1166041) wax.
- Cut 5 µm thick sections using a microtome and mount on positively charged slides.[11]
2. Deparaffinization and Rehydration:
- Incubate slides at 60°C for 20 minutes.
- Immerse slides in two changes of xylene for 5 minutes each.[10]
- Rehydrate sections by sequential immersion in 100%, 90%, 80%, and 70% ethanol for 3 minutes each.[10]
- Rinse with distilled water.
3. Antigen Retrieval:
- Immerse slides in a citrate (B86180) buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).[11]
- Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.
- Allow slides to cool to room temperature in the buffer.
- Rinse slides with phosphate-buffered saline (PBS).
4. Staining Procedure:
- Blocking: Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
- Primary Antibody: Incubate sections with a primary antibody against the L-type calcium channel alpha 1C subunit (Cav1.2) (e.g., rabbit polyclonal anti-CACNA1C) diluted in blocking buffer overnight at 4°C.
- Washing: Wash slides three times with PBS for 5 minutes each.
- Secondary Antibody: Incubate sections with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.[10]
- Washing: Wash slides three times with PBS for 5 minutes each.
- Detection: Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
- Washing: Wash slides three times with PBS for 5 minutes each.
- Chromogen: Develop the color by adding a diaminobenzidine (DAB) substrate solution and incubate until a brown color is visible.
- Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
- Dehydration and Mounting: Dehydrate sections through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.
start [label="Start: Paraffin-Embedded\nTissue Section", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
deparaffinization [label="Deparaffinization & Rehydration\n(Xylene & Ethanol Series)"];
retrieval [label="Antigen Retrieval\n(Citrate Buffer, Heat)"];
blocking [label="Blocking\n(Normal Serum)"];
primary_ab [label="Primary Antibody Incubation\n(Anti-Cav1.2)"];
secondary_ab [label="Secondary Antibody Incubation\n(Biotinylated)"];
detection [label="Detection\n(Avidin-Biotin Complex)"];
chromogen [label="Chromogen Development\n(DAB)"];
counterstain [label="Counterstaining\n(Hematoxylin)"];
dehydration [label="Dehydration & Mounting"];
end [label="End: Stained Slide for Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> deparaffinization;
deparaffinization -> retrieval;
retrieval -> blocking;
blocking -> primary_ab;
primary_ab -> secondary_ab;
secondary_ab -> detection;
detection -> chromogen;
chromogen -> counterstain;
counterstain -> dehydration;
dehydration -> end;
}
Caption: Immunohistochemistry workflow for L-type calcium channel detection.
Data Presentation and Analysis
Quantitative analysis of IHC staining can be performed using digital image analysis software (e.g., ImageJ, QuPath).[12][13] This allows for an objective measurement of staining intensity and the percentage of positive-staining cells.
Hypothetical Quantitative Data
The following table presents a hypothetical summary of quantitative data from the proposed experiment. This data illustrates a potential outcome where chronic this compound treatment leads to an upregulation of L-type calcium channel expression, a common compensatory mechanism observed with channel blockers.
| Group | Treatment | Staining Intensity (Optical Density) | Percent Positive Area (%) |
| Control | Vehicle | 0.25 ± 0.04 | 35 ± 5 |
| Experimental | This compound (10 mg/kg) | 0.42 ± 0.06 | 58 ± 7 |
*p < 0.05 compared to the Control group. Data are presented as mean ± standard deviation.
Interpretation of Results
An increase in the expression of L-type calcium channels following chronic treatment with this compound could suggest a cellular adaptation to the continuous channel blockade. This compensatory upregulation might have implications for the long-term efficacy of the drug and could be a subject for further investigation. Conversely, no change or a decrease in expression would also provide valuable insights into the cellular response to this therapeutic agent.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on the expression of L-type calcium channels in the gastrointestinal tract using immunohistochemistry. This approach can provide valuable information for researchers and professionals in drug development, contributing to a deeper understanding of the long-term cellular effects of this widely used therapeutic agent.
References
- 1. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. msjonline.org [msjonline.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. bosterbio.com [bosterbio.com]
- 10. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 11. Expression of Cav1.3 calcium channel in the human and mouse colon: posttranscriptional inhibition by IFNγ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing pinaverium (B1222119) bromide in in vitro smooth muscle relaxation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pinaverium bromide in smooth muscle relaxation?
This compound is a spasmolytic agent that acts as a selective L-type voltage-gated calcium channel (Ca_v_) blocker in the smooth muscle cells of the gastrointestinal tract.[1][2][3][4] By inhibiting the influx of extracellular calcium into the muscle cells, it reduces the intracellular calcium concentration required for muscle contraction, leading to relaxation.[5][6][7][8]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
Based on published data, the effective concentration of this compound typically falls within the micromolar (µM) range. The half-maximal inhibitory concentration (IC50) values vary depending on the tissue type and the contractile agent used. For instance, IC50 values for inhibiting cholinergic-induced contractions in canine colonic smooth muscle are around 1.0 x 10⁻⁶ M (1 µM).[2] For KCl-induced contractions in rat colonic muscle, IC50 values are in the range of 3.80 x 10⁻⁷ M to 8.13 x 10⁻⁷ M.[5] A concentration of 1 µM has been shown to significantly inhibit contractions induced by various agents in human colonic smooth muscle cells.[9]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in ethanol (B145695) and DMSO.[10] To prepare a stock solution, dissolve the solid compound in one of these solvents. For biological experiments, it is crucial to make further dilutions into aqueous buffers or isotonic saline to minimize the physiological effects of the organic solvent.[10] For an organic solvent-free option, this compound can be directly dissolved in aqueous buffers like PBS (pH 7.2) at a concentration of ≥10 mg/ml; however, it is recommended not to store this aqueous solution for more than one day.[10]
Q4: Which contractile agents are commonly used to pre-contract the smooth muscle tissue before applying this compound?
Commonly used contractile agents include:
-
Potassium Chloride (KCl): Induces membrane depolarization, which opens L-type voltage-gated calcium channels and causes contraction.[5][6]
-
Acetylcholine (ACh) or Carbachol (CCh): These are muscarinic receptor agonists that stimulate G-protein coupled receptors, leading to an increase in intracellular calcium and subsequent contraction.[2][5][6]
-
Cholecystokinin-8 (CCK-8): A peptide hormone that can also induce smooth muscle contraction.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable relaxation effect from this compound. | Concentration too low: The concentration of this compound may be below the effective range for the specific tissue or contractile agent used. | Gradually increase the concentration of this compound in a cumulative manner. Refer to the IC50 values in the data table below for a starting point. |
| Tissue desensitization: Prolonged exposure to high concentrations of the contractile agent can lead to receptor desensitization. | Ensure a stable and sustained contraction is achieved before adding this compound. Avoid excessively long incubation times with the agonist. | |
| Incorrect experimental setup: Issues with the organ bath, such as temperature fluctuations, improper oxygenation, or incorrect buffer composition, can affect tissue viability and responsiveness. | Verify that the organ bath temperature is maintained at 37°C, the physiological solution is continuously gassed (e.g., with 95% O₂ and 5% CO₂), and the buffer composition is correct. | |
| High variability in relaxation response between experiments. | Inconsistent tissue preparation: Differences in the size and orientation of the smooth muscle strips can lead to variable responses. | Standardize the dissection and mounting of the tissue strips to ensure uniformity in size and orientation (e.g., circular or longitudinal). |
| Solvent effects: If using an organic solvent for the stock solution, high final concentrations in the organ bath may have their own physiological effects. | Ensure the final concentration of the organic solvent in the organ bath is minimal and does not affect muscle contractility. Run a solvent control experiment. | |
| This compound appears to have a potentiating (contractile) effect at certain concentrations. | Biphasic effect: Occasionally, a potentiating effect on the inward calcium current has been observed with pinaverium.[11] | This may be a transient or concentration-dependent phenomenon. Carefully record the entire concentration-response curve to characterize this effect. |
Data Presentation
Table 1: IC50 Values for this compound in In Vitro Smooth Muscle Relaxation
| Tissue | Contractile Agent | IC50 (M) | Species | Reference |
| Colonic Circular Smooth Muscle | Cholinergic Nerves | 1.0 x 10⁻⁶ | Canine | [2] |
| Colonic Circular Smooth Muscle | Spontaneous Contractions | 3.8 x 10⁻⁶ | Canine | [2] |
| Colonic Circular Muscle | Acetylcholine (ACh) | 0.91 x 10⁻⁶ | Rat (Control) | [5] |
| Colonic Circular Muscle | Acetylcholine (ACh) | 1.66 x 10⁻⁶ | Rat (Stress) | [5] |
| Colonic Circular Muscle | Potassium Chloride (KCl) | 3.80 x 10⁻⁷ | Rat (Control) | [5] |
| Colonic Circular Muscle | Potassium Chloride (KCl) | 8.13 x 10⁻⁷ | Rat (Stress) | [5] |
| Isolated Jejunal Smooth Muscle Cells | Voltage-dependent inward current | 1.5 x 10⁻⁶ | Rabbit | [7][11] |
| Human Colonic Smooth Muscle Cells | Carbachol (CCh) | 0.73 x 10⁻⁹ | Human | [9] |
| Human Colonic Smooth Muscle Cells | Cholecystokinin (CCK) | 0.92 x 10⁻⁹ | Human | [9] |
Experimental Protocols
Isolated Organ Bath Assay for Smooth Muscle Contractility
This protocol outlines the general steps for assessing the effect of this compound on pre-contracted smooth muscle strips.
1. Tissue Preparation: a. Euthanize the animal according to approved ethical protocols. b. Isolate the desired segment of the gastrointestinal tract (e.g., colon, ileum, jejunum). c. Carefully remove the mucosa and serosa to obtain smooth muscle strips (typically 2 mm x 8 mm).[5] The orientation of the strips (circular or longitudinal) should be consistent. d. Place the prepared tissue in a cold, oxygenated physiological salt solution (e.g., Tyrode-Ringer or Krebs-Henseleit solution).[5][12]
2. Organ Bath Setup: a. Mount the muscle strip in an organ bath chamber (e.g., 10 ml) containing the physiological salt solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.[5][12] b. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.[12][13] c. Apply an initial resting tension to the tissue and allow it to equilibrate for a period (e.g., 60 minutes), with periodic washing.
3. Induction of Contraction and Application of this compound: a. Induce a stable contraction using a specific agonist (e.g., KCl, Acetylcholine, Carbachol).[6] b. Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative or non-cumulative manner, with increasing concentrations.[6] c. Record the relaxation response as a percentage reduction of the maximal contraction induced by the stimulant.
4. Data Analysis: a. Plot the concentration-response curve for this compound. b. Calculate the IC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.[6]
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro smooth muscle relaxation workflow.
Caption: Troubleshooting logic for no relaxation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Effect of propinox and this compound on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide [frontiersin.org]
- 8. Effect of propinox and this compound on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contraction of human colonic circular smooth muscle cells is inhibited by the calcium channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Effects of pinaverium on voltage-activated calcium channel currents of single smooth muscle cells isolated from the longitudinal muscle of the rabbit jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 13. reprocell.com [reprocell.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pinaverium (B1222119) Bromide for in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Pinaverium Bromide and what is its mechanism of action?
This compound is a spasmolytic agent that acts as a selective L-type calcium channel blocker.[1][2][3][4] Its primary mechanism of action involves the inhibition of calcium ion influx into gastrointestinal smooth muscle cells.[1][2][3][5] This reduction in intracellular calcium concentration leads to the relaxation of smooth muscle, thereby alleviating spasms and associated pain.[1]
Q2: What are the known solubility properties of this compound?
This compound is described as being slightly soluble in water and very soluble in 96% alcohol.[6] Quantitative data indicates its solubility to be ≥10 mg/mL in Phosphate-Buffered Saline (PBS, pH 7.2), Dimethyl Sulfoxide (DMSO), and ethanol (B145695).[7][8] In water, a solubility of 10 mg/mL can be achieved with the aid of sonication and warming.[9][10]
Q3: Can I dissolve this compound directly in my cell culture medium?
Directly dissolving this compound in complex cell culture media (e.g., DMEM, RPMI-1640) is generally not recommended due to its limited aqueous solubility. This can lead to precipitation, especially at higher concentrations, affecting the accuracy and reproducibility of your assay. The presence of salts, proteins, and other components in the media can further influence its solubility.[11][12]
Q4: What is the recommended method for preparing a this compound stock solution for cell-based assays?
The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. A common starting point is a 10 mM stock solution. This stock can then be serially diluted to the final working concentration in the cell culture medium immediately before use. This two-step process helps to minimize the final concentration of the organic solvent in the assay, reducing potential cytotoxicity.[11]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound stock solution into aqueous buffer or cell culture medium.
This is a common issue arising from the lower solubility of this compound in aqueous solutions compared to the organic solvent used for the stock solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL[7][8] | - |
| Ethanol | ≥10 mg/mL[7][8] | - |
| Water | 10 mg/mL[9][10] | Requires sonication and warming |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ≥10 mg/mL[7][8] | - |
Table 2: Recommended Maximum Concentrations of Solvents/Excipients for Cell-Based Assays
| Solvent/Excipient | Cell Line Type | Recommended Max. Concentration | Notes |
| DMSO | Most cell lines | 0.5% | Some robust lines may tolerate up to 1% for short durations. |
| Primary or sensitive cells | ≤0.1% | Always perform a vehicle control. | |
| Ethanol | Most cell lines | <1% | Cytotoxicity is time and concentration-dependent.[13][14][15] |
| Caco-2 cells | <7% for 1 hour | Significant cytotoxicity observed at higher concentrations.[16] | |
| Tween 80 | Caco-2 cells | 1 ml/L (0.1%) | No cytotoxic effects observed at this concentration for 24 hours.[10] |
| Various cancer cell lines | Lower cytotoxicity compared to Tween 20.[17][18] | - | |
| PEG 300 | Caco-2 cells | 30% w/v | Significant cytotoxicity observed.[19][20] Lower concentrations are recommended. |
| Cyclodextrins | Caco-2, PC12 cells | 5 µM | For cationic beta-cyclodextrins, considered non-toxic at this level for 60 minutes.[21] |
| HeLa cells | 50 µM | Non-toxic concentration for HPBCD and RAMEB.[22] |
Note: The cytotoxicity of any solvent or excipient is cell-line specific. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[11]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[10]
Protocol 2: Smooth Muscle Cell Contractility Assay
This protocol is adapted from studies on colonic smooth muscle cells.[23][24][25][26]
-
Cell Culture: Culture human or rat colonic circular smooth muscle cells in appropriate media until they reach the desired confluence.
-
Cell Harvest and Preparation: Harvest the cells and prepare isolated smooth muscle strips.
-
Experimental Setup: Suspend each muscle strip in a tissue chamber containing warm, oxygenated Tyrode-Ringer solution.
-
Baseline Contraction: Induce baseline contraction by stimulating the muscle strips with an agonist such as Acetylcholine (ACh, 10⁻⁵ mol/L) or Potassium Chloride (KCl, 60 mmol/L).[6][23] Measure the contractile response isometrically.
-
This compound Treatment:
-
Post-Treatment Contraction: Re-stimulate the muscle strips with the same agonist (ACh or KCl) and measure the contractile response.
-
Data Analysis: Compare the mean contractile values before and after the addition of this compound to determine its inhibitory effect. Calculate the IC₅₀ value.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of this compound in smooth muscle cells.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for using this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. macsenlab.com [macsenlab.com]
- 3. This compound [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cambridge.org [cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. mdpi.com [mdpi.com]
- 19. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Contraction of human colonic circular smooth muscle cells is inhibited by the calcium channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in their electrophysiology experiments with Pinaverium (B1222119) Bromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pinaverium Bromide in an electrophysiological context?
This compound primarily acts as an L-type calcium channel blocker.[1] It exerts its effect by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels located on the surface of smooth muscle cells.[1][2] This action leads to the relaxation of gastrointestinal (GI) smooth muscle, which is the basis for its therapeutic use as an antispasmodic.[2]
Q2: I'm observing a high degree of variability in the IC50 values for this compound in my experiments. Why might this be happening?
Inconsistent IC50 values are a common challenge and can stem from several factors:
-
Experimental Conditions: Variations in experimental parameters such as the specific voltage-clamp protocol, holding potential, and stimulation frequency can significantly impact the measured IC50.[3][4] The inhibitory effect of many calcium channel blockers is state-dependent, meaning they bind with different affinities to the resting, open, or inactivated states of the channel.[5]
-
Cell Type Specificity: The expression levels and subunit composition of L-type calcium channels can vary between different cell types (e.g., smooth muscle cells vs. neurons), leading to different sensitivities to the drug.
-
Solution Stability: Degradation of this compound in your experimental solutions can lead to a lower effective concentration and thus, variable results.
Q3: Could the bromide ion in this compound be affecting my electrophysiological recordings?
Yes, this is a critical consideration. The bromide ion itself can have electrophysiological effects. Studies have shown that bromide can affect membrane excitability and enhance GABAergic inhibition.[6] In some recording conditions, the exchange of chloride with bromide ions has been shown not to affect oocyte physiology or ion channel kinetics significantly.[7] However, it is a potential confounding factor that should be considered, especially when working with neuronal preparations where inhibitory currents are being studied. Running control experiments with a bromide salt that does not contain pinaverium (e.g., sodium bromide) can help to isolate any effects of the bromide ion alone.
Q4: Is this compound known to have off-target effects that could interfere with my experiments?
While this compound is considered to have a degree of selectivity for the GI tract, the possibility of off-target effects, particularly at higher concentrations, cannot be ruled out. Some studies suggest that in addition to blocking L-type calcium channels, it may also have an effect on intracellular calcium release.[8] It is crucial to use the lowest effective concentration and include appropriate controls to identify any potential off-target effects in your specific experimental model.
Q5: How stable is this compound in solution for my experiments?
This compound is reported to be stable under acidic and basic hydrolysis and oxidative conditions. However, it is susceptible to degradation upon exposure to UV-C light (254 nm). Therefore, it is essential to protect stock solutions and experimental buffers from light to ensure the consistency of the drug concentration throughout your experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during electrophysiology experiments with this compound.
Issue 1: Inconsistent or Noisy Recordings
| Potential Cause | Recommended Solution |
| Poor Giga-seal Formation | Ensure pipette tips are smooth and fire-polished. Check the osmolarity of your intracellular and extracellular solutions; a significant mismatch can cause membrane stress. |
| Mechanical Instability | Verify the stability of your micromanipulator and ensure the recording setup is free from vibrations. |
| Electrical Noise | Ensure proper grounding of your Faraday cage. Minimize the level of the bath solution in the recording chamber. |
| Unhealthy Cells | Use cells with a healthy appearance and a stable resting membrane potential. Ensure constant oxygenation of your external solution. |
Issue 2: High Variability in Drug Effect
| Potential Cause | Recommended Solution |
| Inconsistent Drug Concentration | Prepare fresh stock solutions of this compound regularly and store them protected from light. Filter solutions before use. |
| Incomplete Washout | Ensure a complete washout of the drug between applications to avoid cumulative effects. |
| State-Dependent Block | Standardize your voltage protocols across all experiments to minimize variability arising from the state-dependent nature of the block. |
| Cell-to-Cell Variability | Record from a sufficient number of cells to obtain statistically significant data that accounts for biological variability. |
| Confounding Bromide Effects | Perform control experiments using a non-pinaverium bromide salt (e.g., NaBr) to assess the contribution of the bromide ion to the observed effects. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound from different studies. This highlights the variability that can be observed depending on the experimental preparation and conditions.
| Preparation | Response Measured | IC50 (M) | Reference |
| Canine Colonic Circular Smooth Muscle | Inhibition of cholinergic responses | 1.0 x 10-6 | [1] |
| Canine Colonic Circular Smooth Muscle | Inhibition of spontaneous contractile activity | 3.8 x 10-6 | [1] |
| Rat Colonic Circular Smooth Muscle (Control) | Inhibition of Acetylcholine-induced contraction | 0.91 x 10-6 | [2] |
| Rat Colonic Circular Smooth Muscle (Stressed) | Inhibition of Acetylcholine-induced contraction | 1.66 x 10-6 | [2] |
| Rabbit Jejunum Smooth Muscle Cells | Reduction of voltage-dependent inward current | 1.5 x 10-6 | [9] |
Experimental Protocols
Detailed Methodology: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents
This protocol is a general guideline for recording L-type calcium currents in isolated smooth muscle cells or other relevant cell types to study the effects of this compound.
1. Cell Preparation:
-
Isolate single smooth muscle cells from the desired tissue (e.g., colon, jejunum) using enzymatic digestion (e.g., collagenase, papain).
-
Maintain isolated cells in a healthy state in an appropriate external solution at room temperature.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate calcium currents, Na+ can be replaced with a non-permeant cation like NMDG+ and K+ channels can be blocked with TEA-Cl and 4-AP.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium currents from the inside.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and store in small aliquots, protected from light, at -20°C. Prepare fresh dilutions in the external solution daily.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration on a single, healthy cell.
-
Hold the cell at a negative holding potential (e.g., -80 mV) to ensure the availability of L-type calcium channels.
-
Apply a voltage-clamp protocol to elicit L-type calcium currents. A typical protocol involves a depolarizing step to a test potential between -40 mV and +60 mV for 200-300 ms.
-
Record baseline currents in the absence of the drug.
-
Apply this compound at various concentrations by perfusing the recording chamber with the drug-containing external solution.
-
Allow sufficient time for the drug effect to reach a steady state before recording.
-
Perform a washout with the drug-free external solution to check for reversibility.
Visualizations
References
- 1. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Low-Resistance silver bromide electrodes for recording fast ion channel kinetics under voltage clamp conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of this compound, manganese chloride and D600 effects on electrical and mechanical activities in rat uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pinaverium on voltage-activated calcium channel currents of single smooth muscle cells isolated from the longitudinal muscle of the rabbit jejunum - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pinaverium (B1222119) Bromide, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Pinaverium Bromide?
A1: A prevalent and effective method for synthesizing this compound involves the quaternization of 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine with 2-bromo-4,5-dimethoxybenzyl bromide. This final step is preceded by the synthesis of these two key intermediates.
Q2: What are the critical parameters to control during the final quaternization step?
A2: The critical parameters for the successful synthesis of this compound from its precursors include reaction temperature, choice of solvent, and the purity of the starting materials. The reaction is typically carried out under reflux conditions.[1] Incomplete reactions and the formation of impurities can occur if these parameters are not carefully controlled, which can complicate the purification process and lower the final yield.
Q3: What are some common impurities encountered in this compound synthesis?
A3: Impurities in this compound synthesis can arise from unreacted starting materials, side reactions, or degradation. Common impurities may include unreacted 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine and 2-bromo-4,5-dimethoxybenzyl bromide. Additionally, byproducts from side reactions during the synthesis of the intermediates can be carried through to the final product. It is also important to control for the presence of trans-isomers, as the therapeutic effect is attributed to the cis-isomer.[2][3][4]
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can effectively separate this compound from its impurities and degradation products.
Troubleshooting Guide
Problem 1: Low Yield of this compound in the Final Step
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC).[1][2] If the reaction stalls, consider increasing the reaction time or temperature. The choice of solvent can also influence the reaction rate; butanone is commonly used and has been shown to give high yields.[1][2]
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Solution: The reaction is typically performed at reflux.[1] Ensure that the reflux temperature is maintained consistently. The molar ratio of the reactants is also crucial; using a slight excess of the more accessible reagent might drive the reaction to completion, but this should be optimized to avoid purification challenges.
-
-
Possible Cause 3: Degradation of Reactants or Product.
-
Solution: Ensure that the starting materials are of high purity and are stored under appropriate conditions to prevent degradation. The final product should also be protected from excessive heat and light during workup and storage.
-
Problem 2: High Levels of Impurities in the Final Product
-
Possible Cause 1: Impure Starting Materials.
-
Solution: Purify the intermediates, 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine and 2-bromo-4,5-dimethoxybenzyl bromide, before the final quaternization step. Column chromatography or distillation are common purification methods for these intermediates.
-
-
Possible Cause 2: Side Reactions.
-
Solution: Side reactions can be minimized by optimizing the reaction conditions. Lowering the reaction temperature might reduce the formation of certain byproducts, though this could also slow down the main reaction. The choice of base and solvent in the preceding steps of synthesizing the intermediates is also critical to prevent side reactions.[2]
-
-
Possible Cause 3: Inefficient Purification.
-
Solution: The crude this compound should be purified effectively. Recrystallization is a common method. A patent suggests a purification process involving treatment with activated carbon and EDTA in ethanol (B145695), followed by crystallization from butanone.[3][4]
-
Problem 3: Difficulty in Isolating and Purifying the Product
-
Possible Cause 1: Product is an oil or does not crystallize easily.
-
Solution: Ensure all solvents are thoroughly removed from the crude product. Try different solvent systems for crystallization. A mixture of solvents can sometimes induce crystallization where a single solvent fails. One documented method involves dissolving the crude product in ethanol, removing most of the ethanol under reduced pressure, and then adding butanone to induce crystallization.[3][4]
-
-
Possible Cause 2: Presence of sticky, polymeric byproducts.
-
Solution: This may indicate oligomerization, especially if there are reactive difunctional impurities. Lowering the reaction temperature and using a more dilute solution can help to minimize this. Ensure starting materials are monofunctional.
-
Data on Yield and Purity
| Intermediate/Product | Reaction Step | Solvent | Yield | Purity | Reference |
| 2-bromo-4,5-dimethoxybenzyl bromide | Bromination of 3,4-dimethoxytoluene (B46254) | Acetic Acid | 85.2% | - | CN102060807A |
| 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine | Condensation | Dichloromethane | 91.7% | - | CN102060807A |
| This compound | Quaternization | Butanone | 92.1% | cis-isomer ≥ 99% | CN104650005A |
| This compound | Quaternization | Dichloromethane | 90.5% | cis-isomer ≥ 99% | CN104650005A |
| This compound | Quaternization | Ethyl Acetate | 89.7% | cis-isomer ≥ 99% | CN104650005A |
| This compound | Hydrogenation of precursor | Ethanol | 99% | >99.8% | CN101870683B |
Experimental Protocols
1. Synthesis of 2-bromo-4,5-dimethoxybenzyl bromide
-
Materials: 3,4-dimethoxytoluene, Bromine, Acetic Acid.
-
Procedure:
-
In a reaction flask, dissolve 3,4-dimethoxytoluene in acetic acid.
-
With stirring, slowly add bromine to the solution. The hydrogen bromide gas generated should be neutralized with an alkali solution.
-
After the addition is complete, continue stirring for several hours.
-
Reduce the volume of acetic acid under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent like petroleum ether to yield 2-bromo-4,5-dimethoxybenzyl bromide.[5]
-
2. Synthesis of 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine
-
Materials: 2-(2-Bromoethoxy)ethyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene, Morpholine (B109124), Dichloromethane, Sodium Bicarbonate solution.
-
Procedure:
-
Dissolve 2-(2-Bromoethoxy)ethyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene and morpholine in dichloromethane.
-
Heat the mixture and stir for several hours.
-
After the reaction is complete, cool the mixture and wash with a 15% sodium bicarbonate solution.
-
Separate the organic layer, dry it with anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the product as an oily substance.[5]
-
3. Synthesis of this compound (Final Step)
-
Materials: 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine, 2-bromo-4,5-dimethoxybenzyl bromide, Butanone.
-
Procedure:
-
Dissolve 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine and 2-bromo-4,5-dimethoxybenzyl bromide in butanone.
-
Heat the mixture to reflux and monitor the reaction by TLC until completion.[1][2]
-
After the reaction is complete, cool the mixture, and the product will precipitate.
-
Filter the solid, wash with butanone, and dry under reduced pressure to obtain this compound.[1][2]
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN104650005A - this compound synthesis method - Google Patents [patents.google.com]
- 3. CN101531642A - Method for preparing this compound and application thereof - Google Patents [patents.google.com]
- 4. CN101531642B - Method for preparing this compound and application thereof - Google Patents [patents.google.com]
- 5. CN102060807A - Improved preparation process of this compound - Google Patents [patents.google.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Pinaverium Bromide stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents and aqueous buffers. For long-term storage, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used.[1][2] Acetonitrile is also utilized, particularly for analytical purposes.[3] For immediate use in biological experiments, it can be dissolved in aqueous buffers like PBS (pH 7.2).[1][2]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For optimal stability, stock solutions should be stored at low temperatures and protected from light.[3] Specific recommendations vary by solvent:
-
In DMSO or other organic solvents: Store at -20°C for up to 1 month or at -80°C for up to 6 months to 1 year.[4][5][6]
-
Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[1]
Q3: Is this compound sensitive to light?
A3: Yes, studies indicate that this compound is susceptible to photolytic degradation.[7][8][9] Therefore, it is crucial to protect stock solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur for several reasons:
-
Low Temperature: If the solution has been stored at a low temperature, some salts or the compound itself may have precipitated. Gentle warming and sonication can help redissolve the compound.[5][10]
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration beyond the solubility limit. Ensure containers are tightly sealed.[11]
-
Degradation: Precipitation could be a sign of degradation. If warming and sonication do not resolve the issue, it is best to prepare a fresh solution.
Q5: Can I use a this compound solution that has changed color?
A5: A change in color is a potential indicator of chemical degradation. It is strongly advised not to use a solution that has visibly changed color and to prepare a fresh stock solution to ensure the integrity of your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution. Review storage conditions (temperature, light protection). Perform a stability check of the stock solution. |
| Inaccurate concentration of the stock solution. | Verify the initial weighing of the solid compound. Use a calibrated balance. Ensure complete dissolution of the solid. | |
| Precipitate forms when diluting with aqueous buffer | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to precipitate in the aqueous environment. | Minimize the volume of the stock solution used for dilution. Prepare an intermediate dilution step if necessary. Ensure the final organic solvent concentration is insignificant.[1] |
| The pH of the aqueous buffer is not optimal for solubility. | This compound is soluble in PBS at pH 7.2.[1][2] Check and adjust the pH of your buffer if possible. | |
| Loss of potency over time | The stock solution is being subjected to repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] |
| The storage temperature is not low enough for long-term stability. | For long-term storage, use -80°C instead of -20°C.[4][5][6] |
Stability Data Summary
The stability of this compound is influenced by several factors. Forced degradation studies have been conducted to understand its susceptibility to various stress conditions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL, 45 mg/mL, 50 mg/mL, 100 mg/mL | [1][2][5][6][10] |
| Ethanol | ≥10 mg/mL | [1][2] |
| Acetonitrile | 1.0 mg/mL (for stock solution preparation) | [3] |
| PBS (pH 7.2) | ≥10 mg/mL | [1][2] |
| Water | 10 mg/mL (with sonication and warming) | [10] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Storage Duration | Reference |
| Organic Solvents (e.g., DMSO) | -20°C | 1 month | [4][6] |
| -80°C | 6 months - 1 year | [4][5][6] | |
| Acetonitrile | 2-8°C (protected from light) | Stable for at least 48 hours | [3] |
| Aqueous Buffers | Not Recommended for >1 day | N/A | [1] |
Table 3: Summary of Forced Degradation Studies
| Condition | Observation | Reference |
| Acidic Hydrolysis (e.g., 0.2M HCl) | Degradation observed. | [3][8] |
| Basic Hydrolysis (e.g., 0.2N or 1M NaOH) | Significant degradation observed. | [3][8][12] |
| Oxidative (e.g., 15% H₂O₂) | Significant degradation observed; noted as the condition causing the highest degradation in one study. | [3][8][13][14] |
| Thermal (e.g., 80°C) | Degradation observed. | [7][13] |
| Photolytic (UV light exposure) | Degradation observed. | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or clear vial with aluminum foil
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the mass of this compound required. The molecular weight of this compound is 591.42 g/mol . For 1 mL of a 10 mM solution, you will need: Mass = 0.010 mol/L * 0.001 L * 591.42 g/mol = 0.0059142 g = 5.91 mg
-
Carefully weigh 5.91 mg of this compound using a calibrated analytical balance.
-
Transfer the weighed solid to a clean, dry amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, aliquot the solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
This protocol outlines a general procedure. The specific chromatographic conditions should be optimized based on the available instrumentation and columns.
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
Methodology:
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mg/mL in acetonitrile).[3]
-
Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) and inject it into the HPLC system.[3] Record the peak area.
-
Store the remaining stock solution under the desired conditions (e.g., 2-8°C, protected from light).[3]
-
At specified time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Compare the peak area of the this compound peak at each time point to the peak area at T=0. A decrease in the peak area indicates degradation.
-
The percentage of degradation can be calculated as: % Degradation = [(Peak Area at T=0 - Peak Area at T=x) / Peak Area at T=0] * 100%
Example HPLC Conditions (based on literature): [3][8]
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile and a solution of 0.3% triethylamine (B128534) at pH 5.0 (50:50 v/v)
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 213 nm
-
Column Temperature: 45°C
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Simplified mechanism of action of this compound.[15]
Caption: Decision-making process for handling precipitated solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Calcium Channel | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound [benchchem.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Pinaverium Bromide in cellular assays.
Introduction to this compound
This compound is a spasmolytic agent that acts as a selective L-type voltage-gated calcium channel (LTCC) blocker. Its primary therapeutic action is localized to the smooth muscle cells of the gastrointestinal (GI) tract, making it effective for treating conditions like Irritable Bowel Syndrome (IBS). This selectivity in vivo is largely attributed to its pharmacokinetic properties, including low systemic absorption. However, in in vitro cellular assays where non-target cells are directly exposed to the compound, off-target effects can become a significant concern, potentially leading to misinterpretation of experimental results. This guide provides strategies to identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound is a calcium channel antagonist that selectively inhibits the influx of calcium into cells. It specifically binds to the α1 subunit of L-type voltage-dependent calcium channels on the cell membrane, preventing depolarization-induced calcium entry and subsequent downstream signaling cascades.
Q2: What are the potential off-target effects of this compound in cellular assays?
A2: While highly selective for LTCCs in the GI tract, in broader cellular assays, potential off-target activities could include:
-
Interaction with other ion channels: Due to the structural similarities among ion channels, high concentrations of this compound might interact with other voltage-gated channels, such as sodium (Na+) or potassium (K+) channels.
-
Muscarinic Receptor Interaction: Some studies on smooth muscle contraction suggest that anticholinergic effects are not significant at clinical doses, but this may not hold true for all cell types or at higher concentrations used in vitro.
-
Effects on Cell Viability: At supra-physiological concentrations, like many small molecules, this compound may induce cytotoxicity through mechanisms independent of LTCC blockade, such as mitochondrial dysfunction or membrane destabilization.
Q3: Why are my results with this compound inconsistent across different cell lines?
A3: Inconsistencies can arise from several factors:
-
Variable LTCC Expression: Different cell lines express varying levels and isoforms of L-type calcium channels. A cell line with low or no LTCC expression will likely show minimal on-target effects.
-
Presence of Off-Target Proteins: The expression profile of potential off-target proteins (other ion channels, receptors) will differ between cell lines, leading to variable off-target responses.
-
Cell Health and Culture Conditions: The overall health, passage number, and confluence of your cells can significantly impact their response to any pharmacological agent.
Q4: How can I confirm that the observed effect in my assay is due to L-type calcium channel blockade?
A4: A multi-pronged approach is recommended:
-
Use a Structurally Unrelated LTCC Blocker: Replicate the experiment with another well-characterized LTCC blocker from a different chemical class (e.g., a dihydropyridine (B1217469) like Nifedipine or a phenylalkylamine like Verapamil). If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Employ a Positive Control: Use a known activator of LTCCs (e.g., Bay K 8644) to demonstrate that the channels are present and functional in your system. This compound should antagonize the effect of the activator.
-
Utilize a Negative Control Cell Line: If possible, use a cell line that is known to not express L-type calcium channels. Any effect observed in this cell line can be attributed to off-target interactions.
-
Calcium Chelation Control: Pre-treating cells with an extracellular calcium chelator (e.g., EGTA) should prevent the effects of LTCC modulation. If the effect of this compound persists, it may be acting on intracellular calcium stores or other pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of L-type calcium channels and a general workflow for investigating and mitigating off-target effects.
Troubleshooting Guides
Guide 1: Calcium Flux Assays (e.g., Fura-2, Fluo-4)
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High background fluorescence or low signal-to-noise ratio. | 1. Cell Health: Unhealthy or dying cells have dysregulated calcium levels. 2. Incomplete Dye Hydrolysis: The AM ester form of the dye is not fully cleaved, leading to compartmentalization. 3. Dye Extrusion: Cells actively pump the dye out. | 1. Ensure cells are healthy and sub-confluent. Perform a viability check (e.g., Trypan Blue) before the assay. 2. Increase the de-esterification time after loading. Ensure incubation temperature is optimal (usually 37°C). 3. Add an anion transport inhibitor like probenecid (B1678239) to the loading and assay buffers. |
| Unexpected increase in intracellular calcium after adding this compound. | 1. Off-Target Channel Activation: The compound may be activating another calcium-permeable channel. 2. GPCR-Mediated Calcium Release: Pinaverium could be acting as an agonist at a Gq-coupled GPCR, causing release from intracellular stores (e.g., ER). | 1. Test in a calcium-free external buffer containing EGTA. If the increase persists, it's likely from internal stores. 2. Pre-incubate with an inhibitor of the PLC pathway (e.g., U73122). A diminished response would suggest GPCR involvement. |
| Inconsistent IC50 values across experiments. | 1. Variable Cell Density: Inconsistent cell seeding leads to variable receptor/channel expression per well. 2. Compound Instability: this compound solution may degrade over time. 3. Edge Effects: Evaporation from outer wells of the microplate. | 1. Use a precise cell counting method and ensure a homogenous cell suspension during plating. 2. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. 3. Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier. |
Guide 2: Patch-Clamp Electrophysiology
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No inhibition of L-type calcium current (ICa,L). | 1. Incorrect Voltage Protocol: The holding potential and test pulse may not be appropriate for activating and measuring ICa,L in your specific cell type. 2. Run-down of ICa,L: Calcium currents can decrease over the course of a whole-cell recording. 3. Low LTCC Expression: The chosen cell line may not have sufficient channel density. | 1. Verify your voltage protocols from established literature for your cell type. A typical protocol holds the cell at -80mV, with a prepulse to -40mV to inactivate T-type channels, followed by a test pulse to 0mV or +10mV. 2. Include ATP and GTP in your internal pipette solution to support channel activity. Monitor the current over time with a vehicle control to establish a baseline run-down rate. 3. Confirm LTCC expression using RT-qPCR or Western blot. Consider using a cell line that overexpresses the channel (e.g., HEK293-CaV1.2). |
| Inhibition of currents other than ICa,L. | 1. Off-Target Channel Blockade: Pinaverium may be blocking other voltage-gated channels (e.g., Na+, K+). | 1. Use specific ion channel blockers to isolate the current of interest. For ICa,L, use an internal solution with Cs+ to block K+ channels and an external solution with TTX to block Na+ channels. 2. Systematically test the effect of Pinaverium on different currents by applying the appropriate voltage protocols for each. |
| Seal is unstable after compound application. | 1. Solvent Effects: The vehicle (e.g., DMSO) concentration may be too high, affecting membrane integrity. 2. Compound Precipitation: The compound may not be fully soluble in the external solution at the tested concentration. | 1. Ensure the final DMSO concentration is low, typically ≤0.1%. Run a vehicle-only control to confirm no effect on seal stability. 2. Check the solubility of this compound in your recording solution. You may need to vortex or sonicate the stock solution before final dilution. |
Guide 3: Cell Viability Assays (e.g., MTT, Resazurin, CellTiter-Glo®)
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High cytotoxicity observed at concentrations that block LTCCs. | 1. True Cytotoxicity: The compound is genuinely toxic to the cells at this concentration. 2. Assay Interference: The compound may interfere with the assay chemistry (e.g., reducing resazurin, quenching luminescence). | 1. The on-target effect cannot be deconvoluted from general toxicity. Consider using a lower, non-toxic concentration or finding a more potent analogue. 2. Run a cell-free control where you add the compound directly to the assay reagents to check for chemical interference. |
| Cell proliferation is affected, confounding viability readouts. | 1. Cytostatic Effects: Pinaverium may be inhibiting cell division without directly killing the cells, which can affect metabolic assays (MTT, resazurin) over long incubation times. | 1. Use a shorter incubation time for your experiment (e.g., 24 hours instead of 72 hours). 2. Use a direct measure of cell death (e.g., a membrane integrity assay like LDH release or a caspase activity assay) in parallel with a metabolic assay. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound's inhibitory effects. Note that values can vary based on the specific experimental conditions and tissue/cell type used.
| Target / Assay | Species / Tissue | IC50 Value (M) | Reference |
| Inhibition of Cholinergic Responses | Canine Colonic Smooth Muscle | 1.0 x 10-6 | |
| Inhibition of Spontaneous Contractions | Canine Colonic Smooth Muscle | 3.8 x 10-6 | |
| Inhibition of ACh-induced Contraction (Control) | Rat Colonic Circular Muscle | 0.91 x 10-6 | |
| Inhibition of ACh-induced Contraction (Stress) | Rat Colonic Circular Muscle | 1.66 x 10-6 | |
| Inhibition of KCl-induced Contraction (Control) | Rat Colonic Circular Muscle | 3.80 x 10-7 | |
| Inhibition of KCl-induced Contraction (Stress) | Rat Colonic Circular Muscle | 8.13 x 10-7 |
Detailed Experimental Protocols
Protocol 1: Intracellular Calcium Influx Assay Using Fura-2 AM
This protocol is designed to measure changes in intracellular calcium ([Ca2+]i) in response to depolarization and its inhibition by this compound.
Materials:
-
Adherent cells cultured on black, clear-bottom 96-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, with and without Ca2+
-
Probenecid (optional)
-
This compound
-
High Potassium (K+) solution (HBSS with 70 mM KCl, osmolarity adjusted)
-
Fluorescence plate reader capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). b. Remove culture medium from cells and wash once with HBSS. c. Add 100 µL of the loading solution to each well. d. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: a. Gently aspirate the loading solution. b. Wash the cells 2-3 times with HBSS (containing probenecid, if used) to remove extracellular dye. c. Add 100 µL of HBSS to each well and incubate for 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Compound Incubation: a. Remove the wash buffer and replace it with 90 µL of HBSS. b. Add 10 µL of 10x concentrated this compound or vehicle control to the appropriate wells. c. Incubate for 15-30 minutes at room temperature.
-
Measurement: a. Place the plate in the fluorescence reader. b. Record a baseline fluorescence ratio (F340/F380) for 1-2 minutes. c. Using an automated injector, add 20 µL of the high K+ solution to stimulate depolarization and calcium influx. d. Immediately begin kinetic reading of the fluorescence ratio for 5-10 minutes to capture the calcium response.
-
Data Analysis: a. Calculate the change in the F340/F380 ratio from baseline for each well. b. Normalize the data to the vehicle control (set as 100% response). c. Plot the normalized response against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the inhibitory effect of this compound on L-type calcium currents (ICa,L).
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX (pH adjusted to 7.4 with TEA-OH).
-
Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain Gigaseal: Approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Establish Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip.
-
Record Baseline ICa,L: a. Clamp the cell at a holding potential of -80 mV. b. Apply a voltage-step protocol to elicit ICa,L. A common protocol is a 200 ms (B15284909) step to +10 mV, applied every 10 seconds. c. Record stable baseline currents for at least 3-5 minutes to ensure the recording is stable.
-
Compound Application: a. Perfuse the cell with the external solution containing the desired concentration of this compound. b. Continue recording the ICa,L using the same voltage-step protocol until the inhibitory effect reaches a steady state.
-
Washout: Perfuse the cell with the control external solution to see if the inhibitory effect is reversible.
-
Data Analysis: a. Measure the peak inward current amplitude for each voltage step. b. Calculate the percentage of inhibition caused by this compound relative to the baseline current. c. Generate a dose-response curve by testing multiple concentrations and calculate the IC50.
Protocol 3: Cell Viability (Cytotoxicity) Assay
This protocol uses a resazurin-based assay to assess the potential cytotoxicity of this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Resazurin sodium salt solution
-
Positive control for cytotoxicity (e.g., 10% DMSO or Staurosporine)
-
Absorbance/Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells at a low density that allows for growth over the incubation period.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include wells for vehicle control (no drug) and positive control (cytotoxic agent).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Assay: a. Add resazurin solution to each well (typically 10% of the well volume). b. Incubate for 1-4 hours, allowing viable cells to metabolize resazurin into the fluorescent product, resorufin. c. Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.
-
Data Analysis: a. Subtract the background reading from a cell-free well. b. Normalize the data, setting the vehicle-treated wells to 100% viability and the positive control wells to 0% viability. c. Plot the percent viability against the log of this compound concentration to determine the CC50 (concentration causing 50% cytotoxicity).
Welcome to the technical support center for researchers utilizing Pinaverium (B1222119) Bromide in organ bath experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during organ bath experiments with Pinaverium Bromide.
Question: I am observing inconsistent or diminishing responses to my contractile agent after applying this compound. What could be the cause?
Answer: This issue can stem from several factors:
-
Tissue Desensitization: Repeated application of high concentrations of agonists can lead to receptor desensitization or tachyphylaxis. To mitigate this, ensure adequate washout periods between drug applications and consider using a cumulative concentration-response protocol to minimize the total time the tissue is exposed to the agonist. It's crucial to allow the tissue to return to a stable baseline before introducing the next concentration.[1]
-
Incomplete Washout: this compound, being a quaternary ammonium (B1175870) compound, may not wash out as readily as other drugs.[2] Ensure a thorough washout procedure with multiple changes of the physiological salt solution (PSS) to remove the inhibitor completely before attempting to elicit subsequent contractions.
-
Tissue Viability: Prolonged experiment durations can lead to a decline in tissue health. Monitor the tissue's response to a standard contractile agent (e.g., KCl) at the beginning and end of the experiment to assess its viability. A significant decrease in the response to KCl suggests a decline in tissue health, which could explain the diminished responses.
Question: The contractile response in my control (non-Pinaverium Bromide treated) tissues is variable. How can I improve consistency?
Answer: Consistency in organ bath experiments is key. Here are some factors to check:
-
Standardized Tissue Preparation: Ensure that tissue strips are of a consistent size and orientation (e.g., longitudinal or circular).
-
Optimal Resting Tension: Each tissue type has an optimal resting tension at which it will produce a maximal contractile response. This needs to be determined empirically for your specific tissue. Once determined, apply this tension consistently across all tissue preparations.
-
Stable Environment: Maintain a constant temperature (typically 37°C), pH (usually 7.4), and continuous oxygenation (carbogen gas: 95% O2, 5% CO2) of the physiological salt solution in the organ bath.[1][3] Fluctuations in these parameters can significantly affect smooth muscle contractility.
-
Equilibration Period: Allow for a sufficient equilibration period (typically 30-60 minutes) after mounting the tissue in the organ bath before starting any experimental protocol. During this time, the tissue should be washed every 15-20 minutes.[1]
Question: I am having trouble dissolving this compound for my experiment. What is the recommended procedure?
Answer: this compound is soluble in phosphate-buffered saline (PBS) at pH 7.2 (≥10 mg/ml), as well as in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml).[4] For organ bath experiments, it is common to prepare a concentrated stock solution in a suitable solvent and then make serial dilutions.
-
Stock Solution: Prepare a high-concentration stock solution in DMSO or ethanol.
-
Working Solutions: For the experiment, dilute the stock solution in the physiological salt solution (e.g., Krebs or Tyrode's solution) to achieve the desired final concentrations in the organ bath. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the organ bath is minimal (typically <0.1%) to avoid solvent-induced effects on the tissue.
Question: What are the typical concentrations of this compound to use?
Answer: The effective concentration of this compound can vary depending on the tissue type and the contractile agent used. Based on available data, the half-maximal inhibitory concentration (IC50) for this compound's effect on contractions induced by acetylcholine (B1216132) (ACh) or potassium chloride (KCl) in rat colonic circular muscle is in the micromolar range.[1] A cumulative concentration-response curve is the best way to determine the optimal concentration range for your specific experimental conditions.
Data Presentation
The following tables summarize key quantitative data for this compound in organ bath experiments.
Table 1: IC50 Values for this compound in Rat Colonic Circular Muscle
| Contractile Agent | Condition | IC50 (µM) |
| Acetylcholine (10⁻⁵ M) | Control | 0.91[1] |
| Acetylcholine (10⁻⁵ M) | Stress | 1.66[1] |
| Potassium Chloride (60 mM) | Control | 3.80[1] |
| Potassium Chloride (60 mM) | Stress | 8.13[1] |
Table 2: Recommended Parameters for Electrical Field Stimulation (EFS) of Intestinal Smooth Muscle
| Parameter | Recommended Range | Notes |
| Voltage | Supramaximal (e.g., 80-100 V) | Should be set to a level that elicits a maximal response. |
| Pulse Width | 0.1 - 1.0 ms | Shorter pulse widths are generally sufficient for nerve stimulation. |
| Frequency | 1 - 20 Hz | A range of frequencies should be tested to construct a frequency-response curve. |
| Train Duration | 5 - 20 seconds | The duration of the stimulus train. |
| Stimulation Type | Field Stimulation | Applied via two platinum electrodes parallel to the tissue.[5] |
Experimental Protocols
This section provides a detailed methodology for a typical organ bath experiment to evaluate the inhibitory effect of this compound on agonist-induced smooth muscle contraction.
Protocol 1: Cumulative Concentration-Response Curve for this compound
1. Tissue Preparation:
- Isolate a segment of the desired intestinal tissue (e.g., rat ileum or colon) and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs or Tyrode's solution.
- Carefully remove the mucosa and cut the muscle layer into strips of a standardized size (e.g., 2 mm x 10 mm).
- Mount the tissue strip in an organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
- Apply an optimal resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 30-60 minutes, washing with fresh PSS every 15-20 minutes.
2. Viability and Control Response:
- After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
- Wash the tissue thoroughly until it returns to the baseline resting tension.
- Elicit a stable contractile response with the chosen agonist (e.g., acetylcholine). This will serve as the control response.
3. Application of this compound:
- After washing out the agonist and allowing the tissue to return to baseline, add the first, lowest concentration of this compound to the organ bath.
- Allow the tissue to incubate with this compound for a set period (e.g., 15-20 minutes).
- Re-introduce the same concentration of the agonist used to elicit the control response and record the contraction.
4. Cumulative Concentration-Response:
- Without washing out the previous concentration of this compound, add the next, higher concentration to the bath.
- Repeat the incubation and agonist stimulation steps.
- Continue this process in a cumulative manner until a maximal inhibitory effect is observed.
5. Data Analysis:
- Express the contractile response in the presence of each concentration of this compound as a percentage of the initial control response.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC50 value.
Visualizations
Signaling Pathway of Smooth Muscle Contraction
Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Study
Caption: Experimental workflow for a cumulative concentration-response study of this compound.
References
- 1. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 4. caymanchem.com [caymanchem.com]
- 5. What are the various types of electrical stimulation in Isolated Tissue studies? | ADInstruments [adinstruments.com]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DMSO-dissolved Pinaverium (B1222119) Bromide.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent results with vehicle control (DMSO). | DMSO can have biological effects, especially at higher concentrations.[1][2] It can alter membrane fluidity and may induce cellular stress or apoptosis.[1][2] | 1. Lower DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% and not exceeding 1%.[2] 2. Consistent Vehicle Control: Ensure your vehicle control group receives the exact same concentration of DMSO as the Pinaverium Bromide treated group.[3] 3. Run a "No Treatment" Control: Include a control group that receives neither the drug nor the vehicle to assess the baseline response of your system. |
| Precipitation of this compound upon dilution in aqueous buffer. | This compound has limited solubility in aqueous solutions. While soluble in DMSO, adding it to a buffer can cause it to crash out of solution. | 1. Optimize Dilution Method: Add the DMSO stock solution of this compound to the aqueous buffer while vortexing to ensure rapid and even dispersion. 2. Use a Surfactant: Consider the use of a non-ionic surfactant like Tween 80 (e.g., in a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline) to improve solubility in aqueous solutions for in-vivo studies.[4] 3. Warm the Buffer: Gently warming the aqueous buffer before adding the DMSO stock may help, but be mindful of the temperature stability of your biological system. |
| Lower than expected potency (higher IC50 values). | Degradation of this compound or inaccurate concentration of the stock solution. | 1. Proper Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[4][5] For short-term use (up to 1 month), -20°C is acceptable.[5] 2. Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment. 3. Verify Stock Concentration: If possible, verify the concentration of your this compound stock solution using a validated analytical method like HPLC.[6][7] |
| High variability between replicate experiments. | Inconsistent experimental technique or issues with the biological system. | 1. Standardize Protocols: Ensure all experimental steps, including incubation times, temperatures, and solution additions, are performed consistently. 2. Assess System Health: For cell-based assays, ensure cells are healthy and in the logarithmic growth phase. For tissue experiments, ensure tissue viability. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a spasmolytic agent that acts as a calcium channel blocker.[8][9][10] It selectively inhibits the influx of calcium ions into gastrointestinal smooth muscle cells by blocking L-type voltage-gated calcium channels.[11][12][13] This reduction in intracellular calcium leads to the relaxation of intestinal smooth muscle, thereby alleviating spasms and associated pain.[10][11]
2. What is the solubility of this compound in DMSO?
This compound is readily soluble in DMSO.
| Solvent | Solubility |
| DMSO | ≥10 mg/mL[13][14] |
| DMSO | 45 mg/mL (76.09 mM)[4] |
| DMSO | 50 mg/mL (84.54 mM)[5] |
3. How should I prepare and store a stock solution of this compound in DMSO?
To prepare a stock solution, dissolve this compound powder in pure DMSO. Sonication may be used to aid dissolution.[4] For storage, it is recommended to keep the stock solution in a tightly sealed container at -20°C for up to one month or at -80°C for up to one year.[4][5]
4. What is the recommended final concentration of DMSO in my in vitro experiments?
It is crucial to keep the final concentration of DMSO as low as possible to avoid off-target effects. A final concentration of less than 0.5% is generally recommended. Some studies suggest that concentrations above 1% can be toxic to cells.[2]
5. For in vivo studies, can I use a simple DMSO/saline solution?
While a simple DMSO/saline solution might be possible for very low final DMSO concentrations, it is often better to use a more complex vehicle to ensure the solubility and stability of this compound in the final formulation. A common vehicle for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay
This protocol provides a general framework for assessing the effect of this compound on isolated intestinal smooth muscle strips.
1. Tissue Preparation:
- Isolate a segment of the desired intestine (e.g., colon, ileum) from a model organism.
- Place the tissue in cold, oxygenated Tyrode's or Krebs-Ringer solution.
- Carefully dissect longitudinal or circular smooth muscle strips of appropriate size.
2. Mounting and Equilibration:
- Mount the muscle strips in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
- Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
- Allow the tissue to equilibrate under a slight resting tension for at least 60 minutes. Replace the bath solution every 15-20 minutes.
3. Contraction Induction and Drug Application:
- Induce muscle contraction using a contractile agent such as acetylcholine (B1216132) (ACh) or potassium chloride (KCl).[15]
- Once a stable contraction is achieved, add this compound at the desired final concentrations to the organ bath.
- Record the changes in muscle tension until a new steady state is reached.
4. Data Analysis:
- Measure the amplitude of contraction before and after the addition of this compound.
- Express the inhibitory effect as a percentage of the initial contraction.
- Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the induced contraction).
| Contractile Agent | This compound IC50 (Control Rats) | This compound IC50 (Stressed Rats) |
| Acetylcholine (ACh) | 0.91 x 10-6 mol/L | 1.66 x 10-6 mol/L |
| Potassium Chloride (KCl) | 3.80 x 10-7 mol/L | 8.13 x 10-7 mol/L |
Data from a study on rat colonic circular muscle.[15]
Visualizations
Caption: Mechanism of action of this compound.
Caption: In-vitro smooth muscle contraction assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Calcium Channel | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Pinaverium (bromide) | CAS 53251-94-8 | Cayman Chemical | Biomol.com [biomol.com]
- 15. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center is designed for researchers, scientists, and drug development professionals investigating Pinaverium Bromide in animal studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to its formulation and bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound in our rat/dog studies. Is this expected?
A1: Yes, this is a well-documented characteristic of this compound. The oral bioavailability is inherently low, typically reported as less than 1% in humans and 5-10% in animal models.[1] This is due to two primary physicochemical properties of the molecule:
-
Quaternary Ammonium (B1175870) Structure: this compound contains a permanently charged quaternary ammonium group. This makes the molecule highly polar and limits its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.
-
High Molecular Weight: The molecule's relatively high molecular weight further hinders its absorption.
This poor absorption is also the reason for its selective action on the gastrointestinal (GI) tract, as the majority of the orally administered dose remains within the GI lumen.[2] High inter-animal variability in pharmacokinetic studies is also common for compounds with low and pH-dependent solubility.
Q2: What are the primary mechanisms limiting the oral bioavailability of quaternary ammonium compounds like this compound?
A2: The oral bioavailability of this compound and similar quaternary ammonium compounds is primarily limited by:
-
Poor Membrane Permeability: The permanent positive charge significantly reduces the lipophilicity of the molecule, which is essential for crossing the intestinal epithelium.
-
Insufficient Aqueous Solubility: While it is a salt, its solubility can still be a limiting factor for dissolution in the GI tract.
-
P-glycoprotein (P-gp) Efflux: Some quaternary ammonium compounds can be substrates for efflux transporters like P-gp, which actively pump the drug from inside the enterocytes back into the intestinal lumen.
-
First-Pass Metabolism: Although poorly absorbed, the fraction of this compound that does get absorbed may be subject to metabolism in the liver before reaching systemic circulation. Studies in rats have shown that it is predominantly eliminated via the hepatobiliary route.
Q3: What formulation strategies can we explore to enhance the bioavailability of this compound in our animal studies?
A3: To enhance the oral bioavailability of this compound, formulation strategies should focus on overcoming its poor solubility and permeability. Advanced drug delivery systems are promising approaches:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible solid lipids. SLNs can encapsulate lipophilic and hydrophilic drugs, protecting them from degradation in the GI tract and potentially improving their absorption. For poorly soluble drugs, SLNs have been shown to improve bioavailability by 2- to 25-fold.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like GI fluids. This nanoemulsion increases the surface area for drug release and can enhance solubility and permeability. For fenofibrate, a poorly water-soluble drug, a SNEDDS formulation increased the oral bioavailability in rats by approximately 1.7-fold.[3]
Q4: Is the goal always to increase systemic bioavailability for this compound?
A4: Not necessarily. This compound's therapeutic effect as an antispasmodic is primarily local, acting directly on the L-type calcium channels of smooth muscle cells in the GI tract.[2][4] Therefore, for some research applications, the goal may be to enhance the local concentration and residence time of the drug in the colon rather than increasing systemic absorption. In such cases, colon-targeted drug delivery systems using pH-sensitive polymers or natural gums might be more appropriate.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations across animals in the same study group.
-
Possible Cause 1: Formulation Inconsistency: The drug may not be uniformly dispersed in the vehicle, leading to inconsistent dosing.
-
Troubleshooting Step: Ensure your formulation protocol is robust. For suspensions, use appropriate suspending agents and ensure thorough mixing before each administration. For lipid-based formulations, ensure homogeneity.
-
-
Possible Cause 2: pH-Dependent Solubility: If the compound's solubility is highly dependent on pH, natural variations in gastric pH among animals can lead to inconsistent dissolution and absorption.
-
Troubleshooting Step: Characterize the pH-solubility profile of your formulation. Consider using formulations (like SNEDDS) that are less dependent on GI fluid composition for dispersion and solubilization.
-
-
Possible Cause 3: Physiological Differences: Factors such as stress, diet, and underlying health status can affect GI motility and absorption in individual animals.
-
Troubleshooting Step: Standardize experimental conditions as much as possible, including acclimatization periods, fasting times, and housing conditions.
-
Issue 2: Poor drug loading or encapsulation efficiency in our Solid Lipid Nanoparticle (SLN) formulation.
-
Possible Cause 1: Low Drug Solubility in the Lipid Matrix: this compound's polar nature may limit its solubility in the solid lipid used to form the nanoparticles.
-
Troubleshooting Step: Screen various solid lipids to find one with better solubilizing capacity for this compound. Consider using nanostructured lipid carriers (NLCs), which are a blend of solid and liquid lipids, as the less-ordered lipid matrix can accommodate more drug.
-
-
Possible Cause 2: Drug Expulsion During Lipid Recrystallization: As the hot nanoemulsion cools and the lipid solidifies, the drug can be expelled from the forming crystal lattice.
-
Troubleshooting Step: Optimize the cooling process. A rapid "shock" cooling (e.g., by dispersing the hot emulsion in a cold aqueous phase) can sometimes trap the drug more effectively. Also, incorporating certain surfactants can disrupt the lipid's crystallinity, creating more space for the drug.
-
-
Possible Cause 3: Inappropriate Surfactant System: The type and concentration of surfactant are critical for stabilizing the nanoparticles and influencing drug encapsulation.
-
Troubleshooting Step: Experiment with different surfactants and co-surfactants. A blend of surfactants can often provide better stability and encapsulation efficiency.
-
Quantitative Data Summary
Table 1: Pharmacological Activity of this compound
| Parameter | Species/System | Value | Reference |
| IC50 (Inhibition of Cholinergic Response) | Canine Colonic Smooth Muscle | 1.0 x 10⁻⁶ M | |
| IC50 (Inhibition of Spontaneous Contraction) | Canine Colonic Smooth Muscle | 3.8 x 10⁻⁶ M | |
| IC50 (Inhibition of ACh-induced Contraction) | Rat Colonic Muscle (Control) | 0.91 x 10⁻⁶ M | |
| IC50 (Inhibition of ACh-induced Contraction) | Rat Colonic Muscle (Stress) | 1.66 x 10⁻⁶ M |
Table 2: Illustrative Example of Bioavailability Enhancement with Nanoformulations in Rats
This table presents data for other drugs as an example of the potential improvements that can be achieved with nanoformulations.
| Drug | Formulation | Cmax | AUC | Relative Bioavailability Increase | Reference |
| Fenofibrate | Pure Drug Suspension | 549.39 ± 10.21 ng/mL | - | - | [3] |
| SNEDDS | 977.35 ± 13.09 ng/mL | - | ~1.7-fold | [3] | |
| Cefotaxime | Folic Acid-Free Liposomes | - | - | - | |
| Folic Acid-Coupled Liposomes | 1.2-1.8 times higher | 1.4-2.0 times higher | - |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
-
Preparation of Lipid Phase:
-
Melt a suitable solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature 5-10°C above its melting point.
-
Disperse this compound into the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase while stirring at high speed (e.g., 10,000 rpm using an Ultra-Turrax) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to a high-pressure homogenizer.
-
Homogenize for 3-5 cycles at a pressure between 500-1500 bar. Maintain the temperature above the lipid's melting point throughout this process.
-
-
Cooling and Solidification:
-
Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid nanoparticles.
-
-
Characterization:
-
Analyze particle size and polydispersity index using Dynamic Light Scattering (DLS).
-
Determine zeta potential to assess stability.
-
Evaluate encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
-
Protocol 2: Quantification of this compound in Rat Plasma using LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 0.5 mL aliquot of rat plasma, add 25 µL of an internal standard working solution (e.g., this compound-d4).
-
Add 3 mL of an extraction solvent (e.g., isopropanol:dichloromethane, 5:95 v/v).
-
Vortex for 3 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 5 mM ammonium formate (B1220265) (e.g., 80:20, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor the appropriate mass transitions for this compound (e.g., m/z 511.2 → 230) and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Bioavailability pathways for standard vs. nanoformulations.
Caption: this compound's mechanism of action on smooth muscle cells.
Caption: Experimental workflow for a bioavailability enhancement study.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate, a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Pinaverium (B1222119) Bromide in new experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Pinaverium Bromide?
A1: this compound is a spasmolytic agent that acts as a selective L-type calcium channel blocker.[1][2] Its primary action is to inhibit the influx of calcium into smooth muscle cells of the gastrointestinal (GI) tract.[3] This reduction in intracellular calcium concentration leads to the relaxation of intestinal smooth muscle, thereby alleviating spasms and associated pain.[4]
Q2: How selective is this compound for L-type calcium channels in the gut?
A2: this compound exhibits a high degree of selectivity for the smooth muscle cells of the gastrointestinal tract.[3] Its pharmacokinetic properties, including low systemic absorption and preferential uptake by the GI tract, contribute significantly to this selectivity.[5] While its primary target is the L-type calcium channel, comprehensive public data on its affinity for other calcium channel subtypes (e.g., T-type, N-type) or other ion channels like potassium channels (e.g., hERG) is limited. However, studies have shown that it does not have significant anticholinergic effects and lacks notable cardiovascular side effects at therapeutic doses.[3] An electrophysiological study on cardiac tissue showed no effect on atrial excitability or atrioventricular conduction.[6]
Q3: What are the best practices for preparing this compound for in vitro experiments?
A3: For in vitro experiments, this compound can be dissolved in solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a stock solution.[7] It is also soluble in aqueous buffers like PBS (pH 7.2) at concentrations of ≥10 mg/ml.[7] When preparing a stock solution in an organic solvent, it is crucial to ensure the final concentration of the solvent in the experimental buffer is minimal, as solvents themselves can have physiological effects.[7] For aqueous solutions, it is recommended to prepare them fresh daily.[7]
Q4: What are some known IC50 values for this compound that I can use as a reference?
A4: IC50 values for this compound can vary depending on the experimental model and conditions. Published values include:
-
1.5 µM for the inhibition of L-type voltage-gated calcium channels in isolated rabbit jejunal smooth muscle cells using patch-clamp electrophysiology.[7]
-
1.0 x 10-6 M for the inhibition of cholinergic responses in canine colonic circular smooth muscle.[2]
-
3.8 x 10-6 M for the inhibition of spontaneous contractile activity in canine colonic circular smooth muscle.[2]
-
0.91 x 10-6 M for the inhibition of Acetylcholine (ACh)-induced contraction in control rat colonic circular muscle.[8]
-
3.80 x 10-7 M for the inhibition of KCl-induced contraction in control rat colonic circular muscle.[8]
Data Presentation
Table 1: Comparative IC50 Values of L-type Calcium Channel Blockers on Gastrointestinal Smooth Muscle
| Compound | Experimental Model | Measured Effect | IC50 Value (M) |
| This compound | Canine colonic circular smooth muscle | Inhibition of cholinergic responses | 1.0 x 10-6[2] |
| Diltiazem | Canine colonic circular smooth muscle | Inhibition of cholinergic responses | 4.1 x 10-7[2] |
| D600 (Gallopamil) | Canine colonic circular smooth muscle | Inhibition of cholinergic responses | 5.3 x 10-7[2] |
| This compound | Canine colonic circular smooth muscle | Inhibition of spontaneous contractile activity | 3.8 x 10-6[2] |
| Diltiazem | Canine colonic circular smooth muscle | Inhibition of spontaneous contractile activity | 9.7 x 10-7[2] |
| D600 (Gallopamil) | Canine colonic circular smooth muscle | Inhibition of spontaneous contractile activity | 8.0 x 10-7[2] |
| This compound | Rat colonic circular muscle (control) | Inhibition of ACh-induced contraction | 0.91 x 10-6[8] |
| This compound | Rat colonic circular muscle (stressed) | Inhibition of ACh-induced contraction | 1.66 x 10-6[8] |
| This compound | Rat colonic circular muscle (control) | Inhibition of KCl-induced contraction | 3.80 x 10-7[8] |
| This compound | Rat colonic circular muscle (stressed) | Inhibition of KCl-induced contraction | 8.13 x 10-7[8] |
Experimental Protocols & Troubleshooting Guides
Patch-Clamp Electrophysiology for L-type Calcium Currents
This protocol is designed to validate the inhibitory effect of this compound on L-type calcium channels in isolated smooth muscle cells.
Methodology:
-
Cell Isolation:
-
Aseptically dissect the desired gastrointestinal smooth muscle tissue (e.g., colon, jejunum) and place it in a Ca2+-free physiological salt solution (PSS).
-
Mechanically and enzymatically digest the tissue using a solution containing collagenase and protease to isolate individual smooth muscle cells.
-
Gently triturate the tissue to release the cells and store them in a Ca2+-free solution at 4°C for use within a few hours.
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record ionic currents.
-
Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
The internal solution should contain Cs+ as the main cation to block outward K+ currents and EGTA to chelate intracellular Ca2+. A typical composition is (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.2 with CsOH.
-
The external solution should contain Ba2+ as the charge carrier to enhance the inward current through Ca2+ channels and block K+ channels. A typical composition is (in mM): 135 NaCl, 5.4 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV to ensure most L-type calcium channels are in a closed, available state.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents.
-
Record baseline currents before applying this compound.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing for equilibration at each concentration before recording the current.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration of this compound.
-
Normalize the current to the baseline current recorded in the absence of the drug.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unstable giga-ohm seal | - Poor cell health- Debris on the cell membrane or pipette tip- Vibrations in the setup | - Use freshly isolated, healthy cells.- Ensure clean solutions and pipettes.- Use a vibration isolation table. |
| Small or no L-type Ca2+ current | - Low channel expression in the chosen cell type- "Run-down" of the current over time- Incorrect voltage protocol | - Verify the presence of L-type calcium channels in your cell model.- Include ATP and GTP in the internal solution to minimize run-down.- Optimize the holding and test potentials. |
| "Noisy" recordings | - Poor seal resistance- Electrical interference | - Ensure a high-resistance seal (>1 GΩ).- Ground the setup properly and shield from electrical noise sources. |
| Inconsistent drug effect | - Incomplete solution exchange- Instability of this compound in the buffer | - Ensure the perfusion system allows for complete and rapid solution exchange.- Prepare fresh drug solutions daily. |
Experimental Workflow for Patch-Clamp Electrophysiology
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound [benchchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Electrophysiological study of intravenous this compound in cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Pinaverium (B1222119) Bromide and Verapamil (B1683045), two calcium channel blockers with significant effects on gastrointestinal (GI) smooth muscle motility. While both drugs target L-type calcium channels, their pharmacological profiles, selectivity, and clinical applications in gastroenterology differ significantly. This document synthesizes experimental data to offer a clear perspective on their mechanisms, potency, and potential therapeutic applications.
Mechanism of Action and Selectivity
Both Pinaverium Bromide and Verapamil exert their primary effect by inhibiting the influx of extracellular calcium ions into smooth muscle cells through voltage-dependent L-type calcium channels.[1] This reduction in intracellular calcium concentration leads to the relaxation of GI smooth muscle, thereby reducing contractility and spasms.[2]
This compound is characterized by its high selectivity for the smooth muscle cells of the gastrointestinal tract.[2] This selectivity is largely attributed to its pharmacokinetic properties. As a quaternary ammonium (B1175870) compound, this compound exhibits low systemic absorption from the GI tract and undergoes significant hepato-biliary excretion.[3] Consequently, a higher concentration of the drug remains localized in the gut, minimizing cardiovascular side effects commonly associated with systemic calcium channel blockers.[3]
Verapamil , a phenylalkylamine derivative, is a well-established cardiovascular drug that also potently inhibits L-type calcium channels in the gut.[4][5][6] However, its systemic absorption and distribution lead to significant effects on both cardiac and vascular smooth muscle.[4][5] This lack of GI selectivity is responsible for its well-documented side effect of constipation, which results from a delay in colonic transit.[1][7]
The following diagram illustrates the shared signaling pathway of this compound and Verapamil in inhibiting gut smooth muscle contraction.
Quantitative Comparison of Potency
Experimental data consistently demonstrates that Verapamil is a more potent inhibitor of gut smooth muscle contraction than this compound in in vitro settings.
| Parameter | This compound | Verapamil | Experimental Model | Reference |
| Relative Potency | 30 times less potent | More potent | In vitro rat colonic segments | [8][9] |
| IC50 (Cholinergic Response) | 1.0 x 10⁻⁶ M | 5.3 x 10⁻⁷ M (D600, a Verapamil analog) | Canine colonic circular smooth muscle | [6] |
| IC50 (ACh-induced Contraction) | 0.91 x 10⁻⁶ M (control) 1.66 x 10⁻⁶ M (stressed) | - | Rat colonic circular muscle strips | [10][11] |
| IC50 (KCl-induced Contraction) | 3.80 x 10⁻⁷ M (control) 8.13 x 10⁻⁷ M (stressed) | - | Rat colonic circular muscle strips | [10][11] |
| Inhibition of ACh-induced Contraction | - | 41% inhibition at 5 µM | Rat distal colon | [12] |
Note: D600 is a methoxy (B1213986) derivative of Verapamil, often used in experimental studies to represent the actions of Verapamil.
Experimental Protocols
The following sections detail the methodologies employed in key studies cited in this comparison.
In Vitro Inhibition of Intraluminal Pressure in Rat Colonic Segments
This protocol was used to directly compare the potency of this compound and Verapamil.
-
Tissue Preparation: Segments of the distal colon (5-7 cm) are excised from rats and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂. Both ends of the segment are cannulated.
-
Experimental Procedure: One cannula is connected to a pressure transducer to record intraluminal pressure. Contractions are induced by various stimuli, including acetylcholine (B1216132) (ACh), barium chloride, or electrical field stimulation. Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or Verapamil to the organ bath and measuring the resulting inhibition of the contractile response.
Isometric Contraction of Colonic Circular Muscle Strips
This protocol is used to determine the IC50 values for the inhibition of agonist-induced contractions.
-
Tissue Preparation: Circular smooth muscle strips (2 mm x 8 mm) are prepared from the distal colon of rats. The mucosa and serosa are separated from the muscle layers. The strips are then mounted in individual tissue baths containing oxygenated Tyrode-Ringer solution at 37°C and attached to an isometric force transducer.
-
Experimental Procedure: Muscle strips are stimulated with agonists such as acetylcholine (ACh) or potassium chloride (KCl) to induce contraction. The contractile activity is measured as the change in tension. To determine the inhibitory effect of the drugs, muscle strips are incubated with different concentrations of this compound or Verapamil before the addition of the agonist. The contractile response is expressed as a percentage of the control response, and IC50 values are calculated.
In Vivo Effects on Gut Motility
This compound: In human studies, this compound has been shown to normalize stool frequency in patients with Irritable Bowel Syndrome (IBS), both in diarrheic and constipated subtypes.[13] It has also been observed to reduce post-prandial colonic motility in IBS patients.[14][15] However, some studies in healthy volunteers did not show a significant decrease in total or segmental colonic transit time.[16]
Verapamil: In contrast, Verapamil is known to delay colonic transit time in humans, which is consistent with its side effect of constipation.[7] In animal studies, Verapamil has been shown to have a profound inhibitory effect on intestinal motility in vivo.[3] It can suppress giant migrating contractions (GMCs), which are associated with diarrhea in inflammatory conditions of the small intestine.[17][18]
Summary and Conclusion
The comparison between this compound and Verapamil reveals a trade-off between potency and selectivity in the context of gut motility modulation.
-
Verapamil is a more potent inhibitor of gut smooth muscle contraction in vitro. However, its lack of selectivity for the GI tract leads to systemic effects, most notably on the cardiovascular system, and the common side effect of constipation.
-
This compound , while less potent in direct in vitro comparisons, offers the significant advantage of GI tract selectivity. Its localized action allows for the effective reduction of smooth muscle spasms and hypermotility in conditions like IBS, with a much lower risk of systemic side effects.
For drug development professionals, this comparison highlights the importance of considering tissue selectivity in the design of novel therapies for functional gastrointestinal disorders. While high potency is a desirable trait, the clinical utility of a drug is often determined by its ability to act on the target organ with minimal off-target effects. This compound serves as a successful example of achieving clinical efficacy through targeted local action, a strategy that could be further explored for future GI-focused therapeutics. Researchers investigating the role of calcium channels in gut pathophysiology can utilize both compounds as tools to differentiate between systemic and localized effects of calcium channel blockade.
References
- 1. msjonline.org [msjonline.org]
- 2. Effect of verapamil on human intestinal transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of calcium channel blockers on intestinal motility in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action of this compound, a calcium-antagonist, on gastrointestinal motility disorders. | Semantic Scholar [semanticscholar.org]
- 6. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of verapamil on the amplitude and frequency of cholinergic-initiated contractions of isolated gastric muscularis muscle of Bufo marinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and verapamil on the motility of the rat isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sources of calcium in agonist-induced contraction of rat distal colon smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Effectiveness of this compound therapy on colonic motility disorders in irritable bowel syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduction of post-prandial motility by this compound a calcium channel blocker acting selectively on the gastrointestinal tract in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound on jejunal motility and colonic transit time in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Verapamil--a potent inhibitor of esophageal contractions in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prostacyclin-induced contraction of guinea-pig ileum: influence of drugs affecting calcium flux in the smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential efficacy of Pinaverium Bromide in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model, a well-established preclinical model that mimics features of Crohn's disease. As direct experimental data on this compound in this specific colitis model is not currently available in published literature, this document outlines a proposed study design, hypothesizes outcomes based on the known mechanisms of action, and compares its potential performance against a standard-of-care comparator, Mesalazine.
Introduction
The TNBS-induced colitis model is a widely utilized in vivo assay for evaluating novel therapeutic agents for inflammatory bowel disease (IBD).[1][2] The model is characterized by a Th1-mediated immune response, leading to transmural inflammation that resembles Crohn's disease.[2] this compound is a gastrointestinal-selective calcium channel blocker, primarily prescribed for irritable bowel syndrome (IBS) to alleviate abdominal pain and cramping by relaxing intestinal smooth muscle.[3] Its mechanism of action, involving the blockade of L-type calcium channels, may also modulate inflammatory pathways, presenting a rationale for its investigation in IBD models.
This guide will compare the hypothetical efficacy of this compound with Mesalazine (5-aminosalicylic acid), a first-line therapy for IBD that is frequently used as a positive control in preclinical colitis studies.[4][5]
Experimental Protocols
A detailed methodology for a proposed comparative study is provided below.
TNBS-Induced Colitis Protocol
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.[2] Animals are acclimatized for at least one week before the experiment.
-
Induction of Colitis:
-
Animals are fasted for 24 hours with free access to water.
-
Under light anesthesia, a catheter is inserted intrarectally to a depth of 8 cm in rats (4 cm in mice).
-
TNBS solution (e.g., 100 mg/kg in 50% ethanol (B145695) for rats) is slowly administered.[6]
-
Animals are kept in a head-down position for a few minutes to ensure the retention of the TNBS solution.[7]
-
-
Treatment Groups:
-
Control Group: Receives an intrarectal administration of saline or 50% ethanol.
-
TNBS Group (Vehicle): Receives TNBS and a vehicle control (e.g., saline or 0.5% carboxymethyl cellulose) orally.
-
This compound Group: Receives TNBS and this compound at a specified dose (e.g., 50 mg/kg, orally), based on established doses for other indications.
-
Mesalazine Group (Positive Control): Receives TNBS and Mesalazine (e.g., 100 mg/kg, orally) as a standard comparator.[5]
-
-
Monitoring and Evaluation:
-
Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
After a set period (e.g., 7 days), animals are euthanized, and the colon is excised for macroscopic and microscopic evaluation.
-
Tissue samples are collected for biochemical and histological analysis.
-
Data Presentation: A Comparative Analysis
The following tables summarize the anticipated quantitative data from the proposed study, comparing the hypothetical performance of this compound against Mesalazine in the TNBS-induced colitis model.
Table 1: Clinical and Macroscopic Scoring
| Parameter | Control Group | TNBS + Vehicle | TNBS + this compound | TNBS + Mesalazine |
| Change in Body Weight (%) | Gain | Significant Loss | Attenuated Loss | Attenuated Loss |
| Disease Activity Index (DAI) | 0 | High (e.g., 3-4) | Reduced | Significantly Reduced |
| Colon Length (cm) | Normal | Significantly Shortened | Partially Restored | Significantly Restored |
| Macroscopic Damage Score | 0 | High | Reduced | Significantly Reduced |
Table 2: Histological and Biochemical Markers
| Parameter | Control Group | TNBS + Vehicle | TNBS + this compound | TNBS + Mesalazine |
| Histological Score | 0 | Severe Inflammation & Ulceration | Moderate Reduction in Inflammation | Significant Reduction in Inflammation |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Low | Significantly Elevated | Reduced | Significantly Reduced |
| TNF-α (pg/mg protein) | Low | Significantly Elevated | Reduced | Significantly Reduced |
| IL-1β (pg/mg protein) | Low | Significantly Elevated | Reduced | Significantly Reduced |
| IL-6 (pg/mg protein) | Low | Significantly Elevated | Reduced | Significantly Reduced |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Treatment of Experimental (Trinitrobenzene Sulfonic Acid) Colitis by Intranasal Administration of Transforming Growth Factor (Tgf)-β1 Plasmid: TGF-β1–Mediated Suppression of T Helper Cell Type 1 Response Occurs by Interleukin (Il)-10 Induction and IL-12 Receptor β2 Chain Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide derivative AL-1 ameliorates TNBS-induced colitis in mice: involvement of NF-кB and PPAR-γ signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Flavonoids on TNBS-induced Colitis of Rats - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Pinaverium (B1222119) Bromide. This document outlines the experimental protocols and performance characteristics of each method, offering a cross-validated perspective to aid in the selection of the most appropriate analytical technique for specific research, quality control, or bioanalytical needs.
Introduction to Pinaverium Bromide Analysis
This compound is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for gastrointestinal disorders such as irritable bowel syndrome (IBS). Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, performing pharmacokinetic studies, and monitoring therapeutic efficacy. Both HPLC and LC-MS/MS are powerful analytical techniques widely employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and complexity.
Methodologies: A Detailed Comparison
The choice between HPLC and LC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the intended application. Below is a detailed comparison of typical experimental protocols and performance parameters for both methods, compiled from various validated studies.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used technique for the routine quality control of this compound in pharmaceutical dosage forms.[1][2][3] It offers a good balance of performance and cost-effectiveness for analyzing relatively high concentrations of the drug.
Experimental Protocol: HPLC
A typical HPLC method for the analysis of this compound in tablet formulations involves the following steps:[1][4]
-
Sample Preparation: Tablets are crushed, and a powder equivalent to a specific amount of this compound is accurately weighed. The drug is then extracted using a suitable solvent, such as a mixture of acetonitrile (B52724) and water, followed by sonication and filtration to remove insoluble excipients.[1]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed in an isocratic elution mode.[1][4]
-
Flow Rate: A flow rate of around 1.0 mL/min is generally maintained.[1]
-
Detection: UV detection is performed at a wavelength where this compound shows significant absorbance, such as 214 nm.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for the bioanalysis of this compound in complex matrices like human plasma, owing to its superior sensitivity and selectivity.[5][6][7] This technique allows for the accurate quantification of the drug at very low concentrations (pg/mL levels), which is essential for pharmacokinetic studies.
Experimental Protocol: LC-MS/MS
A representative LC-MS/MS method for the determination of this compound in human plasma includes the following stages:[5][7]
-
Sample Preparation: Due to the complexity of the plasma matrix, a more rigorous sample preparation technique is required. Protein precipitation is a common and efficient method, where a precipitating agent like acetonitrile is added to the plasma sample to remove proteins.[7] This is often followed by centrifugation, and the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium formate (B1220265) is used, often in an isocratic elution.[6][7]
-
Flow Rate: Flow rates are generally lower than in conventional HPLC, in the range of 0.3-0.5 mL/min.[8]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for this compound.[7]
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.[5][7] A common transition for this compound is m/z 511.2 → 230.[6][7]
-
Performance Characteristics: A Comparative Summary
The following tables summarize the key performance parameters for HPLC and LC-MS/MS methods for the analysis of this compound, based on data from published studies. It is important to note that these values are representative and can vary depending on the specific experimental conditions and laboratory.
Table 1: HPLC Method Performance for this compound Analysis in Pharmaceutical Formulations
| Parameter | Typical Performance | References |
| Linearity Range | 5 - 100 µg/mL | [2][3] |
| Correlation Coefficient (r²) | > 0.999 | [1][2][3][8] |
| Accuracy (% Recovery) | 98 - 102% | [1][8] |
| Precision (% RSD) | < 2% | [1][3] |
| Limit of Detection (LOD) | 0.32 - 1.41 µg/mL | [2][8] |
| Limit of Quantification (LOQ) | 0.68 - 4.70 µg/mL | [2][8] |
Table 2: LC-MS/MS Method Performance for this compound Analysis in Human Plasma
| Parameter | Typical Performance | References |
| Linearity Range | 10 - 12,000 pg/mL | [5][6][7] |
| Correlation Coefficient (r²) | > 0.997 | [5] |
| Accuracy (% Recovery) | 99.7 - 111.7% | [5] |
| Precision (% RSD) | < 15% | [5] |
| Limit of Quantification (LOQ) | 10 - 12 pg/mL | [5][6][7] |
Cross-Validation Workflow and Method Comparison
A formal cross-validation study would involve analyzing the same set of quality control (QC) samples using both the HPLC and LC-MS/MS methods to ensure the data equivalency. The workflow for such a study is depicted below.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
The logical comparison between the two methods highlights their respective strengths and ideal applications.
Caption: Logical comparison of HPLC and LC-MS/MS for this compound analysis.
Conclusion
Both HPLC and LC-MS/MS are valuable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and reliable method, making it highly suitable for routine quality control of pharmaceutical formulations where the concentration of this compound is relatively high.[1][2][3]
-
LC-MS/MS offers unparalleled sensitivity and selectivity, which are critical for bioanalytical applications such as pharmacokinetic studies, where the drug needs to be quantified at very low levels in complex biological matrices like plasma.[5][6][7]
A thorough understanding of the strengths and limitations of each technique, as presented in this guide, will enable researchers and drug development professionals to make informed decisions for their analytical needs concerning this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scribd.com [scribd.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of this compound in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Determination of this compound in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects. | Semantic Scholar [semanticscholar.org]
- 7. Determination of this compound in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium (B1222119) bromide is a spasmolytic agent primarily utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2][3] Its therapeutic effects are largely attributed to its action as a calcium channel blocker.[1][2][4] By inhibiting the influx of calcium into smooth muscle cells of the gastrointestinal tract, pinaverium bromide leads to muscle relaxation and alleviation of spasms.[1][4] This guide provides a comparative overview of the inhibitory potency of this compound on different voltage-gated calcium channel subtypes, based on available experimental data.
Voltage-gated calcium channels are crucial for a variety of physiological processes, and their subtypes (L, T, N, P/Q, and R) exhibit distinct tissue distribution and physiological roles. The selectivity of a calcium channel blocker for a specific subtype can significantly influence its therapeutic efficacy and side-effect profile. This document summarizes the current state of knowledge regarding the interaction of this compound with these various channel subtypes.
Inhibitory Potency of this compound on Calcium Channel Subtypes
The vast majority of available research has focused on the inhibitory effects of this compound on L-type calcium channels, which are predominant in smooth muscle.[5][6][7] Data on its potency against other calcium channel subtypes, such as T-type, N-type, P/Q-type, and R-type, is notably scarce in the current scientific literature.
L-Type Calcium Channels
This compound demonstrates significant inhibitory activity on L-type calcium channels in gastrointestinal smooth muscle. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in various experimental settings.
| Experimental Condition | Tissue/Cell Type | IC50 (µM) | Reference |
| Inhibition of Cholinergic Responses | Canine Colonic Circular Smooth Muscle | 1.0 | [5] |
| Inhibition of Spontaneous Contractile Activity | Canine Colonic Circular Smooth Muscle | 3.8 | [5] |
| Inhibition of Acetylcholine (ACh)-induced Contraction (Control) | Rat Colonic Circular Muscle | 0.91 | [6] |
| Inhibition of Acetylcholine (ACh)-induced Contraction (Stress) | Rat Colonic Circular Muscle | 1.66 | [6] |
| Inhibition of Potassium Chloride (KCl)-induced Contraction (Control) | Rat Colonic Circular Muscle | 0.38 | [6] |
| Inhibition of Potassium Chloride (KCl)-induced Contraction (Stress) | Rat Colonic Circular Muscle | 0.813 | [6] |
T-Type, N-Type, P/Q-Type, and R-Type Calcium Channels
Currently, there is a lack of published studies providing quantitative data (e.g., IC50 values) on the inhibitory potency of this compound on T-type, N-type, P/Q-type, and R-type calcium channels. While other spasmolytic agents, such as otilonium (B12848) bromide, have been shown to inhibit T-type calcium channels, similar investigations for this compound have not been reported. This represents a significant gap in the understanding of the complete pharmacological profile of this compound.
Experimental Protocols
The determination of the inhibitory potency of a compound on specific calcium channel subtypes is typically achieved through electrophysiological techniques, most notably the whole-cell patch-clamp method. This technique allows for the direct measurement of ion channel currents in isolated cells.
General Protocol for Whole-Cell Patch-Clamp Electrophysiology
A generalized protocol for assessing the inhibitory effect of this compound on a specific calcium channel subtype expressed in a heterologous system (e.g., HEK293 cells) is outlined below.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS).
-
Cells are transiently or stably transfected with the cDNA encoding the specific human calcium channel subtype of interest (e.g., CaV1.2 for L-type, CaV3.2 for T-type, CaV2.2 for N-type). Co-transfection with auxiliary subunits (e.g., α2δ and β) may be necessary for proper channel expression and function.
2. Electrophysiological Recording:
-
Transfected cells are identified, often through a co-transfected fluorescent marker.
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The extracellular solution contains the appropriate charge carrier (e.g., Ba²⁺ or Ca²⁺) and blockers of other ion channels to isolate the current of interest.
-
The intracellular (pipette) solution is formulated to maintain the cell's integrity and control the intracellular environment.
3. Voltage-Clamp Protocol:
-
The cell membrane potential is held at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
Depolarizing voltage steps are applied to elicit inward calcium channel currents. The specific voltage protocol (duration and amplitude of the pulse) is optimized for the specific channel subtype being studied.
4. Drug Application:
-
A stable baseline current is established.
-
This compound is applied to the cell at increasing concentrations via a perfusion system.
-
The effect of each concentration on the channel current is recorded until a steady-state inhibition is reached.
5. Data Analysis:
-
The peak inward current at each drug concentration is measured and normalized to the control current.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of calcium channel-mediated smooth muscle contraction and a typical experimental workflow for assessing the inhibitory effect of this compound.
Caption: Signaling pathway of L-type calcium channel-mediated smooth muscle contraction and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 value of this compound on a specific calcium channel subtype.
Conclusion
This compound is a well-established L-type calcium channel blocker with proven efficacy in the management of gastrointestinal smooth muscle spasms. The available quantitative data consistently demonstrates its inhibitory potency on these channels in the low micromolar range. However, a significant knowledge gap exists regarding its effects on other calcium channel subtypes, including T-type, N-type, P/Q-type, and R-type channels. Further research, employing techniques such as whole-cell patch-clamp electrophysiology on cells expressing these specific channel subtypes, is necessary to fully elucidate the selectivity profile of this compound. A comprehensive understanding of its interactions with the full spectrum of calcium channels will provide a more complete picture of its pharmacological actions and may reveal novel therapeutic applications.
References
- 1. This compound: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 2. [The clinical pharmacological profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Action of this compound, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Pinaverium (B1222119) Bromide and its therapeutic alternatives for the treatment of Irritable Bowel Syndrome (IBS) and other functional gastrointestinal disorders. The information presented is based on a review of published scientific literature, with a focus on quantitative data and experimental methodologies to aid in the replication and extension of these findings.
Introduction
Pinaverium Bromide is a spasmolytic agent that exerts a selective action on the smooth muscle of the gastrointestinal (GI) tract.[1][2][3][4] Its primary therapeutic application is in the management of symptoms associated with Irritable Bowel Syndrome (IBS), such as abdominal pain, bloating, and altered bowel habits.[1][2][5] The principal mechanism of action of this compound is the blockade of L-type calcium channels in colonic smooth muscle cells.[1][4][6][7][8][9][10] By inhibiting the influx of calcium, this compound reduces the contractility of these muscles, thereby alleviating spasms.[1][4] This guide compares the molecular mechanism and pharmacological profile of this compound with other commonly used agents for IBS, including Otilonium (B12848) Bromide, Mebeverine (B1676125), and Trimebutine (B1183).
Comparative Mechanism of Action
The therapeutic alternatives to this compound exhibit distinct and, in some cases, more complex mechanisms of action. A summary of their primary molecular targets is presented below.
| Drug | Primary Mechanism of Action | Secondary Mechanism(s) of Action |
| This compound | L-type calcium channel blocker in GI smooth muscle.[1][4][6][7][8][9][10] | Mild local anesthetic properties.[1][4] |
| Otilonium Bromide | L-type calcium channel blocker.[11][12][13][14] | T-type calcium channel blocker, antimuscarinic (M3 receptor), and tachykinin NK2 receptor antagonist.[15][11][14][16] |
| Mebeverine | Direct musculotropic antispasmodic; modulates ion channels. | Blocks calcium and sodium ion channels; weak antimuscarinic effects.[6][7][17][18] The exact mechanism is not fully understood.[3] |
| Trimebutine | Weak agonist at peripheral opioid receptors (μ, δ, and κ).[1][5][19][20][21][22] | Modulates release of gut neurotransmitters (e.g., acetylcholine, substance P).[19] |
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data from in vitro studies, providing a basis for comparing the potency of this compound and its alternatives.
| Drug | Experimental Model | Parameter Measured | Reported Value (IC50 / EC50) |
| This compound | Canine colonic circular smooth muscle | Inhibition of cholinergic responses | IC50: 1.0 x 10⁻⁶ M[6][23] |
| Canine colonic circular smooth muscle | Inhibition of spontaneous contractile activity | IC50: 3.8 x 10⁻⁶ M[6][23] | |
| Rabbit small intestine smooth muscle cells | Reduction of voltage-dependent inward currents | IC50: 1.5 µM[9] | |
| Rat colonic circular muscle (stressed) | Inhibition of Acetylcholine-induced contraction | IC50: 1.66 x 10⁻⁶ mol/L[10] | |
| Rat colonic circular muscle (control) | Inhibition of Acetylcholine-induced contraction | IC50: 0.91 x 10⁻⁶ mol/L[10] | |
| Rat colonic circular muscle (stressed) | Inhibition of KCl-induced contraction | IC50: 8.13 x 10⁻⁷ mol/L[10] | |
| Rat colonic circular muscle (control) | Inhibition of KCl-induced contraction | IC50: 3.80 x 10⁻⁷ mol/L[10] | |
| Otilonium Bromide | Human colonic crypts | Inhibition of Acetylcholine-induced calcium signals | IC50: 880 nM[24] |
| Human cultured colonic smooth muscle cells | Inhibition of KCl-induced calcium transients | EC50: 3.6 μM[16] | |
| Human cultured colonic smooth muscle cells | Inhibition of BayK8644-induced calcium transients | EC50: 4.0 μM[16] | |
| Human cultured colonic smooth muscle cells | Inhibition of carbachol-induced calcium transients | EC50: 8.4 μM[16] | |
| Human cultured colonic smooth muscle cells | Inhibition of Neurokinin A-induced calcium transients | EC50: 11.7 μM[16] | |
| Rat colonic smooth muscle | Inhibition of spontaneous activity | logIC50: -5.31[25] | |
| Rat colonic smooth muscle cells | Inhibition of L-type Ca²⁺ current | EC50: 885 nmol L⁻¹[25] | |
| Trimebutine | Guinea-pig brain membrane | Binding affinity for μ-opioid receptor | Ki: 100 (Selectivity Index)[26] |
| Guinea-pig brain membrane | Binding affinity for δ-opioid receptor | Ki: 12 (Selectivity Index)[26] | |
| Guinea-pig brain membrane | Binding affinity for κ-opioid receptor | Ki: 14.4 (Selectivity Index)[26] |
Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental models and conditions.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The primary mechanism of this compound involves the direct blockade of L-type calcium channels on gastrointestinal smooth muscle cells. This action inhibits the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction.
Caption: this compound's mechanism of action.
Otilonium Bromide's Multi-Target Signaling Pathway
Otilonium Bromide exhibits a more complex mechanism, targeting multiple receptors and ion channels to induce smooth muscle relaxation.
Caption: Otilonium Bromide's multi-target mechanism.
Trimebutine's Opioid Receptor-Mediated Action
Trimebutine's unique modulatory effect on gut motility is mediated through its interaction with peripheral opioid receptors.
Caption: Trimebutine's opioid receptor-mediated action.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound and its alternatives.
Electrophysiological Recording of Ion Channel Activity
This protocol is fundamental for assessing the effects of compounds on ion channel function, such as the L-type calcium channels targeted by Pinaverium and Otilonium Bromide.
Methodology (Patch-Clamp Technique): [12][25]
-
Cell Preparation: Isolate single smooth muscle cells from the desired region of the gastrointestinal tract (e.g., human jejunal circular smooth muscle).[12]
-
Recording: Use the whole-cell patch-clamp technique to record ion channel currents.
-
Solutions: Use appropriate intracellular and extracellular solutions to isolate the specific ion current of interest (e.g., L-type Ca²⁺ current).
-
Drug Application: Apply the test compound (e.g., this compound, Otilonium Bromide) at varying concentrations to the extracellular solution.
-
Data Acquisition and Analysis: Record changes in the current amplitude and kinetics in response to the drug. Calculate the concentration-response curve to determine the IC50.
References
- 1. benchchem.com [benchchem.com]
- 2. mebeverine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medicines.org.uk [medicines.org.uk]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. [Mode of action of trimebutine: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of propinox and this compound on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of otilonium bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 16. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 18. Mebeverine influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]
- 20. Trimebutine - Wikipedia [en.wikipedia.org]
- 21. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
This guide provides a detailed comparison of the long-term safety and toxicity profiles of pinaverium (B1222119) bromide and other commonly used antispasmodic agents for the treatment of Irritable Bowel Syndrome (IBS). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from animal studies, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.
Introduction
Pinaverium bromide is a spasmolytic agent that acts as a selective L-type calcium channel blocker in the gastrointestinal tract.[1][2] Its localized action and low systemic absorption contribute to its favorable safety profile. This guide assesses its long-term safety in animal models and compares it with other antispasmodics, including otilonium (B12848) bromide, mebeverine, and alverine (B1665750) citrate (B86180), to provide a comprehensive overview for preclinical research and drug development.
Quantitative Toxicity Data Summary
The following tables summarize the long-term toxicity data for this compound and its alternatives in various animal models.
Table 1: Long-Term Toxicity of this compound in Animal Models
| Species | Duration | Route of Administration | Dose Levels | Key Findings | Reference |
| Wistar Rat | 2 months | Intragastric | 25-50 mg/kg/day | No clinical, biological, or histological signs of intolerance; no deaths. | [3] |
| Sprague-Dawley Rat | 3 months | Diet | 250, 500, 1000 mg/kg/day | Anorexia, weight loss, and liquid feces at 500 and 1000 mg/kg/day. No other signs of toxicity. | [3] |
| Sprague-Dawley Rat | 52 weeks | Diet | Not specified | Minimal toxic dose in the range of 100 to 300 mg/kg/day. | [3] |
| Dog | 6 months | Oral | 10, 25 mg/kg/day | No toxic signs observed. | [3] |
| Dog | Not specified | Intravenous | 10, 20 mg/kg/h for 30 min | Strong inhibition of gastrointestinal contractile activity. No significant side effects on circulatory or respiratory systems. | [4] |
Table 2: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | Dose Levels | Key Findings | Reference |
| Rat | Teratology | Not specified | No anatomical anomalies, developmental, or behavioral modifications in offspring. Not considered teratogenic. | [3] |
| Rabbit | Teratology | 2.5, 5, 10 mg/kg/day | No visceral or skeletal abnormalities in fetuses. | [3] |
Table 3: Comparative Long-Term Toxicity of Alternative Antispasmodics
| Drug | Species | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Otilonium Bromide | Rat, Dog | 180 days (oral) | Minimal toxicity. Doses up to 80 mg/kg did not cause changes in blood chemistry or histology. No embryotoxicity, teratogenic, or mutagenic effects. |[5] | | Mebeverine | Pregnant Rat | Gestation Period | Evidence suggests it may cross the placenta and cause some abnormal changes in fetal kidney tissues. |[6] | | Alverine Citrate | Cat | Not specified | Inhibited vagal activity in response to chemical stimuli, suggesting a decrease in intestinal mechanoreceptor sensitivity. |[7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the long-term safety assessment of this compound and its alternatives. These protocols are synthesized from general guidelines for toxicity studies.[8][9][10][11]
Chronic Oral Toxicity Study (Rodent Model)
-
Test System: Sprague-Dawley Rats (at least 20 animals per sex per group).[10][11]
-
Housing: Group housed (up to five per cage for females, up to three for males in chronic studies) in controlled environmental conditions (72°F ± 3°F, 50% ± 15% humidity).[12]
-
Dose Selection: Based on results from shorter-term (e.g., 90-day) studies. A high dose that induces mild toxicity, a low dose with no expected effects, and an intermediate dose are selected.[9] A concurrent control group receives the vehicle only.
-
Administration: Test substance administered daily in the diet for a period of up to 12 months.[9][11]
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity.[10]
-
Body Weight and Food/Water Intake: Measured weekly for the first 13 weeks and then at least every 4 weeks.[9][10]
-
Hematology and Clinical Chemistry: Blood samples collected at approximately 6-month intervals and at termination for analysis of parameters such as total protein, albumin, and liver enzymes.[10]
-
-
Pathology:
-
Gross Necropsy: A full post-mortem examination is performed on all animals.[10]
-
Histopathology: Microscopic examination of major organs and any observed lesions.
-
Reproductive and Developmental Toxicity Study (Teratology)
-
Test System: Pregnant female rats or rabbits (number of litters is the experimental unit, at least 20 per group).[8]
-
Administration: The test substance is administered daily during the period of organogenesis (e.g., gestation days 6-18 for rabbits).[3]
-
Maternal Observations: Daily monitoring for clinical signs of toxicity, body weight, and food consumption.
-
Fetal Examination: Near the end of gestation, fetuses are delivered by cesarean section. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound exerts its spasmolytic effect by blocking L-type voltage-gated calcium channels on the smooth muscle cells of the gastrointestinal tract. This action inhibits the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction.
Figure 1: Mechanism of action of this compound.
Comparative Signaling Pathways of Antispasmodics
Different antispasmodics target various pathways to achieve smooth muscle relaxation.
Figure 2: Comparative targets of different antispasmodic drugs.
General Experimental Workflow for Long-Term Toxicity Assessment
The workflow for assessing the long-term toxicity of a new chemical entity (NCE) in animal models typically follows a standardized process.
Figure 3: General workflow for long-term toxicity studies.
Conclusion
The available data from long-term animal studies indicate that this compound has a favorable safety and toxicity profile, particularly due to its localized action on the gastrointestinal tract and low systemic absorption.[3][4] It did not show teratogenic effects in rats or rabbits.[3] When compared to alternatives, otilonium bromide also demonstrates a good safety profile with minimal systemic effects.[5] Mebeverine, while generally well-tolerated, has shown some potential for placental transfer in animal models, warranting further investigation.[6] Alverine citrate acts via a different mechanism on mechanoreceptors.[7]
This comparative guide highlights the importance of comprehensive preclinical safety assessments in drug development. The choice of an appropriate antispasmodic for further development or clinical use should consider the specific mechanism of action, long-term safety data, and the overall risk-benefit profile.
References
- 1. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aapharma.ca [aapharma.ca]
- 4. Inhibitory effect of this compound on gastrointestinal contractile activity in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Effects of alverine citrate on cat intestinal mechanoreceptor responses to chemical and mechanical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nationalacademies.org [nationalacademies.org]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. oecd.org [oecd.org]
- 12. Laboratory Animal Medicine and Toxicology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pinaverium (B1222119) Bromide's therapeutic potential in a non-rodent model of Irritable Bowel Syndrome (IBS). While direct, comparative studies of Pinaverium Bromide in validated non-rodent IBS models are limited in published literature, this document synthesizes available data on its effects on gastrointestinal motility in a relevant non-rodent species (canine) and contrasts its mechanism of action with other antispasmodic agents. Furthermore, it outlines established experimental protocols for non-rodent models that could be leveraged to further validate this compound's efficacy.
Mechanism of Action: this compound
This compound is a gastrointestinal-selective calcium channel blocker.[1][2][3] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in the smooth muscle cells of the intestine.[4][5][6] This blockade prevents the influx of calcium ions, which is a critical step in muscle contraction, thereby leading to smooth muscle relaxation and a reduction in intestinal spasms.[3] Notably, as a quaternary ammonium (B1175870) derivative, this compound has low gastrointestinal absorption, which contributes to its localized action within the gut and a favorable safety profile with minimal cardiovascular side effects.[4][7]
This compound in a Non-Rodent Model: Evidence from a Canine Study
A study investigating the effects of this compound on gastrointestinal motility in conscious dogs provides the most direct evidence of its activity in a non-rodent species. The study demonstrated that intravenous administration of this compound significantly inhibited contractile activity in the stomach, small intestine, and colon in both digestive and interdigestive states.[8]
Table 1: Effect of this compound on Gastrointestinal Contractility in Conscious Dogs
| Gastrointestinal Region | Dosage (i.v.) | Effect on Contractile Activity | Noteworthy Observations |
| Stomach | 10 and 20 mg/kg/h | Strongest inhibition observed | No significant circulatory or respiratory side effects noted.[8] |
| Small Bowel | 10 and 20 mg/kg/h | Significant inhibition | No nausea, vomiting, or diarrhea observed.[8] |
| Large Bowel | 10 and 20 mg/kg/h | Significant inhibition | The inhibitory effect was observed during both digestive and interdigestive phases.[8] |
Comparative Analysis with Other Antispasmodic Agents
This compound is one of several antispasmodic agents used in the management of IBS, each with a distinct mechanism of action. The following table provides a comparison with other commonly used antispasmodics.
Table 2: Comparison of Antispasmodic Agents
| Drug | Mechanism of Action | Primary Therapeutic Effect | Evidence in Animal Models (General) |
| This compound | L-type calcium channel blocker[4][5] | Reduces smooth muscle spasms and improves motility disorders.[4][5] | Inhibits gastrointestinal contractility in conscious dogs.[8] |
| Otilonium Bromide | L-type calcium channel blocker, antimuscarinic, and tachykinin NK2 receptor antagonist.[4] | Reduces pain and improves defecation alterations.[4] | Can abolish visceral hypersensitivity in animal models.[4] |
| Alverine Citrate | Decreases sensitivity of smooth muscle contractile proteins to calcium; selective 5-HT1A receptor antagonist.[5] | Reduces abdominal pain and discomfort.[5] | General spasmolytic effects demonstrated. |
| Mebeverine | Musculotropic agent; blocks intestinal peristalsis.[4] | Symptom control in IBS. | Limited data from placebo-controlled animal studies. |
| Phloroglucinol | Non-specific antispasmodic.[4][5] | Reduces pain in IBS.[4][5] | Limited specific data in IBS animal models. |
Experimental Protocols
Protocol 1: Assessment of this compound on Gastrointestinal Motility in Conscious Dogs
This protocol is based on the methodology used to evaluate the inhibitory effect of this compound on gastrointestinal contractile activity.[8]
1. Animal Model:
-
Six conscious dogs of either sex.
-
Animals are chronically implanted with force transducers on the stomach, small intestine, and colon to monitor motor activity.
2. Drug Administration:
-
This compound is administered intravenously (i.v.) continuously for 30 minutes.
-
Dosages of 10 and 20 mg/kg/h are used.
-
Administration occurs during both the digestive and interdigestive states.
3. Data Collection:
-
Gastrointestinal motor activity is continuously monitored and recorded via the implanted force transducers.
-
Cardiovascular and respiratory parameters are monitored for any potential side effects.
-
Behavioral observations for signs of nausea, vomiting, or diarrhea are recorded.
4. Outcome Measures:
-
Changes in the frequency and amplitude of gastrointestinal contractions in the stomach, small bowel, and large bowel.
-
Comparison of contractile activity before, during, and after this compound infusion.
Protocol 2: Porcine Model of Early Life Stress-Induced Visceral Hypersensitivity
While not yet tested with this compound, this model is a valuable non-rodent system for studying the mechanisms of visceral pain and the effects of therapeutic agents.[9]
1. Animal Model:
-
Piglets are used due to the anatomical and physiological similarities of their gastrointestinal and nervous systems to humans.[9]
-
Early weaning stress (EWS) is induced by weaning piglets at 15 days of age, compared to the standard 28 days for control animals. This stressor mimics human early life adversity.[9]
2. Induction of Visceral Hypersensitivity:
-
The EWS induces psychological, dietary, and environmental stress.[9]
-
This stress leads to changes in intestinal permeability, enteric nervous system development, and mast cell activation, which are hallmarks of IBS.[9]
3. Assessment of Therapeutic Potential (Proposed for this compound):
-
Following the establishment of the EWS model, this compound would be administered orally at varying doses.
-
Visceral Sensitivity Assessment: Colorectal distension (CRD) is performed by inflating a balloon catheter in the colon and measuring the abdominal muscle response (visceromotor reflex) as an indicator of pain.
-
Intestinal Permeability: Oral administration of non-metabolizable sugars (e.g., lactulose, mannitol) and subsequent measurement of their urinary excretion.
-
Gut Motility: Measurement of colonic transit time using radiopaque markers.
-
Histological and Molecular Analysis: Examination of colonic tissue for markers of inflammation, mast cell activation, and changes in calcium channel expression.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in intestinal smooth muscle cells.
Experimental Workflow for Canine Motility Study
Caption: Workflow for evaluating this compound's effect on canine gut motility.
References
- 1. Efficacy of this compound in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msjonline.org [msjonline.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of antispasmodics in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of this compound, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound on gastrointestinal contractile activity in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impaired intestinal barrier function and relapsing digestive disease: lessons from a porcine model of early life stress - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium (B1222119) bromide is a spasmolytic agent that acts as a selective L-type calcium channel blocker with high specificity for the gastrointestinal tract.[1][2][3] It is primarily prescribed for the treatment of Irritable Bowel Syndrome (IBS), a functional gastrointestinal disorder characterized by abdominal pain, bloating, and altered bowel habits.[1][3][4] While its efficacy in managing symptoms of IBS is established, a detailed comparative understanding of its pharmacological effects on healthy versus inflamed intestinal tissue is crucial for expanding its therapeutic potential, particularly in the context of inflammatory bowel diseases (IBD). This guide provides a comprehensive comparison of Pinaverium Bromide's effects on key physiological parameters in both healthy and inflamed intestinal tissues, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels on the smooth muscle cells of the intestine.[2][4][5] This inhibition of calcium influx reduces the contractility of intestinal smooth muscle, thereby alleviating spasms.[2][5] Additionally, this compound has been shown to inhibit the contractile effects of various gastrointestinal hormones and inflammatory mediators, such as cholecystokinin, gastrin, and substance P.[4] This dual mechanism contributes to its therapeutic effects in disorders of gut motility and sensitivity.[4]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from preclinical and clinical studies, comparing the effects of this compound on intestinal smooth muscle contractility and visceral sensitivity in healthy versus inflamed or hypersensitive states.
Table 1: Effect of this compound on Intestinal Smooth Muscle Contractility
| Parameter | Healthy/Control Tissue | Inflamed/Hypersensitive Tissue | Key Findings & References |
| Inhibition of Acetylcholine (ACh)-induced Contraction (IC50) | 0.91 x 10⁻⁶ mol/L (Rat Colon) | 1.66 x 10⁻⁶ mol/L (Stressed Rat Colon) | This compound inhibits ACh-induced contractions in both healthy and stressed rat colonic muscle. The higher IC50 in the stressed group suggests a potentially altered sensitivity to the drug in a state of visceral hypersensitivity.[1][5][6] |
| Inhibition of Potassium Chloride (KCl)-induced Contraction (IC50) | 3.80 x 10⁻⁷ mol/L (Rat Colon) | 8.13 x 10⁻⁷ mol/L (Stressed Rat Colon) | Similar to ACh-induced contractions, this compound effectively inhibits KCl-induced depolarization and contraction. The IC50 is again higher in the stressed tissue.[1][5][6] |
| Inhibition of Cholecystokinin (CCK)-8-induced Contraction | Significant inhibition at 1µM (Human Colon) | Higher efficacy than diltiazem (B1670644) or nicardipine (B1678738) at 1µM (Inflamed Human Colon) | In human colonic smooth muscle cells, this compound demonstrates significant inhibition of agonist-induced contractions. Notably, its efficacy is enhanced in inflamed tissue compared to other calcium channel blockers. |
| Effect on Spontaneous Contractions | A significant but weak decrease in the frequency of contractions (Healthy Humans) | Not directly measured in inflamed human tissue in this study. | In healthy human subjects, oral administration of this compound resulted in a modest decrease in the frequency of jejunal contractions.[7] |
Table 2: Effect of this compound on Visceral Hypersensitivity
| Parameter | Healthy/Control State | Inflamed/Hypersensitive State | Key Findings & References |
| Visceral Pain Threshold (Response to Colorectal Distension) | No direct studies on the effect of this compound on baseline visceral sensitivity in healthy animals were found. | Animal models of visceral hypersensitivity (e.g., TNBS-induced colitis) show a lowered pain threshold.[2][8][9] this compound is clinically effective in reducing abdominal pain in IBS, a condition associated with visceral hypersensitivity.[4][10] | While direct preclinical comparative data is lacking, the clinical efficacy of this compound in IBS strongly suggests a modulatory effect on visceral hypersensitivity.[4][10] This is likely mediated through its spasmolytic action, which reduces the mechanical stimulation of sensory nerves. |
| Abdominal Pain Score (Clinical Studies in IBS) | Not applicable | Significant reduction in abdominal pain scores compared to placebo. | Multiple clinical trials have demonstrated the superiority of this compound over placebo in reducing abdominal pain in patients with IBS.[4][10] |
Table 3: Effect of this compound on Inflammatory Markers
| Parameter | Healthy/Control Tissue | Inflamed Tissue | Key Findings & References |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | No direct studies on the effect of this compound on baseline cytokine levels in healthy intestinal tissue were found. | In a systemic inflammation model (LPS-induced), this compound significantly suppressed the expression of pro-inflammatory cytokines.[11] | Although not directly tested in a colitis model, the ability of this compound to reduce systemic inflammation suggests a potential anti-inflammatory effect in the gut. Further research is warranted to confirm this in models of IBD.[11] |
| Myeloperoxidase (MPO) Activity | No data available. | No data available. | MPO is a key marker of neutrophil infiltration and inflammation in the gut.[12] Studies investigating the effect of this compound on MPO activity in colitis models are needed. |
| Histological Score of Inflammation | No data available. | No data available. | Histological evaluation is a critical endpoint in preclinical colitis studies. The potential of this compound to improve histological scores in inflamed intestinal tissue remains to be investigated. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Induction of Intestinal Inflammation (TNBS Model)
This protocol describes the induction of colitis in rats using 2,4,6-trinitrobenzenesulfonic acid (TNBS), a widely used model of IBD.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Rats are lightly anesthetized.
-
A catheter is inserted into the colon, approximately 8 cm from the anus.
-
A solution of TNBS (e.g., 20 mg in 50% ethanol) is instilled into the colon.[2][8][9]
-
Control animals receive saline or 50% ethanol.
-
The animals are kept in a head-down position for a few minutes to ensure the distribution of the solution within the colon.
-
-
Assessment: The severity of colitis can be assessed through clinical signs (weight loss, stool consistency, bleeding), macroscopic scoring of the colon at necropsy, histological analysis, and measurement of inflammatory markers like MPO and cytokines.[13]
Measurement of Intestinal Smooth Muscle Contractility (Organ Bath)
This ex vivo technique allows for the direct measurement of smooth muscle contractility in response to various stimuli.
-
Tissue Preparation:
-
Segments of the colon are excised and placed in cold, oxygenated Krebs-Ringer bicarbonate solution.
-
The mucosa is removed, and longitudinal or circular muscle strips are prepared.
-
-
Experimental Setup:
-
Muscle strips are mounted in an organ bath containing Krebs solution at 37°C and bubbled with 95% O2 and 5% CO2.
-
One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
-
Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
Contractile agents (e.g., Acetylcholine, KCl) are added to the bath in a cumulative concentration-response manner.
-
The effect of this compound is assessed by pre-incubating the tissue with the drug before adding the contractile agent.
-
The force of contraction is recorded and analyzed.[1][6][14]
-
Assessment of Visceral Sensitivity (Colorectal Distension)
This in vivo method is the gold standard for assessing visceral pain in conscious animals.
-
Procedure:
-
A small balloon catheter is inserted into the rectum and descending colon of the rat.
-
The balloon is connected to a barostat or a pressure-controlled inflation device.
-
The balloon is inflated to various pressures to elicit a visceromotor response (VMR), which is a reflex contraction of the abdominal and hind limb musculature.
-
-
Measurement:
-
The VMR can be quantified by visual observation of abdominal muscle contractions and scored on a graded scale.
-
Alternatively, electromyographic (EMG) activity of the abdominal muscles can be recorded for a more objective measure of the response.
-
-
Data Analysis: The pressure at which a VMR is elicited is considered the pain threshold. A lower threshold indicates visceral hypersensitivity.[2][8][9]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in intestinal smooth muscle cells.
Experimental Workflow for Assessing Visceral Sensitivity
Caption: Experimental workflow for assessing visceral sensitivity using colorectal distension.
Conclusion
This compound is an effective inhibitor of intestinal smooth muscle contractility in both healthy and hypersensitive/inflamed states. Preclinical and clinical data suggest that its spasmolytic effects are preserved, and in some aspects, potentially enhanced in the context of inflammation. While its role in reducing visceral hypersensitivity associated with IBS is well-documented, its direct anti-inflammatory effects in the gut require further investigation. The experimental protocols and comparative data presented in this guide provide a foundation for future research aimed at elucidating the full therapeutic potential of this compound in a broader range of gastrointestinal disorders, including IBD. Further in vivo studies directly comparing its effects on inflammatory markers, smooth muscle function, and visceral pain in validated models of intestinal inflammation versus healthy controls are warranted to fill the existing gaps in the literature.
References
- 1. wjgnet.com [wjgnet.com]
- 2. researchgate.net [researchgate.net]
- 3. msjonline.org [msjonline.org]
- 4. Efficacy of this compound in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effect of this compound on jejunal motility and colonic transit time in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visceral and Somatic Hypersensitivity in TNBS induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visceral and somatic hypersensitivity in TNBS-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinaverium Reduces Symptoms of Irritable Bowel Syndrome in a Multicenter, Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Attenuates Lipopolysaccharide-Induced Excessive Systemic Inflammation via Inhibiting Neutrophil Priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myeloperoxidase Gene Deletion Causes Drastic Microbiome Shifts in Mice and Does Not Mitigate Dextran Sodium Sulphate-Induced Colitis [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of this compound on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Abstract: This document provides essential safety and logistical information for the proper disposal of pinaverium (B1222119) bromide in a laboratory setting. It outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this compound in compliance with regulatory standards. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker on the smooth muscle of the intestinal tract. As with all pharmaceutical compounds, proper disposal is crucial to prevent environmental contamination and ensure workplace safety. This guide synthesizes information from safety data sheets (SDS) and general pharmaceutical waste disposal regulations to provide a clear protocol for laboratory personnel.
Health and Safety Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to prevent its release into the environment. Direct contact should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling the compound.[1][3]
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[4][5] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, which can include certain pharmaceuticals.[4] It is crucial to adhere to all applicable federal, state, and local regulations.[6]
Disposal Procedure for this compound
The following step-by-step procedure should be followed for the disposal of this compound in a research laboratory setting.
4.1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While not explicitly listed as a P- or U-listed hazardous waste by the RCRA, its toxicity to aquatic life warrants careful management.[1][2] It is best practice to manage it as a hazardous chemical waste unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) office determines otherwise.
-
Segregate the Waste: Do not mix this compound waste with non-hazardous laboratory trash or solvents. It should be collected in a dedicated, properly labeled waste container.
4.2. Waste Collection and Storage:
-
Container Selection: Use a compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from drains or areas where a spill could enter the environment.
4.3. Final Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.
-
Licensed Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal vendor for the final treatment and disposal of the this compound waste. The preferred method of disposal for pharmaceutical waste is typically incineration at a permitted facility.[5]
-
Do NOT:
Spill Management
In the event of a spill of solid this compound:
-
Evacuate and Secure: Evacuate the immediate area to prevent exposure.
-
Wear appropriate PPE: This includes a lab coat, gloves, and safety goggles.
-
Contain the Spill: Cover the powder spill with a plastic sheet or tarp to minimize spreading.[6]
-
Clean-up:
-
Carefully sweep or scoop the spilled material into a designated hazardous waste container.[6][8] Avoid creating dust.[6]
-
Clean the contaminated surface thoroughly with a suitable solvent (e.g., water, if appropriate, but check the SDS for incompatibilities) and collect the cleaning materials as hazardous waste.
-
-
Report the Spill: Report the spill to your laboratory supervisor and EHS office.
Data Presentation
| Parameter | Guideline | Source |
| Disposal Method | Incineration via a licensed hazardous waste facility | [5] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | [1][2] |
| Sewer Disposal | Prohibited | [6][7] |
| Solid Waste Disposal | Prohibited | N/A |
Experimental Protocols
The proper disposal of this compound is not an experimental procedure but a standardized safety protocol. The methodology is based on established principles of hazardous waste management.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. synquestlabs.com [synquestlabs.com]
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of pinaverium (B1222119) bromide, a substance classified as harmful if swallowed and known to cause skin and serious eye irritation.[1][2][3] Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary when handling pinaverium bromide. This includes comprehensive protection for the eyes, face, hands, and body, as well as respiratory protection when ventilation is inadequate.
| Protection Type | Equipment Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[1][4] | To prevent contact with eyes, which can cause serious irritation.[1][2][3] |
| Hand Protection | Protective, chemical-impermeable gloves.[1][5] | To avoid skin contact, which can cause irritation.[1][2][3] |
| Skin and Body Protection | Wear protective, fire/flame-resistant, and impervious clothing. Safety shoes are also recommended.[1][4][5] | To protect the skin from exposure and potential irritation.[1][2][3] |
| Respiratory Protection | NIOSH/MSHA-approved respiratory protection should be worn if exposure limits are exceeded or irritation is experienced. A respiratory filter device is suitable for brief exposure or low pollution, while a self-contained breathing apparatus is necessary for intensive or longer exposure or in case of fire.[1][2][3][4] | To prevent respiratory tract irritation.[1][2][3] |
Operational Plan for Handling this compound
A systematic workflow ensures that this compound is handled safely from receipt to disposal. This plan outlines the key steps to be followed within the laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[4][5]
-
The recommended storage temperature is between -10°C and -25°C in an explosion-proof freezer.[1][6]
-
Keep away from heat, sparks, flame, and strong oxidizing agents.[1][4]
-
Ensure it is kept out of the reach of children and unauthorized personnel.[7]
2. Handling and Preparation:
-
Handle in a well-ventilated area, preferably with local exhaust ventilation.[4][5]
-
Ensure that emergency eye wash fountains and safety showers are immediately accessible.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[5] Do not breathe dust, mist, or spray.[1][3]
-
Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the handling area.[3][4]
3. In Case of a Spill:
-
Evacuate unnecessary personnel from the area.[1]
-
Wear full personal protective equipment, including respiratory protection.[3]
-
Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains or waterways.[2][5]
-
For solid spills, cover with a plastic sheet or tarp to minimize spreading.[4] Sweep or shovel the material into a suitable, labeled container for disposal.[1]
-
Clean the contaminated surface thoroughly.[4]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3][4][5]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][4][5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Disposal of waste material should be in accordance with all applicable regional, national, and local laws and regulations.[4]
-
The substance may be disposed of by removing it to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Do not reuse the container.[4]
-
For unused or expired medicine, consider a drug take-back program if available.[8]
-
If a take-back program is not accessible, the medicine can be disposed of in household trash by first mixing it with an undesirable substance like used coffee grounds, dirt, or cat litter.[8] This mixture should then be placed in a sealed container (e.g., a resealable bag or can) before being thrown in the trash.[8]
-
Never flush this compound down the toilet or drain unless specifically instructed to do so, as it is very toxic to aquatic life with long-lasting effects.[2][5]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound: Uses, Dosage, Side Effects, Mechanism, Clinical Studies & Expert Reviews [sinochem-nanjing.com]
- 8. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
